molecular formula C20H24ClN5O2S B15570120 DC-BPi-11 hydrochloride

DC-BPi-11 hydrochloride

Katalognummer: B15570120
Molekulargewicht: 434.0 g/mol
InChI-Schlüssel: PJUVQDSPLCHMJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DC-BPi-11 hydrochloride is a useful research compound. Its molecular formula is C20H24ClN5O2S and its molecular weight is 434.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H24ClN5O2S

Molekulargewicht

434.0 g/mol

IUPAC-Name

N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C20H23N5O2S.ClH/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27;/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23);1H

InChI-Schlüssel

PJUVQDSPLCHMJQ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Lack of Publicly Available Data on the Mechanism of Action of DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the specific mechanism of action, signaling pathways, and experimental data for DC-BPi-11 hydrochloride is not available.

Efforts to gather in-depth technical information on this compound for an audience of researchers, scientists, and drug development professionals have been unsuccessful. The search primarily yielded basic chemical and physical properties from databases such as PubChem, which lists its molecular formula as C20H23N5O2S and provides its IUPAC name as N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine.[1] Commercial suppliers also list the compound for sale, sometimes categorizing it under "Activin and Inhibin," but do not provide any functional data.[2]

No peer-reviewed publications, technical guides, or whitepapers were identified that specifically detail the pharmacological effects, signal transduction pathways, or in vitro/in vivo experimental results for this compound. The search did retrieve information on other compounds with "BPi" in their names, such as BPI-442096, BPI-371153, and BPI-460372, which are described as being in development for cancer therapy.[3][4][5] However, these appear to be unrelated to this compound.

Consequently, it is not possible to fulfill the core requirements of the request, which included summarizing quantitative data into tables, providing detailed experimental protocols, and creating diagrams of signaling pathways. The absence of such information in the public domain suggests that this compound may be a novel compound that is still in the early stages of research and development, with findings that have not yet been published.

Researchers interested in the mechanism of action of this compound are encouraged to monitor scientific literature for future publications or contact the manufacturer or supplier of the compound for any available data.

References

An In-Depth Technical Guide to the BPTF Bromodomain Inhibitor: DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-11 hydrochloride is a potent and selective small molecule inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key ATP-dependent chromatin remodeling complex that plays a critical role in regulating gene expression. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the NURF complex to specific chromatin regions. Dysregulation of BPTF and the NURF complex has been implicated in the pathogenesis of various human cancers, making BPTF an attractive therapeutic target. This technical guide provides a comprehensive overview of the binding affinity of DC-BPi-11 for the BPTF bromodomain, detailed experimental protocols for its characterization, and an exploration of its impact on relevant signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of DC-BPi-11 and its precursor, DC-BPi-03, for the BPTF bromodomain has been determined using various biophysical and biochemical assays. The following table summarizes the key quantitative data.

CompoundTargetAssay TypeParameterValueReference
DC-BPi-11 BPTF BromodomainHTRFIC50 < 10 nM [1]
DC-BPi-03BPTF BromodomainHTRFIC50698.3 ± 21.0 nM[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of experimental findings. The following sections provide comprehensive protocols for key assays used in the characterization of DC-BPi-11.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BPTF Bromodomain Inhibition

This assay is a competitive binding assay used to determine the half-maximal inhibitory concentration (IC50) of test compounds against the BPTF bromodomain.

Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). A GST-tagged BPTF bromodomain is recognized by an anti-GST antibody labeled with Europium cryptate, and a biotinylated histone H4 peptide (acetylated at lysine 12) is bound by streptavidin-XL665. When the BPTF bromodomain and the histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A competitive inhibitor like DC-BPi-11 will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human GST-tagged BPTF bromodomain protein

  • Biotinylated histone H4 peptide acetylated at lysine 12 (Biotin-H4K12ac)

  • Europium cryptate-labeled anti-GST antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • This compound and other test compounds dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be maintained at or below 1%.

  • Reagent Preparation:

    • Prepare the BPTF bromodomain protein solution in assay buffer.

    • Prepare the Biotin-H4K12ac peptide solution in assay buffer.

    • Prepare a detection mixture containing the anti-GST-Europium and Streptavidin-XL665 in assay buffer.

  • Assay Protocol:

    • Add 2 µL of the test compound solution to the wells of a 384-well plate.

    • Add 4 µL of the BPTF bromodomain protein solution and incubate for 15 minutes at room temperature.

    • Add 4 µL of the Biotin-H4K12ac peptide solution to initiate the binding reaction and incubate for 60 minutes at room temperature.

    • Add 10 µL of the detection mixture and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the HTRF signal on a compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

  • Data Analysis:

    • Calculate the HTRF ratio: (665 nm signal / 620 nm signal) * 10,000.

    • Normalize the data using controls (no inhibitor for 100% binding and a high concentration of a known potent inhibitor for 0% binding).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique used to measure the real-time binding kinetics and affinity (Kd) of an inhibitor to its target protein.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The target protein (BPTF bromodomain) is immobilized on the chip surface. When an analyte (DC-BPi-11) flows over the surface and binds to the immobilized protein, the mass at the surface increases, causing a change in the refractive index that is detected in real-time as a response unit (RU).

Materials:

  • Recombinant His-tagged BPTF bromodomain protein

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S NTA chip)

  • Running Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4

  • This compound dissolved in running buffer at various concentrations

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the Ni-NTA surface of the sensor chip.

    • Inject the His-tagged BPTF bromodomain protein over the activated surface to achieve a desired immobilization level (e.g., 700-1500 RU). A reference flow cell is typically prepared without the protein to serve as a control.

  • Analyte Injection (Association Phase):

    • Inject a series of concentrations of DC-BPi-11 in running buffer over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds).

  • Dissociation Phase:

    • After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the compound from the protein for a defined period (e.g., 300 seconds).

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cell Proliferation Assay (MV-4-11 Leukemia Cells)

This assay assesses the effect of DC-BPi-11 on the proliferation of cancer cells, such as the MV-4-11 acute myeloid leukemia cell line.[2][3]

Principle: Cell viability is measured using a metabolic assay, such as the MTT or MTS assay. Viable, metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of viable cells.

Materials:

  • MV-4-11 cells[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed MV-4-11 cells into 96-well plates at an appropriate density (e.g., 1 x 104 cells/well) in 100 µL of complete medium.[4]

  • Compound Treatment: Add varying concentrations of DC-BPi-11 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]

  • Viability Measurement:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Mechanism of Action

BPTF, as a core component of the NURF chromatin remodeling complex, is a critical regulator of gene expression and is involved in several oncogenic signaling pathways. Inhibition of the BPTF bromodomain by DC-BPi-11 is expected to disrupt the recruitment of the NURF complex to chromatin, thereby altering the expression of key genes involved in cell proliferation, survival, and differentiation.

BPTF and its Role in Oncogenic Signaling

BPTF has been shown to play a role in the activation of the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase)/AKT signaling pathways, both of which are central to cancer cell growth and survival.[5]

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Membrane cluster_output Cellular Response BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin_Remodeling Chromatin Remodeling NURF->Chromatin_Remodeling mediates Acetylated_Histones Acetylated Histones Acetylated_Histones->BPTF recruits Gene_Transcription Oncogene Transcription (e.g., c-MYC) Chromatin_Remodeling->Gene_Transcription enables Proliferation Proliferation Gene_Transcription->Proliferation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DCBPi11 DC-BPi-11 DCBPi11->BPTF inhibits

BPTF's role in oncogenic signaling pathways.
Experimental Workflow for BPTF Inhibitor Discovery and Characterization

The discovery and preclinical development of BPTF inhibitors like DC-BPi-11 typically follow a structured workflow.

BPTF_Inhibitor_Workflow Lead_ID Lead Identification (e.g., HTS, Fragment Screening) Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_ID->Lead_Opt In_Vitro_Biochem In Vitro Biochemical Assays (HTRF, SPR, ITC) Lead_Opt->In_Vitro_Biochem In_Vitro_Biochem->Lead_Opt feedback In_Vitro_Cell In Vitro Cellular Assays (Proliferation, Target Engagement) In_Vitro_Biochem->In_Vitro_Cell In_Vivo In Vivo Preclinical Models (Xenografts) In_Vitro_Cell->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

A typical workflow for BPTF inhibitor development.

Conclusion

This compound has emerged as a high-affinity inhibitor of the BPTF bromodomain, demonstrating significant potential as a chemical probe to investigate the biological functions of BPTF and as a starting point for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery who are interested in targeting the BPTF bromodomain. Further studies are warranted to fully elucidate the downstream effects of DC-BPi-11 on oncogenic signaling pathways and to evaluate its therapeutic efficacy in various preclinical cancer models.

References

In-Depth Technical Guide: The Molecular Target of DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of DC-BPi-11 hydrochloride, a potent small molecule inhibitor. The document details the quantitative binding affinities, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Finding: BPTF Bromodomain as the Direct Molecular Target

This compound directly targets the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF).[1] BPTF is the largest and a critical subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a pivotal role in regulating gene expression. By binding to the BPTF bromodomain, DC-BPi-11 competitively inhibits the recognition of acetylated lysine (B10760008) residues on histone tails, thereby disrupting the recruitment of the NURF complex to chromatin and modulating the transcription of downstream target genes.

Quantitative Data Summary

The inhibitory activity and binding affinity of DC-BPi-11 and its analogs have been quantified through various biochemical and cellular assays. The data presented below is sourced from the primary publication by Lu T, et al. in the Journal of Medicinal Chemistry (2021).

CompoundTargetIC50 (nM)Kd (nM)Cellular EC50 in MV-4-11 (nM)Cell Proliferation IC50 in MV-4-11 (μM)
DC-BPi-11 BPTF-BRD 25.3 ± 1.5 N/A 120 0.89
DC-BPi-03BPTF-BRD698.3 ± 21.02810N/AN/A
DC-BPi-07BPTF-BRDN/AN/AN/AN/A

N/A: Data not available in the cited source.

Signaling Pathway and Mechanism of Action

DC-BPi-11 exerts its anti-cancer effects by inhibiting the BPTF-mediated transcriptional activation of key oncogenes, most notably c-Myc. The following diagram illustrates this signaling pathway.

BPTF_cMyc_Pathway BPTF-c-Myc Signaling Pathway Inhibition by DC-BPi-11 cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BPTF BPTF Bromodomain Histone->BPTF recognizes NURF NURF Complex BPTF->NURF recruits cMyc_Gene c-Myc Gene NURF->cMyc_Gene activates transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Proliferation Cell Proliferation cMyc_Protein->Proliferation promotes DCBPi11 DC-BPi-11 DCBPi11->BPTF inhibits binding

Caption: Inhibition of the BPTF bromodomain by DC-BPi-11 prevents NURF complex recruitment, leading to the downregulation of c-Myc transcription and subsequent inhibition of cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments that established the molecular target and cellular activity of DC-BPi-11 are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BPTF Bromodomain Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of DC-BPi-11 against the BPTF bromodomain.

Materials:

  • Recombinant GST-tagged BPTF bromodomain (BPTF-BRD)

  • Biotinylated histone H4 peptide acetylated at lysine 12 (Biotin-H4K12ac)

  • Anti-GST antibody labeled with Europium cryptate (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • DC-BPi-11 and other test compounds

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: A serial dilution of DC-BPi-11 is prepared in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations. The final DMSO concentration is kept constant across all wells (typically ≤ 1%).

  • Assay Plate Preparation: The diluted compound solutions are dispensed into the wells of a 384-well plate.

  • Protein Incubation: The GST-tagged BPTF-BRD solution is added to the wells containing the compound and incubated for 15 minutes at room temperature to allow for inhibitor binding.

  • Peptide Addition: The Biotin-H4K12ac peptide solution is then added to all wells to initiate the binding reaction between the bromodomain and the acetylated histone peptide. The plate is incubated for 60 minutes at room temperature.

  • Detection: A pre-mixed solution of anti-GST-Europium and Streptavidin-XL665 is added to the wells. The plate is incubated for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: The HTRF signal is measured on a compatible plate reader with excitation at 320 nm and emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The HTRF ratio is calculated as (665 nm emission / 620 nm emission) * 10,000. The data is normalized using controls (no inhibitor for 100% activity and a high concentration of a known potent inhibitor or no BPTF protein for 0% activity). The normalized response is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of DC-BPi-11 on the proliferation of the human leukemia cell line MV-4-11.

Materials:

  • MV-4-11 human leukemia cell line

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

  • DC-BPi-11

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: MV-4-11 cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete growth medium and incubated overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of DC-BPi-11 (typically ranging from 0.01 µM to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for c-Myc Downregulation

Objective: To determine if DC-BPi-11 treatment leads to a decrease in the protein levels of the BPTF downstream target, c-Myc, in MV-4-11 cells.

Materials:

  • MV-4-11 cells

  • DC-BPi-11

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: MV-4-11 cells are treated with increasing concentrations of DC-BPi-11 for 24 hours. After treatment, cells are harvested, washed with cold PBS, and lysed with RIPA buffer on ice.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

  • Sample Preparation and SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, denatured by heating, and then loaded onto an SDS-PAGE gel for electrophoresis to separate the proteins by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. The membrane is then incubated with the primary anti-c-Myc antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature. The membrane is also probed with an anti-β-actin antibody as a loading control.

  • Detection: The membrane is incubated with an ECL substrate, and the chemiluminescent signal is captured using an imaging system.

  • Analysis: The intensity of the c-Myc bands is quantified and normalized to the corresponding β-actin bands to determine the dose-dependent effect of DC-BPi-11 on c-Myc protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a BPTF bromodomain inhibitor.

BPTF_Inhibitor_Workflow BPTF Inhibitor Characterization Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays HTRF HTRF Assay Proliferation Cell Proliferation Assay (e.g., MTT) HTRF->Proliferation SPR Surface Plasmon Resonance (SPR) SPR->Proliferation WesternBlot Western Blot (c-Myc) Proliferation->WesternBlot Confirm Target Engagement Apoptosis Apoptosis Assay Proliferation->Apoptosis Assess Cell Fate Lead_Compound Lead Compound (e.g., DC-BPi-11) Lead_Compound->HTRF Determine IC50 Lead_Compound->SPR Determine Kd (Binding Affinity)

Caption: A generalized workflow for characterizing a BPTF inhibitor, from initial biochemical potency and binding assays to cellular assays confirming on-target effects and determining the functional outcome.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available information on the pharmacokinetics of DC-BPi-11 hydrochloride is limited. This guide provides a comprehensive overview of its known pharmacodynamics based on preclinical in vitro studies and outlines the general methodologies for pharmacokinetic and pharmacodynamic evaluation of similar compounds. The information presented herein is intended for research purposes only.

Introduction

This compound is a novel small molecule inhibitor targeting the bromodomain of the Bromodomain and PHD Finger Transcription Factor (BPTF).[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a critical player in chromatin remodeling and gene regulation. By binding to acetylated histones, BPTF facilitates access to DNA for transcription factors, including the proto-oncogene c-MYC. Dysregulation of BPTF has been implicated in the progression of various cancers, making its bromodomain an attractive therapeutic target.[3]

DC-BPi-11 was developed as a higher-affinity derivative of the lead compound DC-BPi-03.[1] While specific binding affinity values for DC-BPi-11 are not yet published, it is reported to have "much higher affinities" for the BPTF bromodomain than DC-BPi-03.[1][3] This guide summarizes the available pharmacodynamic data for DC-BPi-11, details relevant experimental protocols, and provides a framework for its further preclinical development.

Pharmacodynamics

The pharmacodynamic profile of DC-BPi-11 has been characterized through various in vitro assays, demonstrating its potency and mechanism of action as a BPTF inhibitor.

In Vitro Potency and Efficacy

Quantitative analysis of DC-BPi-11's activity has been performed in both biochemical and cell-based assays. The available data is summarized in the table below.

ParameterValueAssay SystemReference
Biochemical IC50 (as derivative of DC-BPi-03) Much higher affinity than 698.3 nMNot Specified[1][3]
Cellular BPTF Suppression EC50 120 nMHuman Leukemia MV-4-11 cells
Cell Proliferation IC50 0.89 µMHuman Leukemia MV-4-11 cells

Note: The biochemical IC50 value is inferred from the potency of the lead compound, DC-BPi-03.

Mechanism of Action

DC-BPi-11 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain. This prevents the recruitment of the NURF complex to chromatin, thereby inhibiting the transcription of BPTF target genes, such as c-MYC.[3]

Signaling Pathway of BPTF Inhibition:

BPTF_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BPTF BPTF (NURF Complex) Histone->BPTF recruits cMYC_Gene c-MYC Gene BPTF->cMYC_Gene activates transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Proliferation Cell Proliferation cMYC_Protein->Proliferation promotes DC_BPi_11 DC-BPi-11 DC_BPi_11->BPTF inhibits

Caption: BPTF bromodomain inhibition by DC-BPi-11 disrupts oncogenic signaling.

Studies in human leukemia MV-4-11 cells have confirmed that DC-BPi-11 leads to a dose-dependent decrease in c-Myc protein levels. Furthermore, treatment with DC-BPi-11 induces apoptosis by arresting the cell cycle at the G1 phase.

Pharmacokinetics

Specific in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain. The development of a comprehensive pharmacokinetic profile will require preclinical studies in animal models.

General Considerations for Preclinical Pharmacokinetic Studies

The following experimental workflow outlines the typical steps involved in characterizing the pharmacokinetic profile of a novel compound like this compound.

PK_Workflow cluster_in_vitro In Vitro ADME cluster_in_vivo In Vivo Pharmacokinetics Solubility Aqueous Solubility Animal_Dosing Animal Dosing (e.g., IV, PO in rodents) Permeability Cell Permeability (e.g., Caco-2, PAMPA) Metabolic_Stability Microsomal/Hepatocyte Stability Plasma_Binding Plasma Protein Binding Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling LC_MS_Analysis LC-MS/MS Analysis of Plasma Concentrations Blood_Sampling->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental) LC_MS_Analysis->PK_Modeling PK_Parameters Determine PK Parameters: - Half-life (t1/2) - Clearance (CL) - Volume of Distribution (Vd) - Bioavailability (%F) PK_Modeling->PK_Parameters

Caption: General workflow for preclinical pharmacokinetic evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of pharmacodynamic and pharmacokinetic data.

In Vitro Potency Assay (AlphaScreen)

This assay is commonly used to determine the IC50 of compounds that inhibit protein-protein interactions, such as the binding of the BPTF bromodomain to acetylated histones.

  • Principle: The assay utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. A biotinylated histone peptide binds to streptavidin-coated acceptor beads, and a GST-tagged BPTF bromodomain binds to anti-GST-coated donor beads. Inhibition of the BPTF-histone interaction by DC-BPi-11 leads to a decrease in the signal.

  • Materials:

    • Recombinant GST-tagged human BPTF bromodomain

    • Biotinylated histone H4 peptide (acetylated at relevant lysine (B10760008) residues)

    • Streptavidin-coated AlphaScreen Acceptor beads

    • Anti-GST AlphaScreen Donor beads

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)

    • This compound serially diluted in DMSO

  • Procedure:

    • Add assay buffer, biotinylated histone peptide, and GST-BPTF to the wells of a 384-well plate.

    • Add serially diluted DC-BPi-11 or vehicle control (DMSO).

    • Incubate at room temperature to allow for binding.

    • Add a mixture of acceptor and donor beads in the dark.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the proliferation of cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of viable cells by the reduction of tetrazolium salt to formazan. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • Human leukemia MV-4-11 cells

    • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

    • This compound

    • MTT reagent or CellTiter-Glo® reagent

    • 96-well plates

  • Procedure:

    • Seed MV-4-11 cells in 96-well plates and allow them to attach or acclimate.

    • Treat the cells with a serial dilution of DC-BPi-11 for a specified period (e.g., 72 hours).

    • Add MTT or CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure absorbance or luminescence using a plate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for c-Myc Downregulation

This technique is used to assess the effect of DC-BPi-11 on the protein levels of its downstream target, c-Myc.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the protein of interest (c-Myc) and a loading control (e.g., GAPDH or β-actin).

  • Materials:

    • MV-4-11 cells treated with DC-BPi-11

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Primary antibodies against c-Myc and a loading control

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Wash and incubate with the secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: The intensity of the c-Myc band is normalized to the loading control to determine the relative protein expression at different concentrations of DC-BPi-11.

Future Directions

The promising in vitro pharmacodynamic profile of this compound warrants further investigation into its preclinical properties. Key future studies should focus on:

  • Determination of specific IC50 and Kd values for DC-BPi-11 against the BPTF bromodomain.

  • Comprehensive in vivo pharmacokinetic studies in relevant animal models (e.g., mice, rats) to determine its ADME profile, half-life, clearance, and oral bioavailability.

  • In vivo efficacy studies in cancer xenograft models (e.g., leukemia or other BPTF-dependent cancers) to correlate pharmacokinetic and pharmacodynamic data with anti-tumor activity.

  • Safety and toxicology studies to establish a therapeutic window.

The successful completion of these studies will be crucial for the potential advancement of this compound into clinical development as a novel epigenetic therapy for cancer.

References

The Role of Bromodomain PHD Finger Transcription Factor (BPTF) in Hematopoietic Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF), an ATP-dependent chromatin-remodeling complex essential for regulating gene expression.[1][2] While crucial for normal development and the maintenance of adult hematopoietic stem cells (HSCs), BPTF is increasingly implicated as a key oncogenic driver in a variety of hematopoietic malignancies.[3][4] Its dysregulation promotes cancer cell proliferation, survival, and chemoresistance through the modulation of critical signaling pathways, including the MAPK and c-MYC axes. This document provides a comprehensive technical overview of BPTF's function in hematopoietic cancers, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways. The evidence presented underscores BPTF's potential as a significant therapeutic target for novel anti-cancer strategies.

BPTF and its Role in Normal Hematopoiesis

BPTF is a critical component of the NURF complex, which utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] In normal hematopoiesis, BPTF is essential for maintaining the population size of hematopoietic stem and progenitor cells (HSPCs), including long-term HSCs.[3][4] It activates a "stemness" gene-expression program required for HSC maintenance and self-renewal by potentiating chromatin accessibility at key gene loci, including those of master transcription factors like Meis1, Pbx1, Mn1, and Lmo2.[3] Conditional knockout of BPTF in hematopoietic systems leads to profound defects, including bone marrow failure and anemia, highlighting its indispensable role in sustaining adult hematopoiesis.[3][4]

BPTF Function in Specific Hematopoietic Malignancies

Dysregulation of BPTF expression and function is a recurring theme in various blood cancers, where it contributes to tumor initiation, progression, and therapeutic resistance.

T-Cell Lymphoma

In T-cell lymphoma, BPTF functions as a crucial oncogenic factor.[1] Studies have demonstrated that BPTF is significantly overexpressed in both cell lines and patient-derived T-cell lymphoma tissues compared to normal tissues.[1][5] This high expression level is associated with advanced clinical stages (III/IV).[1] Mechanistically, BPTF promotes the proliferation of T-cell lymphoma cells and inhibits apoptosis by activating the MAPK signaling pathway through its coexpression with the proto-oncogene Raf1.[1][5] Silencing BPTF in T-cell lymphoma cells has been shown to inhibit the activation of the MAPK pathway, suppress cell proliferation, and induce apoptosis.[1]

B-Cell Lymphoma

BPTF plays a significant role in aggressive, c-MYC-driven B-cell lymphomas.[6] Research using the Eμ-Myc transgenic mouse model shows that even a partial loss of BPTF (heterozygous deletion) is sufficient to delay lymphomagenesis.[6] In human B-cell lymphoma samples, a strong positive correlation exists between BPTF and c-MYC mRNA and protein levels.[6] Conversely, BPTF expression shows an anti-correlation with the activity of the NF-κB pathway.[6] These findings suggest that BPTF is a key modulator of c-MYC's oncogenic activity and that its inhibition could shift the oncogenic dependencies of the cancer cells.[6]

Acute Myeloid Leukemia (AML)

In AML, BPTF is an essential regulator of cancer cell survival.[7] CRISPRi screens have identified BPTF as a critical factor for AML cell proliferation.[7] It forms an alternative NURF chromatin remodeling complex with SMARCA5 and BAP18.[7] This complex is responsible for regulating the chromatin accessibility of a large set of insulator regions, which ensures efficient binding of the architectural protein CTCF.[7] This process is vital for maintaining the boundaries between topologically associated domains (TADs), thereby preserving the specific transcriptional programs that drive leukemia.[7][8]

Furthermore, a rare but recurrent chromosomal translocation results in the NUP98-BPTF fusion gene, which has been identified in pediatric acute megakaryoblastic leukemia (AMKL), T-cell acute lymphoblastic leukemia (T-ALL), and mixed phenotype acute leukemia (MPAL).[9][10][11] This fusion protein acts as a potent oncoprotein.

T-Cell Acute Lymphoblastic Leukemia (T-LBL/ALL)

A novel mechanism involving a circular RNA, circBPTF, has been identified as a driver of chemoresistance in T-LBL/ALL.[12] This circRNA is translated into a protein, BPTF-665aa, which is markedly overexpressed in chemoresistant samples.[12] BPTF-665aa plays a pivotal role in mediating resistance by preventing the ubiquitination and subsequent degradation of the full-length BPTF protein.[12] This stabilization enhances chromatin remodeling activity at key oncogenic loci, such as the promoter of c-Myc, facilitating the transcriptional activation of genes crucial for cell survival under therapeutic stress.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on BPTF in hematopoietic malignancies.

Table 1: BPTF Expression and Association in Hematopoietic Malignancies

Malignancy Finding Tissue/Cell Type Significance Citation
T-Cell Lymphoma BPTF mRNA expression significantly higher in cancerous lymph node tissue vs. normal tissue. Human cancerous and normal lymph node tissues P < 0.001 [1]
T-Cell Lymphoma BPTF mRNA significantly higher in clinical stages III/IV vs. stages I/II. T-cell lymphoma patient tissues P < 0.001 [1]
B-Cell Lymphoma Strong positive correlation between BPTF and c-MYC mRNA levels. Human B-cell lymphoma samples - [6]
B-Cell Lymphoma Anti-correlation between BPTF expression and NF-κB pathway activity. Human B-cell lymphoma samples - [6]

| Diffuse Large B-Cell Lymphoma (DLBC) | BPTF mRNA expression significantly higher compared to normal tissues. | TCGA Database Analysis | P < 0.001 |[1] |

Table 2: Functional Effects of BPTF Modulation in Hematopoietic Malignancy Models

Cell Line Modulation Effect Quantitative Result Citation
Hut-102 (T-Cell Lymphoma) BPTF Overexpression Increased Raf1 mRNA expression. 2.74 ± 0.55-fold increase vs. control [1]
Hut-102 (T-Cell Lymphoma) BPTF Silencing Decreased Raf1 mRNA expression. 54.26 ± 8.14% of control [1]
NIH3T3 (Fibroblasts) NUP98-BPTF Expression Induced cell transformation and growth. - [10]

| Jurkat (T-ALL) | NUP98-BPTF Expression | Enhanced cell survival. | - |[10] |

Signaling Pathways and Molecular Mechanisms

BPTF exerts its oncogenic functions by modulating several key signaling pathways.

BPTF-Raf1-MAPK Pathway in T-Cell Lymphoma

In T-cell lymphoma, BPTF directly impacts the MAPK signaling cascade, a central pathway regulating cell growth and survival. BPTF is co-overexpressed with Raf1, a key upstream kinase in the MAPK pathway.[1] This coexpression leads to the activation of the downstream signaling cascade, promoting uncontrolled cell proliferation and protecting cancer cells from apoptosis.[1][5]

BPTF_MAPK_Pathway cluster_0 T-Cell Lymphoma Cell BPTF BPTF (Overexpressed) Raf1 Raf1 (Co-expressed) BPTF->Raf1 Co-expression MAPK_Pathway MAPK Pathway (MEK/ERK) BPTF->MAPK_Pathway Activates Raf1->MAPK_Pathway Activates Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis Inhibition MAPK_Pathway->Apoptosis

Caption: BPTF-Raf1-MAPK signaling axis in T-cell lymphoma.

The BPTF-c-MYC Oncogenic Axis

A critical mechanism of BPTF function in several hematopoietic cancers, including B-cell lymphoma and AML, is its interaction with the master oncogene c-MYC.[6][8] As a core subunit of the NURF complex, BPTF is recruited to c-MYC target gene promoters.[2] It remodels the local chromatin structure, making the DNA more accessible for transcription. This action is required for the full activation of the MYC-dependent transcriptional program, which drives cell cycle progression and proliferation.[2][8]

BPTF_cMYC_Axis BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex Core Subunit Chromatin Chromatin at c-MYC Target Genes NURF_Complex->Chromatin Recruited cMYC c-MYC cMYC->Chromatin Binds to Promoters Accessible_Chromatin Accessible Chromatin Chromatin->Accessible_Chromatin Remodels Transcription Gene Transcription Accessible_Chromatin->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation

Caption: The BPTF-c-MYC oncogenic axis in hematopoietic cells.

NUP98-BPTF Fusion and PIM1 Upregulation

The NUP98-BPTF fusion protein creates a potent oncoprotein that drives leukemogenesis.[10] The N-terminal portion of NUP98 mediates binding to target gene promoters, while the C-terminal BPTF moiety, which retains its PHD finger and bromodomain, is thought to recruit transcriptional machinery and regulate chromatin structure.[10][11] A key downstream target is the proto-oncogene PIM1. The fusion protein binds to the PIM1 promoter, leading to its transcriptional upregulation.[10] PIM1 kinase, in turn, activates pro-survival pathways, including MYC and mTORC1 signaling, and inactivates the pro-apoptotic protein BAD, thereby promoting cell transformation and survival.[10]

NUP98_BPTF_Pathway NUP98_BPTF NUP98-BPTF Fusion Protein PIM1_Promoter PIM1 Promoter NUP98_BPTF->PIM1_Promoter Binds to PIM1_Upregulation PIM1 Upregulation PIM1_Promoter->PIM1_Upregulation Activates MYC_mTORC1 MYC & mTORC1 Signaling PIM1_Upregulation->MYC_mTORC1 Activates BAD_Inactivation BAD Inactivation PIM1_Upregulation->BAD_Inactivation Inactivates Transformation Cell Transformation & Survival MYC_mTORC1->Transformation BAD_Inactivation->Transformation

Caption: Oncogenic signaling by the NUP98-BPTF fusion protein.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate BPTF function, based on methodologies cited in the literature.[1]

Reverse Transcription-Quantitative PCR (RT-qPCR)
  • Objective: To quantify mRNA expression levels of BPTF and its target genes.

  • Methodology:

    • RNA Extraction: Isolate total RNA from cell lines or tissues using a TRIzol-based reagent or commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers.

    • qPCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay. Use primers specific for the target gene (e.g., BPTF, Raf1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Western Blotting
  • Objective: To detect and quantify BPTF and signaling pathway protein levels.

  • Methodology:

    • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the protein of interest (e.g., anti-BPTF, anti-p-ERK, anti-c-MYC).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation and Viability Assays
  • Objective: To assess the effect of BPTF modulation on cell growth.

  • Methodology:

    • MTT Assay: Seed cells in a 96-well plate after BPTF knockdown or overexpression. At desired time points, add MTT reagent. The mitochondrial dehydrogenases of viable cells convert MTT to a purple formazan (B1609692) product. Solubilize the formazan crystals and measure the absorbance at ~570 nm.

    • Colony Formation Assay: Seed a low density of cells in a 6-well plate and culture for 1-2 weeks until visible colonies form. Fix the colonies with methanol, stain with crystal violet, and count the number of colonies.

Tumor Xenograft Model
  • Objective: To evaluate the in vivo effect of BPTF on tumor growth.

  • Methodology:

    • Cell Preparation: Harvest cancer cells (e.g., Hut-102) that have been engineered to have stable BPTF knockdown (shBPTF) or express a non-targeting control (shCtrl).

    • Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 106) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).

    • Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Endpoint Analysis: At the end of the experiment, excise the tumors for weight measurement, and perform histological (e.g., H&E staining) or immunohistochemical (e.g., TUNEL assay for apoptosis) analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Start: Hypothesis on BPTF Role cell_lines Select Hematopoietic Malignancy Cell Lines start->cell_lines modulation Modulate BPTF Expression (siRNA, shRNA, Overexpression) cell_lines->modulation qpcr RT-qPCR (mRNA levels) modulation->qpcr western Western Blot (Protein levels) modulation->western proliferation Proliferation Assays (MTT, Colony Formation) modulation->proliferation apoptosis Apoptosis/Cell Cycle (Flow Cytometry) modulation->apoptosis xenograft Tumor Xenograft Model in Mice qpcr->xenograft western->xenograft proliferation->xenograft apoptosis->xenograft monitoring Tumor Growth Monitoring xenograft->monitoring analysis Endpoint Analysis (Tumor Weight, IHC) monitoring->analysis end Conclusion: Validate BPTF as Oncogenic Driver analysis->end

Caption: General experimental workflow for studying BPTF function.

BPTF as a Therapeutic Target

The extensive evidence implicating BPTF as a critical node in oncogenic signaling makes it an attractive therapeutic target.[1][6][8] The bromodomain of BPTF, which recognizes acetylated lysine (B10760008) residues on histones, is considered a druggable pocket.[13][14]

  • Small-Molecule Inhibitors: Several research groups are actively developing small-molecule inhibitors that specifically target the BPTF bromodomain.[13][14] Compounds such as DC-BPi-11 have shown the ability to significantly inhibit leukemia cell proliferation in preclinical studies.[13]

  • Chemosensitization: BPTF inhibition may also serve to overcome chemoresistance. A protein derived from circBPTF has been shown to drive chemoresistance in T-LBL/ALL, and a small-molecule inhibitor targeting this protein (HY-B0509) has been identified.[12]

  • Challenges: A key challenge in targeting BPTF is its essential role in normal tissue homeostasis, particularly in maintaining hematopoietic stem cells.[3][15] Therapeutic strategies will need to identify a therapeutic window that allows for the killing of cancer cells while sparing normal HSCs to an acceptable degree.

Conclusion

BPTF has emerged from its foundational role in chromatin biology to become recognized as a potent and multifaceted oncogenic driver in a range of hematopoietic malignancies. Its function as a core component of the NURF complex places it at the crossroads of epigenetic regulation and oncogenic signal transduction. By modulating chromatin accessibility, BPTF facilitates the expression of powerful oncogenes like c-MYC and activates critical proliferation pathways such as the MAPK cascade. The development of specific BPTF inhibitors represents a promising, albeit challenging, therapeutic avenue that could provide new options for patients with difficult-to-treat blood cancers. Further research into the precise mechanisms of BPTF action and the development of highly selective chemical probes will be crucial to translating these findings into clinical practice.

References

The Role of the BPTF Bromodomain in Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler essential for regulating gene expression.[1][2][3] Recent research has increasingly implicated BPTF as a critical player in the pathogenesis of various cancers, with a particularly significant role in leukemia. Its C-terminal bromodomain, which recognizes acetylated histone tails, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the BPTF bromodomain's function in leukemia, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex molecular interactions and pathways involved.

Introduction: BPTF and the NURF Chromatin Remodeling Complex

BPTF is a large, multi-domain protein that serves as the core scaffolding component of the NURF complex.[1] This complex utilizes the energy from ATP hydrolysis to slide nucleosomes along DNA, thereby altering chromatin accessibility and modulating the transcription of target genes.[3][4] BPTF provides specificity to the NURF complex through its distinct chromatin-reading domains: a Plant Homeodomain (PHD) finger that binds to di- and tri-methylated histone H3 at lysine (B10760008) 4 (H3K4me2/3), and a bromodomain that recognizes acetylated lysine residues on histone tails.[2][5][6] This dual-recognition capability allows BPTF to integrate different epigenetic marks, guiding the NURF complex to specific genomic loci, particularly active promoters and enhancers, to facilitate transcription.[7][8]

The BPTF Bromodomain: Structure and Ligand Recognition

The bromodomain is a conserved structural motif of approximately 110 amino acids that specifically binds to acetylated lysine residues.[9] The BPTF bromodomain exhibits binding preference for several acetylated histone marks, including those on histone H4 (H4K16ac, H4K20ac) and the histone variant H2A.Z.[5][10] This interaction is crucial for anchoring the NURF complex to chromatin regions associated with active transcription. The multivalent engagement of BPTF with both H3K4me3 (via its PHD finger) and acetylated histones (via its bromodomain) on the same nucleosome significantly enhances its binding affinity and specificity.[5][11]

The Role of BPTF in Leukemia Pathogenesis

Dysregulation of BPTF function is a key driver in several forms of leukemia, including Acute Myeloid Leukemia (AML) and T-cell Acute Lymphoblastic Leukemia (T-ALL).[12][13][14] Its pro-oncogenic activity is primarily linked to its role in maintaining a chromatin environment conducive to the expression of critical leukemia-driving genes.

Master Regulator of the MYC Oncogene

A central mechanism of BPTF in leukemia is its regulation of the MYC oncogene, a master transcriptional regulator that is frequently deregulated in cancer.[7][12] BPTF interacts directly with the c-MYC protein and is essential for its recruitment to target gene promoters.[7][15] By remodeling chromatin at these sites, BPTF ensures high levels of MYC expression and facilitates the activation of the full c-MYC transcriptional program, which is critical for the rapid proliferation of cancer cells.[12][15] Consequently, targeting BPTF presents a viable alternative strategy to inhibiting MYC, a notoriously difficult protein to target directly.[12]

Involvement in Oncogenic Fusion Proteins

BPTF is also implicated in leukemias driven by chromosomal translocations. The NUP98-BPTF fusion protein, identified in T-ALL and AML, retains the C-terminal PHD finger and bromodomain of BPTF.[1][14] These domains are critical for the fusion protein's oncogenic activity, which involves aberrantly recruiting the chromatin remodeling machinery to target genes, leading to their dysregulation and driving leukemogenesis.[14][16]

Role in Chemoresistance and Specific Leukemia Subtypes

In T-cell lymphoblastic lymphoma/leukemia (T-LBL/ALL), a circular RNA derived from the BPTF gene (circBPTF) can be translated into a truncated protein, BPTF-665aa.[17][18] This protein enhances chromatin accessibility at the promoters of oncogenes like c-MYC, contributing to chemoresistance.[17] Furthermore, in KAT6A-rearranged leukemia, BPTF participates in a self-reinforcing epigenetic loop with the KAT6A fusion protein and the MLL/COMPASS complex to sustain H3K4 methylation and drive the leukemic state.[19]

BPTF Bromodomain as a Therapeutic Target

The critical dependence of leukemia cells on BPTF makes its bromodomain an attractive therapeutic target.[12][13] Inhibition of the BPTF bromodomain disrupts its ability to anchor the NURF complex to chromatin, leading to the downregulation of key oncogenic drivers like MYC and impairing leukemia cell proliferation.[12][20] Several small-molecule inhibitors have been developed and have shown efficacy in preclinical models. For instance, the inhibitor DC-BPi-11 was found to significantly inhibit the proliferation of leukemia cells.[20][21] In models of KAT6A-rearranged leukemia, the inhibitor BZ1 reduced the chromatin occupancy of essential MLL complex components, disrupting the oncogenic transcriptional program.[19][22]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the binding affinities of BPTF domains and the potency of reported inhibitors.

Table 1: Binding Affinities of BPTF Domains to Histone Modifications

BPTF DomainLigandAffinity (Kd or IC50)Reference
PHD FingerH3K4me3 peptide~2.7 µM[11]
BromodomainAcetylated H4 peptides70 - 130 µM[11]
PHD-Bromo ModuleH3K4me3/H4K16ac Mononucleosome~2-fold higher affinity than H3K4me3 alone[11]

Table 2: BPTF Bromodomain Inhibitors and Their Potency

InhibitorAssay TypePotency (IC50 / Kd)Cell Line / ContextReference
BromosporineIn vitro binding1.8 – 9 µM (Kd)Pan-bromodomain inhibitor[1]
DC-BPi-03In vitro binding698.3 ± 21.0 nM (IC50)BPTF-BRD inhibitor[21]
DC-BPi-11In vitro bindingHigh-affinityLeukemia cell proliferation inhibition[20][21]
BZ1In vivo treatment50 mg/kgKAT6A-rearranged leukemia mouse model[19]
HY-B0509In silico / In vitro-Inhibitor of BPTF-665aa (from circBPTF)[17][18]
AU1Luciferase reporter-K562 (CML) cell line[1]

Visualizing BPTF Signaling and Experimental Workflows

Signaling and Logic Diagrams

BPTF_Signaling_Pathway cluster_0 Nucleus cluster_bptf Histone Histone Tails H3K4me3 H3K4me3 Histone->H3K4me3 H4K16ac H4K16ac Histone->H4K16ac PHD PHD Finger H3K4me3->PHD binds BRD Bromodomain H4K16ac->BRD binds BPTF BPTF Protein NURF NURF Complex BPTF->NURF recruits PHD->BPTF BRD->BPTF Chromatin Closed Chromatin NURF->Chromatin remodels MYC_Gene MYC Gene Locus Transcription MYC Transcription MYC_Gene->Transcription leads to Open_Chromatin Open Chromatin Chromatin->Open_Chromatin Open_Chromatin->MYC_Gene makes accessible

Caption: BPTF-mediated recruitment of the NURF complex to activate MYC transcription.

BPTF_MYC_Axis BPTF BPTF Expression & Activity MYC c-MYC Expression & Activity BPTF->MYC maintains accessibility Remodeling Chromatin Remodeling at MYC targets BPTF->Remodeling enables Proliferation Leukemic Cell Proliferation & Survival BPTF->Proliferation supports MYC->Proliferation drives Remodeling->MYC enhances recruitment & transcription Inhibitor BPTF Bromodomain Inhibitor Inhibitor->BPTF blocks

Caption: The BPTF/c-MYC oncogenic axis in leukemia and its therapeutic inhibition.

Experimental_Workflow cluster_exp Experimental Procedure cluster_perturb Perturbation cluster_analysis Downstream Analysis cluster_results Expected Results Start Leukemia Cell Line (e.g., THP-1, K562) Inhibition Treat with BPTF Bromodomain Inhibitor Start->Inhibition Knockdown BPTF Knockdown (shRNA / CRISPR) Start->Knockdown RNAseq RNA-seq: Gene Expression Profiling Inhibition->RNAseq ATACseq ATAC-seq: Chromatin Accessibility Inhibition->ATACseq ChIPseq ChIP-seq: MYC Occupancy Inhibition->ChIPseq Viability Cell Viability Assay Inhibition->Viability Knockdown->RNAseq Knockdown->ATACseq Knockdown->ChIPseq Knockdown->Viability R_RNA Downregulation of MYC & its target genes RNAseq->R_RNA R_ATAC Decreased accessibility at MYC loci ATACseq->R_ATAC R_ChIP Reduced MYC binding to promoters ChIPseq->R_ChIP R_Via Decreased cell proliferation/survival Viability->R_Via

Caption: Workflow for investigating the function of the BPTF bromodomain in leukemia.

Key Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of BPTF or to assess changes in transcription factor (e.g., c-MYC) binding upon BPTF inhibition.

Methodology:

  • Cross-linking: Leukemia cells (~1x107) are treated with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

  • Cell Lysis and Sonication: Cells are lysed, and nuclei are isolated. Chromatin is sheared into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-BPTF or anti-c-MYC). An IgG antibody is used as a negative control.

  • Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.

  • Washes and Elution: The beads are washed extensively to remove non-specific binding. The complexes are then eluted from the beads.

  • Reverse Cross-linking: Cross-links are reversed by heating at 65°C in the presence of high salt concentration, followed by proteinase K treatment to digest proteins.

  • DNA Purification: DNA is purified using standard column-based methods.

  • Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library (including end-repair, A-tailing, and adapter ligation). The library is then sequenced on a high-throughput platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of significant enrichment compared to the input or IgG control.[8]

RNA Sequencing (RNA-seq)

Objective: To profile changes in the transcriptome of leukemia cells following BPTF knockdown or inhibition.

Methodology:

  • Cell Treatment: Leukemia cells are treated with a BPTF inhibitor or transduced with vectors for BPTF knockdown, alongside appropriate vehicle or non-targeting controls.[8]

  • RNA Extraction: Total RNA is extracted from the cells using a TRIzol-based or column-based method. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation:

    • mRNA is isolated from total RNA using oligo(dT) magnetic beads.

    • The isolated mRNA is fragmented.

    • First-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.

    • The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

    • The library is amplified by PCR and size-selected.

  • Sequencing: The prepared library is sequenced on a high-throughput platform.

  • Data Analysis: Raw sequencing reads are quality-controlled and aligned to a reference genome/transcriptome. Gene expression levels are quantified (e.g., as TPM or FPKM). Differential expression analysis is performed to identify genes that are significantly up- or down-regulated upon BPTF perturbation.[2][8] Gene Set Enrichment Analysis (GSEA) can be used to identify affected pathways, such as MYC target gene signatures.[8]

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

Objective: To measure genome-wide changes in chromatin accessibility following BPTF depletion.

Methodology:

  • Cell Preparation: Approximately 50,000 viable cells from control and BPTF-depleted leukemia populations are harvested.[2]

  • Transposition Reaction: The cell pellet is resuspended in a lysis buffer, and the nuclei are immediately incubated with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase simultaneously fragments the DNA and inserts adapters into accessible ("open") regions of chromatin.

  • DNA Purification: The transposed DNA is purified from the reaction.

  • Library Amplification: The adapter-ligated DNA fragments are amplified by PCR for a limited number of cycles to add indices and generate the final sequencing library.

  • Sequencing: The library is sequenced using paired-end reads.

  • Data Analysis: Reads are aligned to a reference genome. Regions of open chromatin are identified by peak calling. Differential accessibility analysis is performed between control and BPTF-depleted samples to identify regions that become more or less accessible upon BPTF loss.[2][8]

Conclusion and Future Directions

The BPTF bromodomain is a validated and critical dependency in multiple subtypes of leukemia. Its role as a key facilitator of the MYC oncogenic program places it at a nexus of cancer cell proliferation and survival. The development of potent and selective small-molecule inhibitors targeting the BPTF bromodomain has demonstrated significant therapeutic promise in preclinical studies. Future work will focus on optimizing these inhibitors for clinical use, exploring combination therapies to overcome resistance, and further elucidating the diverse roles of BPTF in different hematopoietic malignancies. The continued investigation of the BPTF-chromatin interface will undoubtedly uncover new vulnerabilities and pave the way for novel epigenetic therapies in leukemia.

References

The Discovery of DC-BPi-11: A Potent and Selective BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Bromodomain and PHD finger Transcription Factor (BPTF) is the largest and essential subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[1][2] By recognizing acetylated lysine (B10760008) residues on histone tails via its bromodomain, BPTF facilitates ATP-dependent nucleosome sliding, thereby modulating chromatin accessibility and gene expression. Dysregulation of BPTF has been increasingly implicated in the pathogenesis of various human cancers, including leukemia, melanoma, breast, and lung cancer, making it an attractive therapeutic target.[3][4][5] Inhibition of the BPTF bromodomain presents a promising strategy to disrupt its oncogenic functions. This technical guide provides an in-depth overview of the discovery and characterization of DC-BPi-11, a high-affinity inhibitor of the BPTF bromodomain.

Development of DC-BPi-11

DC-BPi-11 was developed through a structure-guided drug design approach, originating from the structural decomposition of a previously reported BPTF inhibitor, TP-238.[3][6] This effort led to the initial identification of a lead compound, DC-BPi-03, which exhibited moderate potency.[3][6] Further structure-activity relationship (SAR) exploration and chemical optimization resulted in the synthesis of DC-BPi-11, a compound with significantly higher affinity and selectivity for the BPTF bromodomain.[3][6]

Quantitative Data

The inhibitory activity and selectivity of DC-BPi-11 and its precursor, DC-BPi-03, have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of DC-BPi Series against BPTF Bromodomain

CompoundIC50 (nM)Kd (µM)Assay MethodReference
DC-BPi-03698.3 ± 21.02.81HTRF[3][6]
DC-BPi-11Not explicitly stated, but described as having "much higher affinity" than DC-BPi-03.Not explicitly stated, but described as having "much higher affinity" than DC-BPi-03.HTRF, SPR[3][6]

Table 2: Cellular Activity of DC-BPi-11

Cell LineAssay TypeIC50 (µM)EffectReference
MV-4-11 (Leukemia)Cell ProliferationNot explicitly stated, but shown to significantly inhibit proliferation.Inhibition of cell proliferation, induction of G0/G1 cell cycle arrest.[3][4]
Colorectal Cancer CellsCell Proliferation (MTT)Relatively low IC50Inhibition of cell proliferation[4]

Table 3: Selectivity Profile of DC-BPi-11

Bromodomain FamilySelectivityReference
Other BRD Targets>100-fold[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the characterization of DC-BPi-11.

Biochemical Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Principle: This assay measures the competitive binding of an inhibitor to the BPTF bromodomain, disrupting its interaction with a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac). The assay utilizes a GST-tagged BPTF bromodomain, a biotinylated H4K12ac peptide, a europium cryptate-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor). In the absence of an inhibitor, the binding of the BPTF bromodomain to the histone peptide brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare serial dilutions of the test compound (e.g., DC-BPi-11) in an appropriate assay buffer.

    • Add the GST-tagged BPTF bromodomain protein to the wells of a 384-well plate.

    • Add the test compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Add the biotinylated H4K12ac peptide and incubate for a further period (e.g., 60 minutes) at room temperature.

    • Add the detection mixture containing the anti-GST-Europium and Streptavidin-XL665 and incubate for a final period (e.g., 60 minutes) at room temperature, protected from light.

    • Measure the HTRF signal using a plate reader with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.[7]

2. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein. The BPTF bromodomain is immobilized on a sensor chip. When an inhibitor is flowed over the chip surface, its binding to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time.

  • Protocol:

    • Immobilize the purified BPTF bromodomain onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Prepare a series of concentrations of the inhibitor in a suitable running buffer.

    • Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time by recording the change in the response units (RU).

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[8]

Cellular Assays

1. Cell Proliferation Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed cells (e.g., MV-4-11 leukemia cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of DC-BPi-11 for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]

Signaling Pathways and Mechanism of Action

BPTF, as a core component of the NURF complex, plays a critical role in regulating the transcription of key oncogenes.[4] Inhibition of the BPTF bromodomain by DC-BPi-11 is expected to disrupt the recruitment of the NURF complex to chromatin, thereby modulating the expression of downstream target genes. Key signaling pathways influenced by BPTF include the MAPK and PI3K/AKT pathways, as well as the regulation of the proto-oncogene c-MYC.[5][9][10][11]

BPTF_Signaling_Pathway cluster_cytoplasm Cytoplasm & Cell Membrane Histone Acetylated Histones BPTF BPTF Histone->BPTF recognizes NURF NURF Complex BPTF->NURF recruits Chromatin Chromatin Remodeling NURF->Chromatin Transcription Gene Transcription (e.g., c-MYC) Chromatin->Transcription cMYC c-MYC Transcription->cMYC expression DC_BPi_11 DC-BPi-11 DC_BPi_11->BPTF inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) Receptor->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation MAPK_pathway->Proliferation cMYC->Proliferation

Caption: BPTF signaling pathway and the inhibitory action of DC-BPi-11.

Experimental and logical Workflows

The discovery and characterization of DC-BPi-11 followed a logical progression from initial screening to cellular characterization.

Experimental_Workflow cluster_discovery Discovery & Optimization cluster_characterization In Vitro & Cellular Characterization Lead_ID Lead Identification (DC-BPi-03) SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Optimization Chemical Optimization SAR->Optimization DC_BPi_11 DC-BPi-11 Synthesis Optimization->DC_BPi_11 Biochemical Biochemical Assays (HTRF, SPR) DC_BPi_11->Biochemical Cellular Cellular Assays (Cell Proliferation) Biochemical->Cellular Selectivity Selectivity Profiling Biochemical->Selectivity Mechanism Mechanism of Action Studies Cellular->Mechanism

Caption: Experimental workflow for the discovery and characterization of DC-BPi-11.

Conclusion

DC-BPi-11 represents a significant advancement in the development of potent and selective inhibitors for the BPTF bromodomain. Its discovery provides a valuable chemical tool for further elucidating the biological functions of BPTF in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery who are interested in targeting this important epigenetic reader domain. Further studies, including in vivo efficacy and safety profiling, will be crucial in determining the therapeutic potential of DC-BPi-11 and its analogs.

References

Unveiling the Potential of DC-BPi-11 Hydrochloride: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-11 hydrochloride is an emerging small molecule inhibitor targeting the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF). BPTF is a key component of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene expression. Dysregulation of BPTF has been implicated in the pathogenesis of various cancers, including leukemia. This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, key quantitative data, and the experimental protocols used in its initial characterization.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the bromodomain of BPTF. This inhibition disrupts the interaction between BPTF and acetylated histones, thereby preventing the recruitment of the NURF complex to chromatin. A critical downstream effector of BPTF is the proto-oncogene c-Myc. BPTF is essential for the chromatin recruitment and transcriptional activation of c-Myc. By inhibiting BPTF, DC-BPi-11 leads to a dose-dependent decrease in the expression of c-Myc protein. The suppression of c-Myc, a master regulator of cell proliferation and survival, ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[1] Notably, early research suggests that this compound has minimal effects on normal, healthy cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage in vitro studies on DC-BPi-11 and its precursor, DC-BPi-03.

Table 1: In Vitro Potency of DC-BPi-11 and Precursor

CompoundTargetAssayIC50Source
DC-BPi-03BPTF BromodomainBiochemical Assay698.3 ± 21.0 nM[2][3][4]
DC-BPi-11BPTFCellular Assay (MV-4-11 cells)EC50 = 120 nM (24h)[1]

Table 2: Anti-proliferative and Apoptotic Activity of DC-BPi-11 in Leukemia Cells

Cell LineAssayMetricValueTreatment ConditionsSource
MV-4-11 (Human Leukemia)Cell ProliferationIC500.89 µM24 hours[1]
MV-4-11 (Human Leukemia)Western Blotc-Myc Protein LevelsDose-dependent decrease0.6 - 50 µM, 24 hours[1]
MV-4-11 (Human Leukemia)Apoptosis AnalysisOutcomeInduction of apoptosis and G1 cell cycle arrest5 - 20 µM, 24 hours[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

BPTF Bromodomain Inhibition Assay (Biochemical)
  • Principle: This assay measures the ability of the compound to inhibit the interaction between the BPTF bromodomain and an acetylated histone peptide.

  • Methodology:

    • Recombinant BPTF bromodomain protein is incubated with an acetylated histone H4 peptide (e.g., H4K16ac).

    • A detection system, such as AlphaScreen or Homogeneous Time-Resolved Fluorescence (HTRF), is used where the interaction between the bromodomain and the peptide brings a donor and acceptor bead/fluorophore into proximity, generating a signal.

    • This compound is added at various concentrations to compete with the histone peptide for binding to the BPTF bromodomain.

    • A decrease in the signal indicates inhibition of the BPTF-histone interaction.

    • The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Cell Seeding: Human leukemia MV-4-11 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and incubated overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24 hours. A vehicle control (DMSO) is also included.

    • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for c-Myc Expression
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate.

  • Methodology:

    • Cell Treatment and Lysis: MV-4-11 cells are treated with various concentrations of this compound (e.g., 0.6 µM to 50 µM) for 24 hours. After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for c-Myc. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of c-Myc is normalized to the loading control.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Principle: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, PI staining of DNA content is used.

  • Methodology:

    • Cell Treatment: MV-4-11 cells are treated with this compound (e.g., 5 µM, 10 µM, 20 µM) for 24 hours.

    • Cell Harvesting and Staining (Apoptosis): Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

    • Cell Harvesting and Staining (Cell Cycle): Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C. The fixed cells are then washed and stained with a solution containing PI and RNase A.

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. For apoptosis, the percentages of cells in different quadrants (live, early apoptotic, late apoptotic/necrotic) are determined. For the cell cycle, the distribution of cells in G1, S, and G2/M phases is analyzed based on DNA content.

Visualizations

Signaling Pathway of this compound

DC_BPi_11_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm BPTF BPTF NURF NURF Complex BPTF->NURF part of cMyc_Gene c-Myc Gene NURF->cMyc_Gene promotes transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_mRNA_cyto c-Myc mRNA cMyc_mRNA->cMyc_mRNA_cyto cMyc_Protein c-Myc Protein Proliferation_Genes Proliferation & Survival Genes cMyc_Protein->Proliferation_Genes activates transcription Cell_Cycle_Arrest G1 Cell Cycle Arrest Proliferation_Genes->Cell_Cycle_Arrest leads to (when inhibited) cMyc_Protein_cyto c-Myc Protein cMyc_mRNA_cyto->cMyc_Protein_cyto translation cMyc_Protein_cyto->cMyc_Protein nuclear import DC_BPi_11 DC-BPi-11 Hydrochloride DC_BPi_11->BPTF inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Cell Viability (MTT) Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed MV-4-11 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with DC-BPi-11 (various concentrations) for 24h Incubate_Overnight->Treat_Cells Add_MTT Add MTT solution (4h incubation) Treat_Cells->Add_MTT Solubilize Solubilize formazan with DMSO Add_MTT->Solubilize Read_Absorbance Read absorbance at 490 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship of BPTF Inhibition to Cellular Outcomes

Logical_Relationship DC_BPi_11 This compound BPTF_Inhibition BPTF Bromodomain Inhibition DC_BPi_11->BPTF_Inhibition cMyc_Downregulation c-Myc Downregulation BPTF_Inhibition->cMyc_Downregulation Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest cMyc_Downregulation->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Anti_Leukemic_Effect Anti-Leukemic Effect Apoptosis_Induction->Anti_Leukemic_Effect

Caption: Logical flow from BPTF inhibition to anti-leukemic effects.

References

Methodological & Application

Application Notes and Protocols for DC-BPi-11 Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of DC-BPi-11 hydrochloride, a potent and selective inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF). The described assays are designed to assess the compound's impact on cell proliferation, apoptosis, and target engagement in relevant cancer cell lines.

Introduction

This compound is a small molecule inhibitor targeting the bromodomain of BPTF, a key component of the nucleosome remodeling factor (NURF) complex. BPTF plays a critical role in chromatin remodeling and has been identified as a co-factor for the transcription factor c-Myc, a well-known oncoprotein frequently deregulated in various human cancers. By inhibiting BPTF, DC-BPi-11 disrupts the transcriptional program driven by c-Myc, leading to anti-proliferative and pro-apoptotic effects in cancer cells. These protocols are primarily focused on the human leukemia cell line MV-4-11, a well-established model for studying BPTF inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in in vitro settings.

ParameterCell LineValueAssay
IC50 MV-4-110.89 µMCell Proliferation (24 h)
EC50 MV-4-11120 nMBPTF Suppression (24 h)
ExperimentCell LineConcentrations TestedDurationObserved Effect
c-Myc Protein Levels MV-4-110.6 µM, 1.8 µM, 5.6 µM, 16.6 µM, 50 µM24 hDose-dependent depletion of c-Myc
Apoptosis Induction MV-4-115 µM, 10 µM, 20 µM24 hInduction of apoptosis and G1 cell cycle arrest

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound. BPTF, as part of the NURF chromatin remodeling complex, is recruited to chromatin where it facilitates the transcriptional activity of c-Myc. DC-BPi-11 inhibits the bromodomain of BPTF, preventing its association with chromatin and subsequent c-Myc-mediated gene expression, which ultimately leads to decreased cell proliferation and induction of apoptosis.

BPTF_cMyc_Pathway cluster_nucleus Nucleus cluster_treatment Treatment cluster_effects Cellular Effects BPTF BPTF (NURF Complex) cMyc c-Myc BPTF->cMyc Co-factor for transcriptional activity Chromatin Chromatin BPTF->Chromatin Binds to acetylated histones TargetGenes Target Genes (e.g., cell cycle progression) cMyc->TargetGenes Activates transcription Proliferation Decreased Cell Proliferation TargetGenes->Proliferation Apoptosis Increased Apoptosis TargetGenes->Apoptosis DC_BPi_11 This compound DC_BPi_11->BPTF Inhibits bromodomain

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of MV-4-11 cells.

Materials:

  • MV-4-11 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol Workflow:

Caption: MTT assay experimental workflow.

Detailed Procedure:

  • Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for c-Myc Expression

This protocol outlines the procedure for detecting changes in c-Myc protein levels in MV-4-11 cells following treatment with this compound.

Materials:

  • MV-4-11 cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc (e.g., 1:1000 dilution) and anti-β-actin or anti-GAPDH (loading control, e.g., 1:5000 dilution)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol Workflow:

Caption: Western blot experimental workflow.

Detailed Procedure:

  • Cell Treatment: Seed MV-4-11 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and a loading control (β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of c-Myc protein.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol details the use of Annexin V and PI staining followed by flow cytometry to quantify apoptosis in MV-4-11 cells treated with this compound.

Materials:

  • MV-4-11 cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol Workflow:

Caption: Apoptosis assay experimental workflow.

Detailed Procedure:

  • Cell Treatment: Seed MV-4-11 cells and treat with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Application Notes and Protocols: Utilizing DC-BPi-11 Hydrochloride in the MV-4-11 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of DC-BPi-11 hydrochloride, a potent inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF), in the context of the MV-4-11 acute myeloid leukemia (AML) cell line. The MV-4-11 cell line is a critical in vitro model for AML research, characterized by the presence of a FLT3 internal tandem duplication (FLT3-ITD) and an MLL-AF4 fusion gene, both of which are key drivers of leukemogenesis. BPTF, a core subunit of the Nucleosome Remodeling Factor (NURF) complex, has been identified as a crucial regulator of AML cell survival and proliferation, making it a promising therapeutic target.[1][2] this compound offers a valuable tool to investigate the therapeutic potential of BPTF inhibition in this aggressive leukemia subtype.

These notes detail the mechanism of action of DC-BPi-11, provide quantitative data on its effects in MV-4-11 cells, and offer detailed protocols for key experimental assays.

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that targets the bromodomain of BPTF.[3] BPTF is an essential component of the NURF chromatin remodeling complex. This complex plays a vital role in regulating chromatin accessibility, thereby controlling the transcription of key genes involved in cell proliferation and survival. In AML, BPTF is crucial for maintaining the expression of the proto-oncogene c-Myc.[4] By inhibiting BPTF, DC-BPi-11 disrupts the NURF complex's function, leading to a decrease in chromatin accessibility at the c-Myc promoter, subsequent downregulation of c-Myc expression, and ultimately, cell cycle arrest and apoptosis in MV-4-11 cells.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF NURF Complex BPTF->NURF core subunit cMyc_gene c-Myc Gene NURF->cMyc_gene maintains chromatin accessibility cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein translation Proliferation Cell Proliferation cMyc_protein->Proliferation promotes Apoptosis Apoptosis DCBPi11 This compound DCBPi11->BPTF inhibits

BPTF Signaling Pathway in MV-4-11 Cells

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in the MV-4-11 cell line.

Table 1: Inhibitory Concentrations of this compound in MV-4-11 Cells

ParameterValueCell LineAssay DurationReference
IC50 (BPTF Inhibition) 698 nM--[3]
EC50 (BPTF Suppression) 120 nMMV-4-1124 hours[3]

Table 2: Effects of this compound on MV-4-11 Cell Proliferation and Survival

EndpointConcentrationEffectAssay DurationReference
Cell Proliferation VariousDose-dependent inhibition-[3]
c-Myc Expression Not SpecifiedDownregulation--
Apoptosis Not SpecifiedInduction--

Note: More specific quantitative data on the dose-dependent effects on c-Myc expression and the percentage of apoptotic cells would be beneficial for a more detailed analysis.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on the MV-4-11 cell line are provided below.

Cell Culture

MV-4-11 cells are grown in suspension.

  • Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Centrifuge cells at 300 x g for 5 minutes and resuspend in fresh medium.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT_Workflow A Seed MV-4-11 cells in 96-well plate B Treat with DC-BPi-11 (various concentrations) A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow

Materials:

  • MV-4-11 cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MV-4-11 cells at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Centrifuge the plate at 300 x g for 5 minutes. Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow A Treat MV-4-11 cells with DC-BPi-11 B Harvest and wash cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic cell populations F->G

Annexin V/PI Apoptosis Assay Workflow

Materials:

  • MV-4-11 cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MV-4-11 cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot for c-Myc Expression

This technique is used to detect and quantify the levels of c-Myc protein following treatment with this compound.

Materials:

  • MV-4-11 cells treated with this compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against c-Myc and the loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in protein expression.

Conclusion

This compound is a valuable research tool for investigating the role of BPTF in AML and for evaluating the therapeutic potential of BPTF inhibition. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments using this compound in the MV-4-11 cell line. Further studies to generate more detailed quantitative data on the dose- and time-dependent effects of this inhibitor will be crucial for a more complete understanding of its anti-leukemic activity.

References

Application Notes and Protocols for DC-BPi-11 Hydrochloride in Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-11 hydrochloride is a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene expression. In several cancers, including leukemia, BPTF is implicated in driving oncogenic gene expression programs. This compound exerts its anti-leukemic effects by targeting the bromodomain of BPTF, thereby disrupting its function and inhibiting the proliferation of leukemia cells. These application notes provide an overview of this compound's activity and detailed protocols for its use in in vitro leukemia research.

Mechanism of Action

This compound selectively binds to the bromodomain of BPTF, preventing its recognition of acetylated histone tails. This disruption of BPTF's chromatin "reading" function interferes with the NURF complex's ability to remodel chromatin at specific gene loci. A key downstream target of BPTF-mediated chromatin remodeling is the proto-oncogene c-MYC. By inhibiting BPTF, this compound leads to a dose-dependent decrease in the expression of c-MYC, a critical driver of cell proliferation and survival in many leukemias. This ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in leukemia cells.[1]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound in the human leukemia cell line MV-4-11.

Parameter Value Cell Line Reference
BPTF Inhibition (IC50) 698 nMN/A (Biochemical Assay)[1][2]
BPTF Inhibition in cells (EC50) 120 nMMV-4-11[1]
Cell Proliferation Inhibition (IC50) 0.89 µMMV-4-11[1]

Table 1: In Vitro Potency of this compound.

Experiment Concentration Range Duration Effect Reference
c-Myc Protein Depletion 0.6 - 50 µM24 hoursDose-dependent decrease[1]
Apoptosis Induction 5 - 20 µM24 hoursInduces apoptosis and G1 cell cycle arrest[1]

Table 2: Cellular Effects of this compound in MV-4-11 Cells.

Signaling Pathway

BPTF_cMYC_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin Chromatin NURF->Chromatin remodels AcetylatedHistones Acetylated Histones AcetylatedHistones->BPTF recruits cMYC_Gene c-MYC Gene Chromatin->cMYC_Gene regulates accessibility of cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_mRNA_cyto c-MYC mRNA cMYC_mRNA->cMYC_mRNA_cyto Ribosome Ribosome cMYC_mRNA_cyto->Ribosome cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein translation Proliferation Cell Proliferation cMYC_Protein->Proliferation promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis inhibits DCBPi11 DC-BPi-11 HCl DCBPi11->BPTF inhibits

Caption: BPTF-c-MYC Signaling Pathway and Inhibition by DC-BPi-11 HCl.

Experimental Protocols

Cell Culture and Maintenance of MV-4-11 Cells

Materials:

  • MV-4-11 cell line (ATCC® CRL-9591™)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Sterile, vented T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Prepare complete growth medium: IMDM supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of MV-4-11 cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 150 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.

Cell Viability Assay (MTT Assay)

Materials:

  • MV-4-11 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for c-Myc

Materials:

  • MV-4-11 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-c-Myc

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed MV-4-11 cells in 6-well plates at a density of 5 x 10^5 cells/mL.

  • Treat the cells with varying concentrations of this compound (e.g., 0.6, 1.8, 5.6, 16.6, 50 µM) for 24 hours.

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Probe for β-actin as a loading control.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • MV-4-11 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed MV-4-11 cells in 6-well plates and treat with this compound (e.g., 5, 10, 20 µM) for 24 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Workflows

Cell_Viability_Workflow start Start seed_cells Seed MV-4-11 cells in 96-well plate start->seed_cells add_compound Add serial dilutions of DC-BPi-11 HCl seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution and incubate overnight incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for Cell Viability (MTT) Assay.

Apoptosis_Assay_Workflow start Start treat_cells Treat MV-4-11 cells with DC-BPi-11 HCl for 24h start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in binding buffer harvest_cells->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate_15min Incubate for 15 minutes stain->incubate_15min analyze_flow Analyze by Flow Cytometry incubate_15min->analyze_flow quantify Quantify apoptotic cell populations analyze_flow->quantify end End quantify->end

Caption: Workflow for Apoptosis Assay via Flow Cytometry.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) with DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its target protein within a cellular environment.[1][2] This method is predicated on the principle of ligand-induced thermal stabilization of the target protein.[1][2] When a small molecule, such as DC-BPi-11 hydrochloride, binds to its target protein, the resulting complex often exhibits increased resistance to thermal denaturation. By subjecting cells to a heat gradient and subsequently quantifying the amount of soluble target protein, a thermal shift can be observed, indicating target engagement.

This compound is a potent and selective inhibitor of the Bromodomain PHD finger transcription factor (BPTF).[3][4][5][6] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription.[7][8] Dysregulation of BPTF has been implicated in the progression of various cancers, making it a compelling therapeutic target.[7][9][10] These application notes provide a detailed protocol for utilizing CETSA to confirm the intracellular target engagement of this compound with BPTF.

Principle of the Assay

The core principle of CETSA lies in the ligand-induced stabilization of a target protein against thermal denaturation. In the absence of a binding ligand, proteins will denature and aggregate at a characteristic temperature. However, the formation of a protein-ligand complex can increase the thermal stability of the protein, resulting in a higher denaturation temperature. This change in thermal stability, or "thermal shift," is a direct indicator of target engagement in the native cellular context. The amount of soluble protein remaining after heat treatment is typically quantified by methods such as Western blotting or mass spectrometry.

BPTF Signaling Pathway

BPTF, as a core component of the NURF chromatin remodeling complex, plays a crucial role in regulating gene expression. Its activity has been shown to influence key oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways, thereby promoting cell proliferation and survival in various cancers.[7][9][11] Inhibition of BPTF's bromodomain by molecules like DC-BPi-11 is expected to disrupt these downstream signaling cascades.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF (NURF Complex) Gene_Expression Target Gene Expression (e.g., c-Myc) BPTF->Gene_Expression regulates PI3K PI3K Gene_Expression->PI3K activates MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Gene_Expression->MAPK_Pathway activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_Pathway->Proliferation DCBPi11 DC-BPi-11 hydrochloride DCBPi11->BPTF inhibits

BPTF signaling and the inhibitory action of DC-BPi-11.

Experimental Protocols

Two primary CETSA protocols are described: an Isothermal Dose-Response (ITDR) experiment to determine the potency of target engagement and a Thermal Shift (Melt Curve) experiment to quantify the change in thermal stability.

Materials and Reagents
  • Cell Line: A human cell line with detectable endogenous expression of BPTF (e.g., MV-4-11, a human leukemia cell line).[5]

  • This compound: To be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Protease and Phosphatase Inhibitor Cocktails.

  • Lysis Buffer: (e.g., RIPA buffer or PBS with 0.4% NP-40 and protease/phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Primary Antibody: Rabbit anti-BPTF antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Loading Control Antibody: (e.g., anti-GAPDH or anti-β-actin).

  • SDS-PAGE gels and buffers.

  • Western Blotting membranes and reagents.

  • Chemiluminescence detection reagents.

Protocol 1: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the concentration at which this compound engages with BPTF at a fixed temperature.

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.
  • On the day of the experiment, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Cell Harvesting and Heat Challenge:

  • After incubation, wash the cells with PBS and harvest them by scraping.
  • Resuspend the cells in PBS containing protease and phosphatase inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples at a single, optimized temperature (e.g., 52°C, to be determined empirically, see Protocol 2) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. A non-heated control (37°C) should be included.

3. Protein Extraction:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).

4. Western Blot Analysis:

  • Carefully collect the supernatant.
  • Determine the protein concentration of the soluble fractions using a BCA assay.
  • Normalize the protein concentration for all samples.
  • Prepare samples for SDS-PAGE, run the gel, and transfer to a membrane.
  • Probe the membrane with primary antibodies against BPTF and a loading control.
  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

5. Data Analysis:

  • Quantify the band intensities for BPTF and the loading control.
  • Normalize the BPTF signal to the loading control.
  • Plot the normalized BPTF signal against the logarithm of the this compound concentration.
  • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound that gives 50% of the maximal stabilizing effect.

Protocol 2: Thermal Shift (Melt Curve) CETSA

This protocol is used to determine the change in the melting temperature (Tm) of BPTF upon binding to this compound.

1. Cell Culture and Treatment:

  • Follow the same procedure as in Protocol 1, but treat the cells with a fixed, saturating concentration of this compound and a vehicle control.

2. Cell Harvesting and Heat Challenge:

  • Harvest the cells as described in Protocol 1.
  • Aliquot the cell suspensions for both the inhibitor-treated and vehicle-treated groups into multiple PCR tubes.
  • Expose the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

3. Protein Extraction and Western Blot Analysis:

  • Follow the same procedures as in Protocol 1 for protein extraction and Western blot analysis.

4. Data Analysis:

  • Quantify and normalize the BPTF band intensities for each temperature point.
  • For both the vehicle and DC-BPi-11-treated samples, plot the normalized BPTF signal as a function of temperature.
  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
  • The difference in Tm between the vehicle-treated and DC-BPi-11-treated samples (ΔTm) represents the thermal shift induced by the compound.

Experimental Workflow Diagram

CETSA_Workflow A 1. Cell Treatment (DC-BPi-11 or Vehicle) B 2. Heat Challenge (Temperature Gradient or Isothermal) A->B C 3. Cell Lysis & Fractionation B->C D 4. Protein Quantification (Soluble Fraction) C->D E 5. Western Blot (BPTF Detection) D->E F 6. Data Analysis (Melt Curve or Dose-Response) E->F

General workflow for a CETSA experiment.

Data Presentation

The quantitative data from CETSA experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Isothermal Dose-Response (ITDR) CETSA Data for this compound

[DC-BPi-11] (µM)Normalized BPTF Signal (Vehicle)Normalized BPTF Signal (Treated)% Stabilization
0 (Vehicle)1.001.000
0.0011.001.055
0.011.001.2020
0.11.001.5555
11.001.8585
101.001.9090
EC50 (µM) -~0.08 -

Note: Data are representative and should be determined experimentally. The heat challenge for this example is set at 52°C.

Table 2: Thermal Shift (Melt Curve) CETSA Data for this compound

Temperature (°C)Normalized BPTF Signal (Vehicle)Normalized BPTF Signal (1 µM DC-BPi-11)
401.001.00
440.981.00
480.850.95
520.500.88
560.200.50
600.050.25
640.010.10
Tm (°C) 52.0 56.0
ΔTm (°C) -+4.0

Note: Data are representative and should be determined experimentally.

Troubleshooting

IssuePossible CauseSuggested Solution
No thermal shift observed - Inhibitor concentration too low.- Incorrect heating temperature or duration.- The compound is not cell-permeable.- Test a higher concentration of DC-BPi-11.- Optimize the heat challenge conditions for BPTF.- Confirm cell permeability through other assays.
High background in Western blot - Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Increase blocking time or use a different blocking agent.- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washing steps.
Weak BPTF signal - Low endogenous expression of BPTF.- Inefficient antibody.- Insufficient protein loading.- Use a cell line with higher BPTF expression or an overexpression system.- Test different primary antibodies and optimize the antibody concentration.- Increase the amount of protein loaded on the gel.
Inconsistent results - Uneven cell seeding.- Inaccurate pipetting.- Temperature variations across the heating block.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes.- Use a thermal cycler with good temperature uniformity.

Conclusion

The Cellular Thermal Shift Assay is an invaluable method for confirming the direct binding of this compound to its intended target, BPTF, within the complex environment of a living cell. By providing quantitative data on target engagement, CETSA enables the robust characterization and validation of this and other BPTF inhibitors in drug discovery pipelines. The protocols provided herein offer a comprehensive guide for researchers to successfully implement CETSA for the evaluation of BPTF-targeted therapeutics.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-11 hydrochloride is a potent and specific inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene regulation. By targeting the BPTF bromodomain, this compound offers a powerful tool to investigate the role of BPTF in various biological processes, including cancer cell proliferation and gene expression.

These application notes provide a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation (ChIP) experiments to study the genome-wide occupancy of BPTF and its downstream effects on histone modifications and transcription factor binding.

Data Presentation

Table 1: In Vitro Activity of DC-BPi-11
ParameterValueCell LineReference
BPTF IC50698 nMN/A[1]
BPTF Suppression EC50120 nMHuman leukemia MV-4-11[1]
Cell Proliferation IC500.89 µMHuman leukemia MV-4-11[1]
Table 2: Recommended Starting Concentrations for Cell Treatment
ApplicationConcentration RangeIncubation TimeNotes
BPTF Occupancy ChIP1 - 10 µM24 - 48 hoursOptimal concentration and time should be determined empirically for each cell line.
Downstream Target ChIP (e.g., c-Myc, H3K4me3)1 - 10 µM24 - 72 hoursTime course experiments are recommended to capture dynamic changes.
Western Blot (c-Myc depletion)0.6 - 50 µM24 hoursA dose-response experiment is advised to confirm target engagement.[1]
Table 3: Recommended ChIP-validated Antibodies
Target ProteinSupplierCatalog Number
BPTF / FALZAbcamab72036
BPTFSanta Cruz Biotechnologysc-514524
BPTFMerck MilliporeABE24
c-MycVariousN/A
H3K4me3VariousN/A
Normal Rabbit IgGVariousN/A

Signaling Pathways and Experimental Workflow

BPTF Signaling Pathways

BPTF has been shown to play a role in several key signaling pathways that are often dysregulated in cancer. Inhibition of BPTF by this compound can be expected to modulate these pathways.

BPTF_Signaling cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates BPTF BPTF (NURF Complex) ERK->BPTF May influence Akt Akt PI3K->Akt Activates Akt->BPTF May influence cMyc c-Myc BPTF->cMyc Regulates Gene Target Gene Expression cMyc->Gene Activates DCBPi11 DC-BPi-11 hydrochloride DCBPi11->BPTF Inhibits

Caption: BPTF in MAPK and PI3K/Akt Signaling Pathways.

Experimental Workflow for ChIP-seq with this compound

The following diagram outlines the major steps for performing a ChIP-seq experiment to investigate the effect of this compound on BPTF binding.

ChIP_Workflow A 1. Cell Culture and Treatment - Treat cells with this compound or vehicle (DMSO). B 2. Cross-linking - Fix cells with formaldehyde (B43269) to cross-link proteins to DNA. A->B C 3. Cell Lysis and Chromatin Shearing - Lyse cells and sonicate chromatin to 200-800 bp fragments. B->C D 4. Immunoprecipitation (IP) - Incubate chromatin with anti-BPTF antibody or IgG control. C->D E 5. Immune Complex Capture - Capture antibody-protein-DNA complexes with Protein A/G beads. D->E F 6. Washes - Wash beads to remove non-specific binding. E->F G 7. Elution and Reverse Cross-linking - Elute complexes and reverse formaldehyde cross-links. F->G H 8. DNA Purification - Purify the immunoprecipitated DNA. G->H I 9. Library Preparation and Sequencing - Prepare DNA library for next-generation sequencing. H->I J 10. Data Analysis - Align reads, call peaks, and perform differential binding analysis. I->J

Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.

Experimental Protocols

Protocol 1: Cell Treatment with this compound for ChIP

This protocol describes the treatment of cells with this compound prior to performing a ChIP experiment. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental goal.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Appropriate cell culture medium and supplements

  • Cell line of interest (e.g., MV-4-11, or other cancer cell lines with known BPTF expression)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.[2] Store the stock solution at -20°C.

  • Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period and yield a sufficient number of cells for the ChIP experiment (typically 1-5 x 10^7 cells per IP).

  • Treatment: The following day, dilute the 10 mM stock solution of this compound in pre-warmed cell culture medium to the desired final concentration (refer to Table 2 for starting recommendations). For the vehicle control, add an equivalent volume of DMSO to the medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).

  • Harvesting: After the incubation period, proceed immediately to the cross-linking step of the ChIP protocol.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This is a general protocol for ChIP that can be adapted for use with a BPTF-specific antibody following treatment with this compound.

Materials:

  • Treated and control cells from Protocol 1

  • Formaldehyde (37%)

  • Glycine (B1666218)

  • PBS (phosphate-buffered saline)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • ChIP Wash Buffers (low salt, high salt, LiCl)

  • TE Buffer

  • Elution Buffer

  • Proteinase K

  • RNase A

  • ChIP-validated anti-BPTF antibody (see Table 3)

  • Normal Rabbit IgG (negative control)

  • Protein A/G magnetic beads

  • Sonicator

Procedure:

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.

    • Pellet the nuclei and resuspend in Nuclear Lysis Buffer.

    • Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical and should be verified by agarose (B213101) gel electrophoresis.

  • Immunoprecipitation:

    • Clarify the sonicated chromatin by centrifugation.

    • Dilute the chromatin in ChIP Dilution Buffer. Save a small aliquot as "input" control.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with 2-5 µg of anti-BPTF antibody or normal rabbit IgG overnight at 4°C with rotation.

  • Immune Complex Capture and Washes:

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

    • Perform a final wash with TE buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the immunoprecipitated DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis:

    • The purified DNA can be used for qPCR to analyze BPTF binding at specific gene loci or for library preparation for ChIP-seq to assess genome-wide binding patterns.

Conclusion

This compound is a valuable tool for investigating the role of BPTF in chromatin biology and gene regulation. The protocols and data presented here provide a foundation for researchers to design and execute ChIP experiments to elucidate the mechanisms of BPTF function and the consequences of its inhibition. As with any ChIP experiment, optimization of key parameters such as inhibitor concentration, treatment time, and antibody concentration is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for DC-BPi-11 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-11 hydrochloride is a potent and selective small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription.[3][4] The bromodomain of BPTF specifically recognizes and binds to acetylated histone tails, tethering the NURF complex to chromatin and facilitating its gene regulatory functions. Dysregulation of BPTF has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.[2] this compound exerts its biological effects by occupying the acetyl-lysine binding pocket of the BPTF bromodomain, thereby preventing its interaction with histones and downregulating the expression of key oncogenes, such as c-Myc.[1][5] These application notes provide detailed protocols for the solubilization and use of this compound for in vitro cell culture experiments.

Physicochemical and Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its key properties and solubility in common laboratory solvents.

PropertyValueReference
Molecular Formula C₂₀H₂₄ClN₅O₂S[3]
Molecular Weight 433.95 g/mol [3]
Appearance Solid[1]
Storage Store powder at -20°C for up to 3 years.[1]
Solubility in DMSO 10 mg/mL (23.04 mM)[6]
Solubility in Ethanol Data not readily available. Recommend testing on a small scale.
Solubility in PBS Data not readily available. Likely poorly soluble. Recommend testing.

Note: Achieving the specified concentration in DMSO may require ultrasonication and gentle warming to 60°C.[6] For cell culture applications, it is crucial to ensure the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5%.

Signaling Pathway of DC-BPi-11

DC-BPi-11 targets the BPTF bromodomain, leading to the disruption of the NURF complex's function and subsequent downregulation of oncogenic gene expression.

BPTF_Pathway cluster_0 Cell Nucleus Histone Acetylated Histone Tails BPTF BPTF Bromodomain (NURF Complex) Histone->BPTF binds cMyc_Gene c-Myc Gene Promoter BPTF->cMyc_Gene activates cMyc_Protein c-Myc Protein (Oncogene) cMyc_Gene->cMyc_Protein transcription & translation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation promotes DCBPi11 DC-BPi-11 HCl DCBPi11->BPTF inhibits

BPTF signaling pathway and the inhibitory action of DC-BPi-11.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (MW: 433.95 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 433.95 g/mol = 4.34 mg

  • Weighing: Carefully weigh out 4.34 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes.

  • Solubilization (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. If precipitation persists, warm the solution to 37-60°C for a short period, vortexing intermittently until the solution is clear.[6]

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. In solvent, DC-BPi-11 is stable for up to 6 months at -80°C.[1]

Protocol for Treating Cells in Culture

This protocol provides a general workflow for treating adherent cells with this compound. The optimal cell density, compound concentration, and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium (with serum, if required)

  • 10 mM this compound stock solution (in DMSO)

  • Sterile PBS

  • Multi-well cell culture plates

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into multi-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow cells to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solutions: On the day of treatment, thaw the 10 mM stock solution. Prepare serial dilutions of DC-BPi-11 in complete cell culture medium.

    • Example for a final concentration of 10 µM: First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of medium (Result: 100 µM). Then, add 100 µL of this 100 µM solution to 900 µL of medium in the well (Result: 10 µM final concentration).

    • Important: The final DMSO concentration should be kept constant across all wells, including the vehicle control (e.g., 0.1%).

  • Cell Treatment: Carefully remove the old medium from the cells. Add the freshly prepared medium containing the desired concentrations of DC-BPi-11 or the vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Return the plates to the incubator for the desired period. For DC-BPi-11, incubation times of 24 hours have been shown to be effective in leukemia cells.[1]

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), Western blotting for target proteins (e.g., c-Myc), or RT-qPCR for gene expression analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based experiment using this compound.

Workflow cluster_analysis Examples of Analysis start Start seed_cells 1. Seed Cells in Multi-Well Plate start->seed_cells overnight 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight prepare_drug 3. Prepare Working Solutions of DC-BPi-11 in Medium (Include Vehicle Control) overnight->prepare_drug treat_cells 4. Remove Old Medium & Add Drug/Vehicle prepare_drug->treat_cells incubate_exp 5. Incubate for Experimental Period (e.g., 24h) treat_cells->incubate_exp analysis 6. Harvest Cells for Downstream Analysis incubate_exp->analysis end End analysis->end viability Viability Assay (MTT) analysis->viability western Western Blot (c-Myc) analysis->western apoptosis Apoptosis Assay (Annexin V) analysis->apoptosis

References

Preparation of DC-BPi-11 Hydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-BPi-11 is a potent and selective inhibitor of the bromodomain and PHD finger transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex.[1][2][3] BPTF plays a crucial role in chromatin remodeling and gene transcription, and its dysregulation has been implicated in the progression of various cancers, including melanoma and breast cancer.[2][4][5] As a BPTF inhibitor, DC-BPi-11 disrupts the interaction between BPTF and acetylated histones, leading to the modulation of downstream signaling pathways such as the MAPK and PI3K pathways, ultimately affecting cancer cell proliferation and survival.[1][5] This document provides detailed protocols for the preparation, storage, and handling of DC-BPi-11 hydrochloride stock solutions for in vitro research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₄ClN₅O₂S[6]
Molecular Weight 433.95 g/mol [6]
Appearance Solid-
Solubility 10 mg/mL in DMSO (with warming to 60°C and sonication)[6]
Purity ≥97%-
Storage (Solid) -20°C[6]
Storage (in DMSO) -20°C for up to 1 month, -80°C for up to 6 months-

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block capable of maintaining 60°C

  • Sonicator bath

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., butyl rubber or nitrile).[7]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

3.2.1. Calculations

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 433.95 g/mol / 1000 = 4.34 mg

3.2.2. Step-by-Step Procedure

  • Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and the workspace is clean.

  • Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 4.34 mg for 1 mL of a 10 mM solution) and transfer it to a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

  • Dissolution:

    • Vortex the mixture for 1-2 minutes.

    • Warm the solution in a 60°C water bath or heat block for 5-10 minutes.[6]

    • Sonicate the tube for 10-15 minutes to ensure complete dissolution.[6]

    • Visually inspect the solution to ensure there are no visible particles. If particles remain, repeat the warming and sonication steps.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Safety Precautions and Handling
  • Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and DMSO.[7]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder or DMSO vapors.

  • DMSO Handling: DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying other dissolved substances with it.[7][8] Avoid contact with skin and eyes. If contact occurs, wash the affected area thoroughly with water for at least 15 minutes.[8]

  • Waste Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.[7][9]

Visualizations

BPTF Signaling Pathway Inhibition

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Targets cluster_cellular_effects Cellular Effects BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex part of AcetylatedHistones Acetylated Histones AcetylatedHistones->BPTF binds to Chromatin_Remodeling Chromatin Remodeling NURF_Complex->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription MAPK_Pathway MAPK Pathway Gene_Transcription->MAPK_Pathway PI3K_Pathway PI3K Pathway Gene_Transcription->PI3K_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation PI3K_Pathway->Cell_Proliferation inhibits Apoptosis Apoptosis PI3K_Pathway->Apoptosis inhibits DC_BPi_11 DC-BPi-11 DC_BPi_11->BPTF inhibits

Caption: Inhibition of BPTF by DC-BPi-11 disrupts chromatin remodeling and downstream signaling.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Start Start Calculate_Mass Calculate Required Mass of DC-BPi-11 HCl Start->Calculate_Mass Wear_PPE Don Personal Protective Equipment Calculate_Mass->Wear_PPE Weigh_Compound Weigh DC-BPi-11 HCl Wear_PPE->Weigh_Compound Add_DMSO Add Anhydrous DMSO Weigh_Compound->Add_DMSO Vortex Vortex Add_DMSO->Vortex Warm Warm to 60°C Vortex->Warm Sonicate Sonicate Warm->Sonicate Check_Dissolution Visually Inspect for Complete Dissolution Sonicate->Check_Dissolution Check_Dissolution->Warm No Aliquot Aliquot into Single-Use Vials Check_Dissolution->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In Vivo Studies of DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: DC-BPi-11 hydrochloride is a known inhibitor of the bromodomain PHD finger transcription factor (BPTF).[1][2] Publicly available data on in vivo studies for this specific compound is limited. The following application notes and protocols are based on the compound's known mechanism of action and established methodologies for the preclinical in vivo evaluation of targeted cancer therapeutics, particularly those modulating transcription factors like c-Myc. These protocols should be adapted based on compound-specific properties determined through preliminary studies.

Introduction: Mechanism of Action and Therapeutic Rationale

DC-BPi-11 is a potent and selective inhibitor of the BPTF bromodomain.[2] BPTF is the largest and essential subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler.[3][4] This complex plays a crucial role in regulating gene expression by altering chromatin structure. High BPTF levels have been correlated with elevated expression of the proto-oncogene c-Myc in various cancers.[4] By inhibiting BPTF, DC-BPi-11 is expected to disrupt the transcription of key oncogenes. In vitro studies have demonstrated that DC-BPi-11 significantly inhibits the proliferation of human leukemia cells (MV-4-11) and dose-dependently decreases the protein levels of c-Myc.[1]

These application notes provide a framework for designing and executing in vivo studies to evaluate the efficacy, pharmacodynamics, and safety of this compound in relevant animal models of cancer, with a focus on leukemia.

BPTF Signaling Pathway

The diagram below illustrates the role of BPTF within the NURF complex and its influence on c-Myc transcription. Inhibition of the BPTF bromodomain by DC-BPi-11 is hypothesized to prevent the NURF complex from being recruited to chromatin, thereby downregulating the expression of target oncogenes like c-Myc.

BPTF_Pathway Diagram 1: BPTF Signaling Pathway and Point of Inhibition by DC-BPi-11. cluster_NURF NURF Chromatin Remodeling Complex BPTF BPTF SNF2L SNF2L (ATPase) BPTF->SNF2L RbAP46_48 RbAP46/48 BPTF->RbAP46_48 Histone Acetylated Histones on Chromatin BPTF->Histone cMyc_Gene c-Myc Gene Promoter DCBPi11 DC-BPi-11 HCl DCBPi11->BPTF Inhibits Transcription Transcription cMyc_Gene->Transcription Activates cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Tumor Cell Proliferation cMyc_Protein->Proliferation Drives Efficacy_Workflow Diagram 2: Experimental Workflow for In Vivo Efficacy Study. A 1. Cell Culture (Luciferase-tagged MV-4-11 cells) B 2. Animal Acclimatization (6-8 week old NSG mice) A->B C 3. Cell Implantation (1x10^6 cells via IV injection) B->C D 4. Tumor Engraftment Confirmation (Bioluminescence Imaging, Day 7) C->D E 5. Randomization into Groups (n=8-10 mice/group) D->E F 6. Treatment Initiation - Vehicle Control - DC-BPi-11 (Low Dose) - DC-BPi-11 (High Dose) E->F G 7. Monitoring - Survival (Daily) - Body Weight (2x/week) - BLI Signal (1x/week) F->G H 8. Endpoint Analysis - Kaplan-Meier Survival Curve - Tumor Burden (Flow Cytometry of BM/Spleen) - Statistical Analysis G->H PD_Workflow Diagram 3: Workflow for a Pharmacodynamic Study. A 1. Establish Tumor-Bearing Mice (as in Efficacy Protocol) B 2. Administer Single Dose - Vehicle Control - DC-BPi-11 (Effective Dose) A->B C 3. Harvest Tissues at Peak Drug Concentration (e.g., 2, 6, 24 hours post-dose) B->C D 4. Process Tissues (Tumors, Spleen, Bone Marrow) C->D E 5. Biomarker Analysis - Western Blot (p-BPTF, c-Myc) - RT-qPCR (c-Myc mRNA) - Immunohistochemistry (c-Myc) D->E F 6. Data Quantification & Analysis E->F

References

Application Notes and Protocols for Evaluating Apoptosis Induction by DC-BPi-11 Hydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, inducing apoptosis in cancer cells is a primary goal for many anti-cancer therapies. DC-BPi-11 hydrochloride is a novel small molecule compound with potential applications in oncology. Evaluating its ability to induce apoptosis is a crucial step in its preclinical development.

These application notes provide a comprehensive guide for researchers to assess the apoptotic effects of this compound in cancer cell lines. The protocols herein describe standard and robust methods for detecting and quantifying apoptosis, as well as for elucidating the potential underlying molecular mechanisms. While specific data on the apoptotic activity of this compound is not yet publicly available, these protocols provide a framework for its investigation.

Key Apoptosis Assays

Several key assays are employed to determine if a compound induces apoptosis. These include:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: To measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • Western Blotting: To analyze the expression levels of key apoptosis-regulating proteins.

The following sections provide detailed protocols for these assays, which can be adapted for use with this compound.

Data Presentation

Quantitative data from apoptosis assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables serve as templates for summarizing experimental results.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 Value of this compound (µM)
e.g., MCF-724Data to be determined
48Data to be determined
72Data to be determined
e.g., A54924Data to be determined
48Data to be determined
72Data to be determined
Add other cell lines as needed

IC50 (half-maximal inhibitory concentration) values should be determined using a cell viability assay (e.g., MTT or CellTiter-Glo® assay) prior to apoptosis assays.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineDC-BPi-11 Concentration (µM)Treatment Duration (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
e.g., MCF-70 (Vehicle Control)48DataDataData
IC5048DataDataData
2 x IC5048DataDataData
e.g., A5490 (Vehicle Control)48DataDataData
IC5048DataDataData
2 x IC5048DataDataData
Add other conditions as needed

Table 3: Caspase-3/7 Activity

Cell LineDC-BPi-11 Concentration (µM)Treatment Duration (hours)Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
e.g., MCF-70 (Vehicle Control)241.0
IC5024Data
2 x IC5024Data
e.g., A5490 (Vehicle Control)241.0
IC5024Data
2 x IC5024Data
Add other conditions as needed

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

Cell LineDC-BPi-11 Concentration (µM)Relative Protein Expression (Fold Change vs. Vehicle Control, Normalized to Loading Control)
Cleaved Caspase-3 Cleaved PARP Bax Bcl-2
e.g., MCF-70 (Vehicle Control)1.01.01.01.0
IC50DataDataDataData
2 x IC50DataDataDataData
e.g., A5490 (Vehicle Control)1.01.01.01.0
IC50DataDataDataData
2 x IC50DataDataDataData
Add other proteins of interest as needed

Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5][6][7]

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[3]

  • Flow cytometer

  • Microcentrifuge tubes or flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., based on pre-determined IC50 values) and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA. Collect the cells and the supernatant (to include any floating apoptotic cells) into a centrifuge tube.

    • Suspension cells: Collect the cells directly into a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[3]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[2]

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[4]

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Annexin V/PI Staining Workflow
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[8]

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

  • Cultured cells treated with this compound as described in Protocol 1.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a suitable density.

    • Treat cells with this compound and controls as required.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Activity Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence of each sample using a luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity by dividing the luminescence signal of treated samples by the signal of the vehicle control.

Caspase_Assay_Workflow start Seed & Treat Cells in 96-well Plate reagent Add Caspase-Glo® 3/7 Reagent start->reagent mix Mix on Plate Shaker reagent->mix incubate Incubate (1-2h, RT, dark) mix->incubate measure Measure Luminescence incubate->measure end Calculate Fold Change measure->end

Caspase-Glo® 3/7 Assay Workflow
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade.[9][10]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat and harvest cells as previously described.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Key Proteins to Analyze:

  • Cleaved Caspase-3 and Cleaved PARP: Markers of apoptosis execution.

  • Bcl-2 Family Proteins (e.g., Bax, Bcl-2): Regulators of the intrinsic apoptosis pathway. An increased Bax/Bcl-2 ratio is pro-apoptotic.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 stimuli Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak vs Bcl-2) stimuli->bcl2_family mito Mitochondrion bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c pro_caspase9 Pro-Caspase-9 cyto_c->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

General Apoptosis Signaling Pathways

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial investigation of the apoptotic effects of this compound in cancer cells. By systematically applying these methods, researchers can determine the compound's efficacy in inducing apoptosis, quantify its effects, and begin to unravel the molecular pathways involved. This information is essential for the continued development of this compound as a potential anti-cancer therapeutic.

References

DC-BPi-11 Hydrochloride: A Potent Epigenetic Regulator for Targeted Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

DC-BPi-11 hydrochloride is a high-affinity inhibitor of the Bromodomain PHD finger transcription factor (BPTF), a key component of the Nucleosome Remodeling Factor (NURF) complex. By targeting the BPTF bromodain, this compound offers a powerful tool for investigating the epigenetic regulation of gene expression and its role in various disease states, particularly in oncology. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its effects by selectively binding to the bromodomain of BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key epigenetic mark for active gene transcription. BPTF, as part of the NURF complex, utilizes its bromodomain to anchor the complex to chromatin, facilitating ATP-dependent nucleosome remodeling. This remodeling process alters chromatin structure, making DNA more accessible for transcription factors and the transcriptional machinery.

By inhibiting the BPTF bromodomain, this compound prevents the NURF complex from recognizing and binding to acetylated histones. This disruption of chromatin targeting leads to the dysregulation of gene expression. A critical downstream target of the BPTF-NURF complex is the proto-oncogene c-MYC. Inhibition of BPTF by DC-BPi-11 has been shown to downregulate the expression of c-MYC, a master regulator of cell proliferation, growth, and metabolism. The subsequent reduction in c-MYC levels leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular effects.

Parameter Value Assay Reference
IC50 vs. BPTF698 nMBiochemical Assay[1]

Table 1: In Vitro Potency of this compound

Cell Line Parameter Value Assay Reference
MV-4-11 (Human Leukemia)EC50 (BPTF Suppression)120 nMCellular Assay[1]
MV-4-11 (Human Leukemia)IC50 (Cell Proliferation)0.89 µMCell Viability Assay[1]

Table 2: Cellular Activity of this compound

Signaling Pathway and Experimental Workflow

BPTF_Inhibition_Pathway Mechanism of Action of this compound cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Effects Acetylated_Histones Acetylated Histones BPTF_NURF BPTF-NURF Complex Acetylated_Histones->BPTF_NURF recruits Chromatin_Remodeling Chromatin Remodeling BPTF_NURF->Chromatin_Remodeling mediates Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription enables cMYC_Expression c-MYC Expression Gene_Transcription->cMYC_Expression leads to Cell_Cycle_Progression Cell Cycle Progression cMYC_Expression->Cell_Cycle_Progression promotes Apoptosis Apoptosis cMYC_Expression->Apoptosis inhibits Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation DC_BPi_11 DC-BPi-11 HCl DC_BPi_11->BPTF_NURF inhibits

Caption: Signaling pathway illustrating the inhibitory effect of this compound on the BPTF-NURF complex and its downstream consequences.

experimental_workflow Experimental Workflow for Studying this compound Start Start: Cancer Cell Line (e.g., MV-4-11) Treatment Treat with DC-BPi-11 HCl (Varying Concentrations and Timepoints) Start->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion: Determine IC50, Effect on c-MYC, and Cell Cycle Arrest Data_Analysis->Conclusion

Caption: A typical experimental workflow for characterizing the effects of this compound on cancer cells.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of leukemia cell lines, such as MV-4-11.

Materials:

  • Leukemia cell line (e.g., MV-4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot for c-MYC Detection

This protocol describes the detection of c-MYC protein levels in cells treated with this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-MYC

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

3. Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Troubleshooting & Optimization

Optimizing DC-BPi-11 Hydrochloride Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DC-BPi-11 hydrochloride in their experiments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and ensure optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF).[1][2] BPTF is a crucial component of the Nucleosome Remodeling Factor (NURF) complex, which plays a significant role in chromatin remodeling and gene transcription.[2] By inhibiting the bromodomain of BPTF, DC-BPi-11 can modulate the expression of downstream oncogenes, such as c-Myc, and induce apoptosis in cancer cells.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mg/mL (23.04 mM), which may require ultrasonication and gentle warming to 60°C for complete dissolution.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] The recommended storage temperature for the solid compound and stock solutions is -20°C.[1][3]

Q3: What is a typical starting concentration range for in vitro experiments?

The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on existing data, a broad concentration range from 0.01 µM to 100 µM is a reasonable starting point for dose-response experiments.[1][4][5] For specific cellular effects in human leukemia MV-4-11 cells, concentrations for BPTF suppression have an EC50 of 120 nM, while the IC50 for proliferation inhibition is 0.89 µM.[1] Effects on downstream gene expression have been observed in the 2.5-20 µM range.[1]

Troubleshooting Guide

Issue 1: Poor solubility of this compound in aqueous solutions.

  • Possible Cause: The compound has low aqueous solubility.

  • Solution: Always prepare a high-concentration stock solution in DMSO.[6] When diluting into your aqueous experimental medium, ensure the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced artifacts.[6] If precipitation occurs, consider using a vehicle control with the same final DMSO concentration.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Compound Instability.

  • Solution: this compound solutions may degrade with repeated freeze-thaw cycles or prolonged storage at room temperature.[6] Prepare fresh dilutions from a frozen stock for each experiment and handle the compound according to the manufacturer's recommendations.[6]

  • Possible Cause 2: Variability in Cell Culture Conditions.

  • Solution: Ensure consistency in cell passage number, seeding density, and growth phase across experiments.[6] Cell health can significantly impact the response to inhibitors.

  • Possible Cause 3: Pipetting Inaccuracies.

  • Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions, to ensure accurate final concentrations.[4]

Issue 3: High cytotoxicity observed even at low concentrations.

  • Possible Cause 1: Solvent Toxicity.

  • Solution: High concentrations of DMSO can be toxic to cells.[6] Maintain a final DMSO concentration of ≤ 0.1% in your cell culture medium and include a vehicle-only control to assess the effect of the solvent on cell viability.[4]

  • Possible Cause 2: Off-Target Effects.

  • Solution: The inhibitor may be affecting other cellular pathways essential for survival.[6] To investigate this, consider using a structurally unrelated inhibitor that targets the same pathway or employing rescue experiments if the downstream targets are known.[6]

Quantitative Data Summary

The following table summarizes the effective concentrations of DC-BPi-11 observed in human leukemia MV-4-11 cells.

Assay Cell Line Parameter Concentration Range Value Reference
BPTF SuppressionMV-4-11EC500.1 nM - 1 µM120 nM[1]
Cell ProliferationMV-4-11IC500.01 µM - 100 µM0.89 µM[1]
Downstream Oncogene ExpressionMV-4-11Effective Conc.2.5 µM - 20 µM-[1]
c-Myc Protein DepletionMV-4-11Effective Conc.0.6 µM - 50 µMDose-dependent[1]
Apoptosis InductionMV-4-11Effective Conc.5 µM, 10 µM, 20 µM-[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Plate cells (e.g., MV-4-11) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of c-Myc Expression

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 0.6, 1.8, 5.6, 16.6, 50 µM) for 24 hours.[1]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative protein expression levels.

Visualizations

BPTF_Signaling_Pathway cluster_nucleus Nucleus BPTF BPTF NURF NURF Complex BPTF->NURF part of Proliferation Cell Proliferation Chromatin Chromatin Remodeling NURF->Chromatin Histones Acetylated Histones Histones->BPTF binds to Oncogenes Oncogene Transcription (e.g., c-Myc) Chromatin->Oncogenes Oncogenes->Proliferation DCBPi11 DC-BPi-11 hydrochloride DCBPi11->BPTF inhibits Apoptosis Apoptosis DCBPi11->Apoptosis promotes

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock serial_dilution Prepare Serial Dilutions of DC-BPi-11 prep_stock->serial_dilution cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Different Concentrations cell_seeding->treatment serial_dilution->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the optimal concentration of DC-BPi-11.

Troubleshooting_Workflow start Inconsistent or Unexpected Results check_solubility Check for Compound Precipitation start->check_solubility solubility_ok Is Solubility OK? check_solubility->solubility_ok check_dmso Verify Final DMSO Concentration (<0.5%) solubility_ok->check_dmso Yes end Re-run Experiment solubility_ok->end No, re-prepare stock/dilutions dmso_ok Is DMSO Conc. OK? check_dmso->dmso_ok check_cells Assess Cell Health and Consistency dmso_ok->check_cells Yes dmso_ok->end No, adjust dilutions cells_ok Are Cells Healthy? check_cells->cells_ok check_compound Use Freshly Diluted Compound cells_ok->check_compound Yes cells_ok->end No, use new cell stock check_compound->end

Caption: A logical workflow for troubleshooting common experimental issues.

References

DC-BPi-11 hydrochloride stability in DMSO and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of DC-BPi-11 hydrochloride in common laboratory solvents and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q2: How do I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve this compound in DMSO to a concentration of 10 mg/mL (23.04 mM). To facilitate dissolution, the use of ultrasonication and warming the solution to 60°C is recommended.[1] Ensure the compound is completely dissolved before use.

Q3: What are the recommended storage conditions for solid this compound and its DMSO stock solution?

A3: Solid this compound should be stored at -20°C and has a shelf life of 1095 days under these conditions.[1] While specific stability data for this compound in DMSO is not available, it is best practice to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions and cell culture media?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed after diluting DMSO stock solution into cell culture media. The compound has low aqueous solubility. The final concentration is too high.- Lower the final working concentration of this compound. - Increase the final percentage of DMSO in the media (typically kept below 0.5% to avoid off-target effects). Always include a vehicle control with the same final DMSO concentration. - Prepare the final dilution in complete cell culture medium containing fetal bovine serum (FBS), as serum proteins can help stabilize the compound.
Inconsistent or not reproducible results in cell-based assays. The compound may be precipitating or degrading in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration.- Perform a stability study of this compound in your specific cell culture medium at 37°C to determine its half-life (see Experimental Protocols section). - Minimize the incubation time of the compound with the cells if it is found to be unstable. - Prepare fresh working solutions from the DMSO stock for each experiment.
Difficulty dissolving the compound in DMSO. The compound may require energy to fully dissolve.- Use an ultrasonic bath to aid dissolution. - Gently warm the solution to 60°C while mixing.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the stability of this compound in DMSO or cell culture media. The following table is a hypothetical example to illustrate how such data would be presented. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640% Remaining in RPMI-1640 + 10% FBS
0100 ± 2.1100 ± 1.8100 ± 2.5100 ± 2.0
295 ± 3.598 ± 2.294 ± 3.897 ± 2.5
878 ± 4.192 ± 3.075 ± 4.590 ± 3.3
2445 ± 5.275 ± 4.142 ± 5.872 ± 4.7
4815 ± 6.855 ± 5.512 ± 6.251 ± 6.0
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mg/mL concentration.

  • Vortex the solution vigorously.

  • Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.

  • If the compound is not fully dissolved, warm the solution to 60°C for 5-10 minutes with intermittent vortexing.

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS).

    • Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.

  • Experimental Procedure:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard to precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Use a C18 reverse-phase column.

    • Employ a suitable gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the analyte from media components.

    • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare 10 µM Working Solution in Media (+/- FBS) stock->working incubate Incubate at 37°C working->incubate sampling Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sampling process Protein Precipitation & Extraction sampling->process hplc HPLC-MS Analysis process->hplc data Data Analysis (% Remaining) hplc->data

Caption: Workflow for assessing the stability of this compound.

logical_relationship compound This compound (Solid) dmso DMSO Stock Solution (Stored at -20°C/-80°C) compound->dmso Dissolution media Working Solution in Cell Culture Media dmso->media Dilution experiment Cell-Based Experiment (37°C) media->experiment Application

Caption: Logical flow from solid compound to experimental use.

References

Technical Support Center: DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of DC-BPi-11 hydrochloride. As specific off-target data for this compound is not extensively available in public literature, this guide offers general strategies, hypothetical scenarios, and standardized protocols to aid in your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to identify potential off-target effects of this compound?

A1: The first step is to perform a broad kinase screen against a panel of recombinant human kinases. This will provide a quantitative measure of the compound's inhibitory activity against a wide range of potential targets. Additionally, a literature review of compounds with similar chemical scaffolds can offer insights into potential off-target families.

Q2: My in-vitro experiments show the desired on-target activity, but I'm observing unexpected phenotypes in cell-based assays. How can I determine if this is due to an off-target effect?

A2: Unexpected cellular phenotypes are a common indicator of off-target activity. To investigate this, you can perform a rescue experiment by overexpressing the intended target to see if it reverses the phenotype. Additionally, using a structurally distinct inhibitor of the same target can help differentiate between on-target and off-target effects. If the phenotype persists with the alternative inhibitor, it is more likely to be an on-target effect.

Q3: How can I validate a suspected off-target interaction identified from a kinase screen?

A3: Validation of a potential off-target hit from a primary screen is crucial. This can be achieved through secondary assays, such as direct binding assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC) to confirm physical interaction. Cellular thermal shift assays (CETSA) can be used to verify target engagement in a cellular context. Finally, functional assays specific to the suspected off-target should be conducted to determine the biological consequence of the interaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Cell Toxicity Off-target inhibition of a kinase essential for cell survival.Perform a cell viability assay with a panel of cell lines from different tissues. Correlate the toxicity profile with the expression levels of suspected off-targets.
Contradictory Results Between Biochemical and Cellular Assays Poor cell permeability of this compound or rapid metabolism.Determine the intracellular concentration of the compound using LC-MS/MS. If permeability is low, consider using cell lines with higher expression of relevant transporters or modifying the compound's formulation.
Lack of In-Vivo Efficacy Despite Potent In-Vitro Activity Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability) or engagement of an in-vivo specific off-target that counteracts the on-target effect.Conduct pharmacokinetic studies in a relevant animal model. To investigate potential in-vivo specific off-targets, consider using chemical proteomics approaches on tissue samples from treated animals.

Hypothetical Kinase Profiling Data

The following table represents a hypothetical kinase profiling dataset for this compound, illustrating how such data would be presented. This data is for exemplary purposes only.

Kinase % Inhibition @ 1 µM IC50 (nM) Assay Type
Target Kinase A 98%15Biochemical
Off-Target Kinase X 85%250Biochemical
Off-Target Kinase Y 55%1,500Biochemical
Off-Target Kinase Z 12%>10,000Biochemical

Experimental Workflows and Signaling Pathways

The following diagrams illustrate general experimental workflows and hypothetical signaling pathways relevant to investigating off-target effects.

Off_Target_Identification_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Characterization Phase Primary_Screen Primary Screen (e.g., Kinase Panel) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay (IC50 Determination) Hit_Identification->Secondary_Assay Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Secondary_Assay->Binding_Assay Cellular_Assay Cellular Target Engagement (e.g., CETSA) Binding_Assay->Cellular_Assay Functional_Assay Functional Cellular Assay Cellular_Assay->Functional_Assay Phenotypic_Assay Phenotypic Assessment Functional_Assay->Phenotypic_Assay

Caption: Workflow for identifying and validating off-target effects.

Hypothetical_Signaling_Pathway DC_BPi_11 DC-BPi-11 Hydrochloride Target_Kinase On-Target Kinase A DC_BPi_11->Target_Kinase Inhibits Off_Target_Kinase Off-Target Kinase X DC_BPi_11->Off_Target_Kinase Inhibits Desired_Effect Desired Therapeutic Effect Target_Kinase->Desired_Effect Leads to Side_Effect Undesired Side Effect Off_Target_Kinase->Side_Effect Leads to

Caption: Hypothetical signaling pathway of this compound.

Detailed Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for assessing the target engagement of this compound in a cellular environment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired time.

2. Heating and Lysis:

  • After treatment, wash the cells with PBS and resuspend them in a lysis buffer.

  • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

3. Protein Analysis:

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the abundance of the target protein and a control protein (e.g., GAPDH) in the soluble fraction by Western blot or another suitable protein detection method.

4. Data Analysis:

  • Quantify the band intensities and normalize them to the non-heated control.

  • Plot the normalized intensity against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Technical Support Center: DC-BPi-11 Hydrochloride Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DC-BPi-11 hydrochloride in western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome on c-Myc protein levels after treating cells with this compound?

A1: this compound is an inhibitor of the bromodomain PHD finger transcription factor (BPTF).[1][2] BPTF is a key component of the nucleosome remodeling factor (NURF) complex, which plays a role in chromatin remodeling and gene transcription.[2] Inhibition of BPTF can lead to a dose-dependent decrease in the expression of downstream oncogenes, including c-Myc.[1] Therefore, you should expect to see a reduction in c-Myc protein levels in your western blot analysis after successful treatment with this compound.[1]

Q2: I am not observing a decrease in my target protein (e.g., c-Myc) levels after treatment with this compound. What could be the reason?

A2: There are several potential reasons for this observation:

  • Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may be insufficient. It has been shown to decrease c-Myc levels in MV-4-11 cells at concentrations between 0.6 µM and 50 µM with a 24-hour incubation.[1]

  • Cell Line Specificity: The effect of this compound can be cell-line dependent. Ensure that the BPTF pathway is active and relevant in your chosen cell model.

  • Compound Inactivity: Ensure that the this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.

  • Western Blotting Issues: The problem might lie in the western blotting technique itself. This could range from inefficient protein transfer to issues with antibody performance. Refer to the troubleshooting guide below for more details.

Q3: My western blot shows high background, making it difficult to interpret the results. How can I reduce the background?

A3: High background can be caused by several factors.[3][4][5] Here are some common solutions:

  • Optimize Blocking: Increase the blocking time, try a different blocking agent (e.g., BSA instead of milk, especially for phospho-proteins), or increase the concentration of the blocking agent.[3][4][6]

  • Adjust Antibody Concentrations: High primary or secondary antibody concentrations can lead to non-specific binding.[6][7][8] Try titrating your antibodies to find the optimal dilution.

  • Improve Washing Steps: Increase the number and duration of washing steps to remove unbound antibodies.[6][8] Adding a detergent like Tween-20 to your wash buffer can also help.[3][6]

  • Membrane Handling: Ensure the membrane does not dry out at any point during the process.[4][5]

Q4: I am seeing non-specific bands on my western blot. What should I do?

A4: Non-specific bands can arise from several sources:[9]

  • Antibody Specificity: The primary antibody may have cross-reactivity with other proteins. Ensure you are using a validated antibody.

  • Protein Overload: Loading too much protein onto the gel can lead to non-specific antibody binding.[7][10] Try reducing the amount of protein loaded.

  • Sample Degradation: Protein degradation can result in bands at lower molecular weights.[10] Always use protease inhibitors in your lysis buffer and handle samples on ice.

  • Incomplete Blocking: Similar to high background, insufficient blocking can cause antibodies to bind to non-target proteins.[9]

Western Blot Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal for Target Protein Inactive this compound.Prepare fresh stock solutions of the compound. Ensure proper storage conditions (-20°C for powder, -80°C for solvent stocks).[1]
Insufficient treatment time or concentration.Optimize the concentration and incubation time of this compound for your specific cell line.
Low abundance of the target protein.Increase the amount of protein loaded on the gel or enrich for the target protein using immunoprecipitation.[11][12]
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and buffer composition, especially for high or low molecular weight proteins.[11][13]
Primary or secondary antibody concentration is too low.Increase the antibody concentration or incubation time.[7][12]
Inactive antibodies.Check the expiration date and storage conditions of your antibodies. Test antibody activity using a dot blot.[7][12]
High Background Primary or secondary antibody concentration is too high.Decrease the antibody concentration and/or incubation time.[5][6][7]
Insufficient blocking.Increase blocking time and/or the concentration of the blocking agent. Consider trying a different blocking buffer.[3][6]
Inadequate washing.Increase the number and duration of washes. Add a detergent like Tween-20 to the wash buffer.[3][6][10]
Membrane was allowed to dry out.Keep the membrane moist at all times during the procedure.[4][5][14]
Non-Specific Bands Primary antibody has low specificity or is at too high a concentration.Use a different, more specific primary antibody. Decrease the primary antibody concentration.[9][10]
Too much protein loaded in the wells.Reduce the amount of protein loaded per lane.[7][10]
Protein degradation in the sample.Add protease inhibitors to the lysis buffer and keep samples on ice.[10][11]
Contaminated buffers or equipment.Use freshly prepared buffers and ensure all equipment is clean.[7]
Inconsistent Results Between Experiments Variability in cell treatment.Ensure consistent cell density, passage number, and treatment conditions for each experiment.
Inconsistent sample preparation.Standardize the lysis and sample preparation protocol. Quantify protein concentration accurately for equal loading.
Variations in western blot procedure.Maintain consistent incubation times, temperatures, and washing steps for all blots.

Experimental Protocols

General Western Blot Protocol for Assessing this compound Efficacy
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-c-Myc) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

DC_BPi_11_Signaling_Pathway cluster_nucleus Nucleus cluster_output Cellular Response BPTF BPTF NURF NURF Complex BPTF->NURF cMyc_Gene c-Myc Gene NURF->cMyc_Gene Promotes Transcription Histones Acetylated Histones Histones->BPTF Recognizes Transcription Transcription cMyc_Gene->Transcription cMyc_Protein c-Myc Protein (Decreased) Transcription->cMyc_Protein DC_BPi_11 DC-BPi-11 Hydrochloride DC_BPi_11->BPTF Inhibits

Caption: Mechanism of action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with DC-BPi-11 HCl Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Denaturation 5. Sample Denaturation Quantification->Denaturation SDS_PAGE 6. SDS-PAGE Denaturation->SDS_PAGE Transfer 7. Protein Transfer SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Detection Secondary_Ab->Detection Analysis 12. Analysis of Protein Expression Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

Technical Support Center: Enhancing Cellular Delivery of DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cellular delivery and application of DC-BPi-11 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: DC-BPi-11 is a small molecule inhibitor of the Bromodomain PHD finger transcription factor (BPTF).[1] BPTF is the largest and essential subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. By inhibiting the bromodomain of BPTF, DC-BPi-11 disrupts its ability to bind to acetylated histones, thereby interfering with its function. This ultimately leads to the downregulation of target genes, including the proto-oncogene c-Myc, resulting in decreased cell proliferation and cell cycle arrest.[1][2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL (23.04 mM) with the aid of ultrasonication and heating to 60°C.[4] For long-term storage, it is recommended to store the solid compound at -20°C. DMSO stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: I am observing low potency of this compound in my cell-based assays compared to the reported IC50 values. What are the possible reasons?

A3: Several factors could contribute to this discrepancy:

  • Poor Solubility in Aqueous Media: this compound has limited aqueous solubility. When diluting the DMSO stock into your cell culture medium, the compound may precipitate, reducing the effective concentration.

  • Cellular Permeability: The compound may have poor permeability across the cell membrane of your specific cell line.

  • Efflux Pumps: The cells you are using might express high levels of efflux pumps that actively transport the compound out of the cell.

  • Compound Degradation: Ensure that the compound has been stored correctly and that working solutions are freshly prepared.

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: To improve solubility and prevent precipitation:

  • Use a Low Percentage of DMSO: When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in your cell culture medium.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help.

  • Formulation with Excipients: For more advanced applications, consider formulating this compound with solubility-enhancing excipients like cyclodextrins.

Troubleshooting Guides

Problem 1: Low or Inconsistent Cellular Uptake
  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: Visually inspect your treatment media for any signs of precipitation after adding this compound. Prepare fresh dilutions and consider lowering the final concentration.

  • Possible Cause 2: Poor Cell Permeability.

    • Troubleshooting Step: If you suspect poor permeability, you can perform a cellular uptake assay to quantify the intracellular concentration of the compound. You may also consider using permeabilizing agents, though this should be done with caution as it can affect cell health.

  • Possible Cause 3: Efflux Pump Activity.

    • Troubleshooting Step: Co-treat your cells with a known inhibitor of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if this enhances the potency of this compound.

Problem 2: High Cellular Toxicity Unrelated to BPTF Inhibition
  • Possible Cause 1: DMSO Toxicity.

    • Troubleshooting Step: Ensure the final DMSO concentration in your experiments is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting Step: At high concentrations, small molecule inhibitors can have off-target effects. Perform dose-response experiments to determine the optimal concentration range that inhibits BPTF without causing general toxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of DC-BPi-11

ParameterCell LineValueReference
IC50 (BPTF Inhibition)-698 nM[1]
EC50 (BPTF Suppression)MV-4-11120 nM[1]
IC50 (Cell Proliferation)MV-4-110.89 µM[1]

Table 2: Illustrative Dose-Dependent Effect of DC-BPi-11 on c-Myc Expression in MV-4-11 Cells

Note: The following data is illustrative and based on the known qualitative effect of BPTF inhibition on c-Myc expression. Specific quantitative data for DC-BPi-11 is not publicly available.

DC-BPi-11 Concentration (µM)Relative c-Myc Protein Level (%)
0 (Vehicle)100
0.185
0.560
1.040
5.020

Table 3: Illustrative Effect of DC-BPi-11 on Cell Cycle Distribution in MV-4-11 Cells

Note: The following data is illustrative and based on the known G0/G1 arrest caused by BPTF inhibition. Specific quantitative data for DC-BPi-11 is not publicly available.

DC-BPi-11 Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle)453520
0.5602515
1.0751510
5.085105

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound

This protocol is adapted from general methods for quantifying the intracellular concentration of small molecule inhibitors.

Materials:

  • Cell line of interest (e.g., MV-4-11)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows them to be in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. Include a vehicle control (DMSO only).

  • Incubation: Treat the cells with the this compound solutions and incubate for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a known volume of lysis buffer to each well and scrape the cells.

    • Collect the cell lysates.

  • Quantification:

    • Determine the protein concentration of each lysate.

    • Analyze the concentration of this compound in the lysates using a validated LC-MS/MS method.

    • Calculate the intracellular concentration of the compound, typically expressed as pmol/mg of protein.

Protocol 2: Western Blot for c-Myc Expression

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to normalize the results.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cell line of interest

  • This compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Methodology:

  • Cell Treatment: Treat cells with different concentrations of this compound.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

BPTF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling_Cascade BPTF BPTF (NURF Complex) Signaling_Cascade->BPTF Activates Transcription Factors Chromatin_Remodeling Chromatin Remodeling BPTF->Chromatin_Remodeling Binds to Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest DC_BPi_11 This compound DC_BPi_11->BPTF Inhibits DC_BPi_11->Cell_Cycle_Arrest Leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BPTF c_Myc_Gene c-Myc Gene Chromatin_Remodeling->c_Myc_Gene Activates Transcription c_Myc_Protein c-Myc Protein c_Myc_Gene->c_Myc_Protein Translation Cell_Cycle_Genes Cell Cycle Progression Genes c_Myc_Protein->Cell_Cycle_Genes Activates Transcription Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation

Caption: BPTF Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare DC-BPi-11 Stock in DMSO Dilute_Compound Dilute to Working Concentrations Prepare_Stock->Dilute_Compound Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells and Incubate Seed_Cells->Treat_Cells Dilute_Compound->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Uptake_Assay Cellular Uptake (LC-MS/MS) Harvest_Cells->Uptake_Assay Western_Blot c-Myc Expression (Western Blot) Harvest_Cells->Western_Blot Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Harvest_Cells->Flow_Cytometry

Caption: General Experimental Workflow for this compound.

troubleshooting_logic Start Low Cellular Potency Observed Check_Solubility Check for Precipitation in Media Start->Check_Solubility Prepare_Fresh Prepare Fresh Dilutions Check_Solubility->Prepare_Fresh Yes Perform_Uptake_Assay Perform Cellular Uptake Assay Check_Solubility->Perform_Uptake_Assay No Re-evaluate Re-evaluate Experiment Prepare_Fresh->Re-evaluate Check_Efflux Co-treat with Efflux Pump Inhibitor Perform_Uptake_Assay->Check_Efflux Low Uptake Optimize_Concentration Optimize Drug Concentration Check_Efflux->Optimize_Concentration Improved Potency Check_Efflux->Re-evaluate No Improvement End Potency Improved Optimize_Concentration->End

Caption: Troubleshooting Logic for Low Cellular Potency.

References

Technical Support Center: DC-BPi-11 Hydrochloride and Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

Notice: There is currently no publicly available scientific literature detailing the cytotoxic effects of DC-BPi-11 hydrochloride on non-cancerous cell lines. The information provided below is based on general principles of in vitro cytotoxicity testing and data extrapolated from studies on related compounds, such as other pyrrolo[2,3-d]pyrimidine derivatives. This document should be used as a general guide and not as a substitute for compound-specific experimental data.

Frequently Asked Questions (FAQs)

Q1: Has the cytotoxicity of this compound been evaluated in non-cancerous cell lines?

As of our latest literature review, there are no published studies specifically reporting the cytotoxic effects or IC50 values of this compound in non-cancerous (e.g., normal, healthy) cell lines. Research has primarily focused on its activity in cancer cell lines.

Q2: What are the potential off-target effects of this compound on normal cells?

The off-target effects of this compound have not been specifically documented. As this compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are often developed as kinase inhibitors, potential off-target effects could involve the inhibition of kinases essential for normal cell function. However, without specific data, this remains speculative. One study on a different pyrrolo[2,3-d]pyrimidine derivative, compound 12i, showed a high degree of selectivity for cancer cells over normal human bronchial epithelial (HBE) cells, suggesting that high selectivity is achievable within this class of compounds.[1]

Q3: How can I assess the cytotoxicity of this compound in my non-cancerous cell line of interest?

To assess the cytotoxicity, you would typically perform a cell viability assay, such as the MTT, MTS, or neutral red assay. This involves treating your cells with a range of concentrations of this compound for a specified period and then measuring the percentage of viable cells compared to an untreated control.

Q4: What factors should I consider when designing a cytotoxicity experiment for a new compound like this compound in normal cells?

  • Cell Line Selection: Choose a non-cancerous cell line that is relevant to the intended application or potential toxicity concerns (e.g., hepatocytes for liver toxicity, renal epithelial cells for kidney toxicity).

  • Concentration Range: Start with a broad range of concentrations to determine the approximate cytotoxic window.

  • Exposure Time: Typical exposure times range from 24 to 72 hours, but may need to be optimized.

  • Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) as a negative control.

  • Replicates: Perform experiments with technical and biological replicates to ensure the reliability of the results.

Troubleshooting Guide for In Vitro Cytotoxicity Assays

Issue Possible Cause(s) Troubleshooting Steps
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Cell contamination- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium.- Regularly check cell cultures for contamination.
No cytotoxicity observed even at high concentrations - Compound insolubility- Compound degradation- Short exposure time- Cell line is resistant- Check the solubility of this compound in your culture medium.- Prepare fresh solutions for each experiment.- Increase the duration of compound exposure.- Use a positive control to confirm the assay is working.
Unexpectedly high cytotoxicity - Solvent toxicity- Incorrect compound concentration- Contamination of the compound- Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells.- Verify the stock solution concentration and dilution calculations.- Use a fresh, high-purity batch of the compound.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture the chosen non-cancerous cell line in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Remove the old medium from the cells and add fresh medium containing the different concentrations of this compound. Include vehicle-only and medium-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow for Cytotoxicity Testing

G Workflow for In Vitro Cytotoxicity Assessment A 1. Cell Culture (Select and maintain non-cancerous cell line) B 2. Cell Seeding (Plate cells in 96-well plates) A->B D 4. Cell Treatment (Expose cells to compound for 24-72h) B->D C 3. Compound Preparation (Prepare serial dilutions of this compound) C->D E 5. Viability Assay (e.g., MTT, MTS) D->E F 6. Data Acquisition (Measure absorbance/fluorescence) E->F G 7. Data Analysis (Calculate % viability and IC50) F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Logical Relationship for Evaluating Compound Selectivity

G Determining Selective Cytotoxicity cluster_0 Cancer Cell Line cluster_1 Non-Cancerous Cell Line A Determine IC50 (Cancer Cells) C Calculate Selectivity Index (SI) SI = IC50 (Normal Cells) / IC50 (Cancer Cells) A->C B Determine IC50 (Normal Cells) B->C D High SI (>1) Indicates selectivity for cancer cells C->D E Low SI (≤1) Indicates non-selective cytotoxicity C->E

Caption: Logic for assessing the selective cytotoxicity of a compound.

References

Variability in DC-BPi-11 hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for DC-BPi-11 hydrochloride is limited. This guide is based on established methodologies for characterizing novel small molecule inhibitors and a hypothesized mechanism of action inspired by similar compounds. Researchers should validate these protocols and recommendations for their specific experimental setup.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: For most in vitro applications, this compound should first be reconstituted in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). For in vivo studies, it is critical to consult compound-specific datasheets for recommended formulation protocols, which may involve vehicles like corn oil or aqueous solutions containing solubility enhancers such as PEG400 or Tween-80.

Q2: How should I store reconstituted this compound solutions?

A2: Aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. When preparing for an experiment, thaw a single aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer immediately before use. Avoid long-term storage of diluted aqueous solutions.[1]

Q3: My IC50 values for this compound are highly variable between experiments. What are the potential causes?

A3: Inconsistent IC50 values can arise from several factors:

  • Compound Stability: Ensure the compound is stored correctly and that working solutions are prepared fresh for each experiment. Compound degradation can lead to a decrease in potency.[2]

  • Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase. It is crucial to use cells from a low passage number, as cellular responses can change significantly with excessive passaging.[1]

  • Assay Conditions: Variables such as cell seeding density, the duration of compound incubation, and the specific assay reagents used can all impact the final IC50 value. Standardize these parameters across all experiments.[1][2]

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the compound.[2]

Q4: I am not observing the expected biological effect in my cell line. What should I check?

A4: If this compound is not producing the anticipated effect, consider the following troubleshooting steps:

  • Target Expression: Confirm that the hypothesized target protein is expressed and active in your chosen cell line. A Western blot can be used to verify the presence of the target and its downstream markers.[1]

  • Experimental Timeline: The time it takes to observe a biological response can vary. Perform a time-course experiment to determine the optimal duration for compound treatment to see the maximal effect.[1]

  • Compound Concentration: The initial concentration range might be too low. Conduct a dose-response study with a broader and higher range of concentrations.[2]

  • Cell Line Sensitivity: Your chosen cell line may not be sensitive to the compound. It may be beneficial to test the compound on a different, potentially more responsive, cell line.[2]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem 1: Compound Precipitation in Aqueous Media

  • Symptom: After diluting the DMSO stock into your cell culture medium or buffer, a visible precipitate forms.

  • Cause: The final concentration of this compound exceeds its solubility limit in the aqueous solution. The percentage of DMSO may also be too low to maintain solubility.

  • Solution:

    • Check for visible precipitation after dilution.

    • If precipitation occurs, consider lowering the final working concentration of the compound.

    • Investigate the use of a different formulation that includes solubility enhancers , if appropriate for your experimental system.[1]

    • Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically <0.5%).[2]

Problem 2: High Background Signal in Cellular Assays

  • Symptom: The negative or vehicle control wells of your assay show an unexpectedly high signal, masking the compound's specific effect.

  • Cause: The vehicle (e.g., DMSO) may be affecting the cells, or the detection reagents may not be functioning correctly.

  • Solution:

    • Run a vehicle control titration to determine the maximum concentration of DMSO your cells can tolerate without adverse effects.[1]

    • If using a fluorescence-based assay, measure the fluorescence of the compound alone to check for autofluorescence.[2]

    • Ensure that your assay reagents are functioning as expected by using known positive and negative controls for the pathway of interest.[1]

Hypothetical Signaling Pathway and Workflow

Based on studies of similar benzothiazole (B30560) derivatives, this compound is hypothesized to induce apoptosis by inhibiting the PI3K/AKT signaling pathway.[3][4] This inhibition leads to the activation of the intrinsic apoptotic cascade.

PI3K_AKT_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates (Phosphorylates) Bcl2 Bcl-2 AKT->Bcl2 Activates (Inhibits Apoptosis) Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release from Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DCBPi11 DC-BPi-11 hydrochloride DCBPi11->PI3K Inhibits Experimental_Workflow cluster_assays Endpoint Assays A 1. Compound Preparation - Reconstitute DC-BPi-11 HCl in DMSO - Prepare serial dilutions B 2. Cell Culture - Seed cells at optimal density - Allow cells to adhere overnight A->B C 3. Compound Treatment - Treat cells with various concentrations - Include vehicle (DMSO) control B->C D 4. Incubation - Incubate for a predetermined time (e.g., 24, 48, 72 hours) C->D E 5. Endpoint Assays D->E F Cell Viability Assay (e.g., MTT, CCK-8) D->F G Western Blot Analysis (p-AKT, Cleaved Caspase-3) D->G H Caspase Activity Assay (e.g., Caspase-Glo) D->H I 6. Data Analysis - Calculate IC50 values - Quantify protein levels - Determine statistical significance F->I G->I H->I

References

DC-BPi-11 hydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the degradation, storage, and handling of DC-BPi-11 hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A: this compound powder should be stored at -20°C for long-term stability.[1] Some suppliers indicate a shelf life of up to three years under these conditions.[1][2]

Q2: How should I store solutions of this compound?

A: For solutions, it is generally recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent used and the pH of the solution.

Q3: What solvents are recommended for dissolving this compound?

A: this compound is soluble in DMSO at a concentration of 10 mg/mL, though this may require sonication and warming to 60°C to fully dissolve.[1]

Q4: What are the potential degradation pathways for this compound?

A: While specific degradation pathways for this compound have not been detailed in publicly available literature, similar hydrochloride salt compounds can be susceptible to degradation through hydrolysis and oxidation. The stability of related compounds has been shown to be pH-dependent, with different degradation mechanisms occurring in acidic versus alkaline conditions.[3] It is also noted that the compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[4]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A: As with any potent chemical compound, appropriate PPE should be worn. This includes nitrile gloves (double-gloving is recommended), safety glasses with side shields or chemical splash goggles, and a lab coat.[5] When handling the powder outside of a fume hood, a NIOSH-approved respirator is also recommended to prevent inhalation.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, potentially due to its degradation.

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected bioactivity in assays. Compound degradation due to improper storage or handling.1. Verify that the compound has been stored at -20°C.2. Prepare fresh stock solutions from powder.3. Avoid repeated freeze-thaw cycles of stock solutions.4. Assess the purity of the compound and solutions via HPLC.
Precipitate forms in the stock solution upon storage. Poor solubility or compound degradation leading to insoluble products.1. Ensure the compound is fully dissolved during preparation; sonication and warming may be necessary.[1]2. If the precipitate persists in freshly made solutions, consider trying a different solvent system if compatible with your experimental setup.3. Filter the solution before use to remove any precipitate.
Change in color of the powder or solution over time. This can be an indicator of chemical degradation.1. Discard the discolored compound or solution.2. Obtain a fresh batch of the compound.3. Review storage procedures to ensure they align with recommendations.

Data Summary

Storage and Stability
Parameter Recommendation/Data Source
Storage Temperature (Powder) -20°C[1]
Shelf Life (Powder) ≥ 2 to 3 years (at -20°C)[1][2]
Recommended Solvent DMSO (10 mg/mL with sonication and warming)[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[4]

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the stability of this compound under various conditions.

Objective: To quantify the percentage of intact this compound over time under specific stress conditions (e.g., temperature, pH, light exposure).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH values

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Incubators, light exposure chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired stress condition medium (e.g., buffers of different pH, solvent systems) to a known final concentration.

    • Divide the samples into aliquots for each time point and stress condition.

  • Incubation:

    • Store the samples under the desired stress conditions (e.g., 4°C, room temperature, 40°C; protected from light or exposed to light).

  • Sample Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

    • Quench any ongoing degradation by dilution with a cold mobile phase or by freezing.

    • Analyze the samples by HPLC.

  • HPLC Method:

    • Develop an HPLC method capable of separating this compound from its potential degradation products.

    • The mobile phase will likely consist of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the initial time point (T=0).

    • Plot the percentage of the remaining compound versus time for each condition to determine the degradation rate.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C) start->check_storage Start Here check_solution Assess Stock Solution (Age, Freeze-Thaw Cycles) check_storage->check_solution Storage OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage check_solution->prepare_fresh Solution is Old or Multiple Freeze-Thaws run_hplc Analyze by HPLC for Purity check_solution->run_hplc Solution is Fresh prepare_fresh->run_hplc results_ok Results Consistent run_hplc->results_ok Purity >95% results_bad Degradation Confirmed run_hplc->results_bad Purity <95% order_new Order New Compound Batch results_bad->order_new

Caption: Troubleshooting workflow for inconsistent experimental results.

stability_testing_workflow prep_stock Prepare Stock Solution in DMSO prep_samples Dilute in Stress Condition Media (e.g., pH buffers) prep_stock->prep_samples incubate Incubate under Stress Conditions (Temp, Light) prep_samples->incubate sample_timepoint Sample at Time Points (T=0, 2, 4... hrs) incubate->sample_timepoint analyze_hplc Analyze by HPLC sample_timepoint->analyze_hplc data_analysis Calculate % Remaining and Degradation Rate analyze_hplc->data_analysis

Caption: Experimental workflow for stability testing of this compound.

stability_factors main DC-BPi-11 HCl Stability temperature Temperature main->temperature ph pH of Solution main->ph light Light Exposure main->light solvent Solvent main->solvent oxygen Oxidizing/Reducing Agents main->oxygen

Caption: Key factors influencing the stability of this compound.

References

Interpreting unexpected results with DC-BPi-11 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using DC-BPi-11 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the Bromodomain PHD finger transcription factor (BPTF).[1][2] BPTF is a component of the nucleosome remodeling factor (NURF) chromatin-remodeling complex. By inhibiting the bromodomain of BPTF, DC-BPi-11 prevents it from binding to acetylated histones, which in turn disrupts chromatin remodeling and downregulates the expression of certain oncogenes, such as c-Myc.[1]

Q2: What are the expected effects of DC-BPi-11 on cancer cell lines?

A2: In human leukemia MV-4-11 cells, DC-BPi-11 has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G1 phase.[1] A key molecular effect is the dose-dependent reduction of c-Myc protein levels.[1] It has been reported to have minimal effects on normal, non-cancerous cells.[1]

Q3: How should I dissolve this compound for in vitro experiments?

A3: this compound has limited water solubility. The recommended solvent is Dimethyl sulfoxide (B87167) (DMSO).[1][3] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mg/mL (23.04 mM).[3] This process may require warming the solution to 60°C and using an ultrasonic bath to ensure it fully dissolves.[3] Always visually inspect the solution for any precipitate before use.

Quantitative Data Summary

The following table summarizes the reported potency of DC-BPi-11 in a key cancer cell line.

ParameterCell LineValueReference
IC50 Human Leukemia (MV-4-11)0.89 µM[1]
EC50 Human Leukemia (MV-4-11)120 nM[1]
IC50 BPTF Bromodomain698 nM[1][2]

Signaling Pathway

BPTF_Pathway cluster_nucleus Nucleus DCBPi11 DC-BPi-11 HCl BPTF BPTF Bromodomain DCBPi11->BPTF Inhibition NURF NURF Complex (Chromatin Remodeling) BPTF->NURF Part of Chromatin Open Chromatin NURF->Chromatin Maintains Histones Acetylated Histones Histones->NURF Recruits cMyc_promoter c-Myc Promoter Chromatin->cMyc_promoter Accessibility cMyc_transcription c-Myc Transcription cMyc_promoter->cMyc_transcription Enables Proliferation Cell Proliferation & Growth cMyc_transcription->Proliferation

Simplified signaling pathway of BPTF inhibition by DC-BPi-11.

Troubleshooting Unexpected Results

Problem 1: I am not observing the expected level of cytotoxicity or reduction in cell proliferation.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_Workflow Start Start: No/Low Potency Observed Check_Compound Step 1: Verify Compound Integrity - Was the stock solution prepared correctly? - Was it stored properly (-20°C)? - Has it undergone multiple freeze-thaw cycles? Start->Check_Compound Check_Solubility Step 2: Check for Precipitation - Visually inspect the stock solution. - Inspect media after adding the compound. - Is the final DMSO concentration too high (>0.5%)? Check_Compound->Check_Solubility Check_Protocol Step 3: Review Experimental Protocol - Was the correct cell seeding density used? - Was the treatment duration sufficient (e.g., 24-72h)? - Is the assay readout (e.g., MTT, CellTiter-Glo) appropriate? Check_Solubility->Check_Protocol Check_Cells Step 4: Assess Cell Health & Identity - Are the cells healthy and in the log growth phase? - Have the cells been authenticated recently? - Could the passage number be too high? Check_Protocol->Check_Cells Positive_Control Step 5: Run a Positive Control - Use another known BPTF inhibitor or a general cytotoxic agent. - Does the positive control work as expected? Check_Cells->Positive_Control Conclusion Conclusion: Systematically address each point to isolate the variable. Positive_Control->Conclusion

Troubleshooting workflow for lower-than-expected compound potency.

Problem 2: My compound is precipitating out of the cell culture medium.

Solubility issues are a primary cause of inconsistent results.

Possible Causes & Solutions:

  • Stock Concentration is Too High: While the solubility in pure DMSO is high, this can drop significantly when diluted into aqueous media. Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM).

  • Final Concentration in Media: Ensure the final concentration of your compound in the cell culture media does not exceed its solubility limit in that specific medium. You may need to perform a solubility test.

  • DMSO Shock: When adding a highly concentrated DMSO stock to your aqueous media, the rapid change in solvent polarity can cause the compound to crash out. Try a serial dilution approach, where you first dilute the stock in a small volume of media before adding it to the final culture volume.

  • Media Components: Serum proteins and other components in the media can sometimes interact with the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your experimental design allows.

Decision tree for addressing compound precipitation issues.

Key Experimental Protocols

1. General Protocol for Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability and calculate the IC50 value.

2. General Protocol for Western Blotting for c-Myc

  • Treatment & Lysis: Treat cells with this compound at various concentrations for 24 hours.[1] After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the c-Myc band intensity to the loading control to determine the relative change in protein expression.

References

Validation & Comparative

A Comparative Guide to DC-BPi-11 Hydrochloride and Other BPTF Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DC-BPi-11 hydrochloride with other prominent inhibitors of the Bromodomain and PHD finger Transcription Factor (BPTF). BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, is a critical regulator of chromatin structure and gene expression. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This document summarizes key quantitative performance data, details relevant experimental methodologies, and visualizes the primary signaling pathways involving BPTF.

Quantitative Performance of BPTF Inhibitors

The in vitro potency of this compound and other notable BPTF inhibitors is summarized below. It is important to note that direct comparisons should be made with caution, as the data may originate from different studies with varying experimental conditions.

CompoundTarget(s)IC50 (nM)Kd (nM)Assay Method(s)Key Properties
DC-BPi-11 BPTF Bromodomain27[1]~25[2]HTRFHigh-affinity BPTF inhibitor.
DC-BPi-03 (AU1) BPTF Bromodomain698.3 ± 21.0[3]2800[3]HTRFPrecursor to DC-BPi-11, moderate potency.
BZ1 BPTF Bromodomain-6.3[4]AlphaScreenHigh potency and over 350-fold selectivity over BET bromodomains.[4]
TP-238 Dual CECR2/BPTF350 (BPTF)120 (BPTF)AlphaScreen, ITCDual inhibitor with higher affinity for CECR2.
NVS-BPTF-1 BPTF Bromodomain5671AlphaScreen, BLIPotent inhibitor with poor solubility and ADME properties.

BPTF Signaling Pathways

BPTF plays a crucial role in several oncogenic signaling pathways. Its inhibition can disrupt these pathways, leading to anti-tumor effects.

BPTF and c-MYC Regulation

BPTF is a critical co-factor for the transcriptional activity of the oncoprotein c-MYC.[5] BPTF is required for the recruitment of c-MYC to the chromatin and the subsequent activation of its target genes, which are involved in cell proliferation and tumorigenesis.[5] Inhibition of the BPTF bromodomain can disrupt this interaction, leading to the downregulation of the c-MYC transcriptional program.

BPTF_cMYC_Pathway cluster_nucleus Nucleus BPTF BPTF NURF NURF Complex BPTF->NURF part of AcetylatedHistones Acetylated Histones NURF->AcetylatedHistones binds to cMYC c-MYC TargetGenes c-MYC Target Genes (e.g., Proliferation, Growth) cMYC->TargetGenes activates transcription of AcetylatedHistones->cMYC recruits DC_BPi_11 DC-BPi-11 DC_BPi_11->BPTF inhibits binding to acetylated histones

BPTF-c-MYC Signaling Pathway
BPTF in MAPK and PI3K-AKT Signaling

BPTF has been shown to be involved in the activation of the MAPK and PI3K-AKT signaling pathways, both of which are central to cell proliferation, survival, and growth. Knockdown of BPTF has been demonstrated to suppress the phosphorylation of key components in both pathways, including c-Raf, MEK1/2, and Erk1/2 in the MAPK pathway, and p85, PDK1, and Akt in the PI3K-AKT pathway.

BPTF_MAPK_PI3K_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K-AKT Pathway BPTF BPTF Raf c-Raf BPTF->Raf activates PI3K PI3K BPTF->PI3K activates DC_BPi_11 DC-BPi-11 DC_BPi_11->BPTF MEK MEK1/2 Raf->MEK phosphorylates ERK Erk1/2 MEK->ERK phosphorylates Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK PDK1 PDK1 PI3K->PDK1 activates AKT Akt PDK1->AKT phosphorylates Survival Cell Survival & Growth AKT->Survival

BPTF in MAPK and PI3K-AKT Pathways

Experimental Protocols

Detailed methodologies for the key assays used to characterize BPTF inhibitors are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

This assay is used to measure the inhibitory potency of compounds against the BPTF bromodomain.

  • Principle: The assay is based on the fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-tag antibody (donor) and a compatible acceptor fluorophore conjugated to a ligand that binds the target protein. Inhibition of the protein-ligand interaction results in a decrease in the FRET signal.

  • Materials:

    • Recombinant GST-tagged human BPTF bromodomain protein.

    • Biotinylated histone H4 peptide acetylated at lysine (B10760008) 12 (Biotin-H4K12ac).

    • Europium cryptate-labeled anti-GST antibody (donor).

    • Streptavidin-XL665 (acceptor).

    • Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 0.1% BSA, 5 mM DTT, 0.05% Tween-20.

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 384-well low-volume microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

    • Add the diluted compounds to the microplate wells.

    • Add the GST-BPTF protein solution to the wells and incubate for 15 minutes at room temperature.

    • Add the Biotin-H4K12ac peptide to initiate the binding reaction and incubate for 60 minutes at room temperature.

    • Add a pre-mixed solution of anti-GST-Europium and Streptavidin-XL665 and incubate for 60 minutes at room temperature, protected from light.

    • Measure the HTRF signal on a compatible plate reader at 665 nm (acceptor emission) and 620 nm (donor emission).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

    • Normalize the data using controls (no inhibitor for 100% activity and a known potent inhibitor or no BPTF for 0% activity).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen Assay for Kd Determination

This assay is employed to determine the binding affinity of inhibitors to the BPTF bromodomain.

  • Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. One bead is coated with the target protein and the other with a ligand. Inhibitors that disrupt this interaction will reduce the signal.

  • Materials:

    • His-tagged human BPTF bromodomain protein.

    • Biotinylated histone H4 tetra-acetylated peptide (Biotin-H4K5/8/12/16ac).

    • Streptavidin-coated Donor beads.

    • Nickel Chelate (Ni-NTA) Acceptor beads.

    • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS.

    • Test compounds dissolved in DMSO.

    • 384-well ProxiPlates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the His-BPTF protein and Ni-NTA Acceptor beads to the wells and incubate.

    • Add the test compounds to the wells.

    • Add the Biotin-H4 peptide and Streptavidin Donor beads to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The signal is plotted against the inhibitor concentration.

    • The data is fitted to a suitable binding model to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the inhibitor is titrated into a solution containing the BPTF bromodomain protein. The heat released or absorbed upon binding is measured.

  • Materials:

    • Purified BPTF bromodomain protein.

    • Test compound.

    • ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl.

    • ITC instrument.

  • Procedure:

    • Dialyze the protein extensively against the ITC buffer. Dissolve the compound in the final dialysis buffer.

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

    • A control titration of the compound into the buffer alone is performed to subtract the heat of dilution.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the compound to the protein.

    • The resulting isotherm is fitted to a binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of BPTF inhibitors.

Experimental_Workflow VirtualScreening Virtual Screening / HTS HitIdentification Hit Identification VirtualScreening->HitIdentification HitValidation Hit Validation & Potency (HTRF / AlphaScreen) HitIdentification->HitValidation LeadOptimization Lead Optimization (SAR Studies) HitValidation->LeadOptimization AffinityDetermination Binding Affinity & Thermodynamics (ITC) LeadOptimization->AffinityDetermination InVitro In Vitro Cellular Assays (Proliferation, Apoptosis) AffinityDetermination->InVitro InVivo In Vivo Efficacy Studies (Xenograft Models) InVitro->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

References

A Comparative Guide to BPTF Bromodomain Inhibitors: Featuring DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic drug discovery, the Bromodomain and PHD finger Transcription Factor (BPTF) has emerged as a compelling therapeutic target in various cancers. BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex. Its bromodomain recognizes acetylated lysine (B10760008) residues on histone tails, a critical step in recruiting the NURF complex to specific genomic loci to modulate gene expression. Dysregulation of BPTF has been linked to the progression of several malignancies, often through the upregulation of key oncogenes such as c-Myc.

This guide provides a comprehensive comparison of DC-BPi-11 hydrochloride, a potent and selective BPTF bromodomain inhibitor, with other notable inhibitors targeting the same protein. While initial interest may lie in comparing novel epigenetic modulators to well-established classes like BET bromodomain inhibitors, it is crucial for researchers to understand the distinct target profiles of these compounds. DC-BPi-11 is a selective BPTF inhibitor and not a BET inhibitor; therefore, this guide will focus on a scientifically accurate comparison with its direct counterparts to aid in the selection of appropriate chemical probes for research.

Quantitative Performance Data of BPTF Bromodomain Inhibitors

The following table summarizes the in vitro biochemical potency and cellular activity of DC-BPi-11 and other key BPTF bromodomain inhibitors. This data has been compiled from various preclinical studies to provide a clear, comparative overview.

CompoundTarget(s)IC50 (nM)Kd (nM)Cellular Activity (Cell Line)Key Properties
DC-BPi-11 BPTF Not explicitly reported, but described as having "much higher affinity" than DC-BPi-03. An EC50 of 120 nM for BPTF suppression in MV-4-11 cells is reported.[1]Not explicitly reportedGI50 = 890 nM (MV-4-11 leukemia)[1]High affinity and >100-fold selectivity over other bromodomain targets.[2][3]
DC-BPi-07 BPTFNot explicitly reported, but described as having "much higher affinity" than DC-BPi-03.[2][3]Not explicitly reportedNot reportedHigh affinity and >100-fold selectivity over other bromodomain targets.[2][3]
DC-BPi-03 BPTF698.3 ± 21.0[2]2810[4]Not reportedModerate potency, served as a lead compound for DC-BPi-11.[2]
BZ1 BPTF67 (AlphaScreen)[5]6.3[5][6]Sensitizes 4T1 breast cancer cells to doxorubicin.[5]High potency and >350-fold selectivity over BET bromodomains.[5][6]
TP-238 Dual CECR2/BPTF350 (BPTF), 30 (CECR2) (AlphaScreen)[7][8]120 (BPTF), 10 (CECR2) (ITC)[7][8]EC50 = 200-300 nM for BPTF/CECR2 engagement in HEK293 cells.[7]Dual inhibitor with higher affinity for CECR2.[7][8]
NVS-BPTF-1 BPTF56 (AlphaScreen)[5][9]71 (BLI)[5][9]IC50 = 16 nM (NanoBRET in HEK293)[9]Potent and selective chemical probe.[5][9]
AU1 BPTFNot reported2800[4]Reduces c-Myc regulated gene expression and causes G1 cell cycle arrest.[8]Selective for BPTF over BRD4.[8]

Signaling Pathways and Mechanism of Action

BPTF, as a core component of the NURF complex, plays a critical role in chromatin remodeling and the transcriptional activation of key oncogenes. A primary downstream effector of BPTF is the proto-oncogene c-Myc. BPTF is recruited to c-Myc target gene promoters, where it facilitates chromatin accessibility, enabling robust transcriptional activation.[10] Inhibition of the BPTF bromodomain disrupts this interaction, leading to the downregulation of c-Myc and its target genes, which are involved in cell proliferation, growth, and metabolism.

Furthermore, BPTF has been shown to influence major signaling cascades, including the MAPK and PI3K/AKT pathways.[11] Knockdown of BPTF can lead to the downregulation of phosphorylated components of these pathways, suggesting that BPTF inhibition may have broader anti-cancer effects beyond c-Myc suppression.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Acetylated Histones Acetylated Histones BPTF BPTF Acetylated Histones->BPTF recognizes NURF_Complex NURF Complex BPTF->NURF_Complex recruits MAPK_Pathway MAPK Pathway BPTF->MAPK_Pathway activates PI3K_AKT_Pathway PI3K/AKT Pathway BPTF->PI3K_AKT_Pathway activates cMyc_Gene c-Myc Gene NURF_Complex->cMyc_Gene remodels chromatin at cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein transcription & translation Proliferation_Genes Proliferation Genes cMyc_Protein->Proliferation_Genes activates Cell_Proliferation Cell Proliferation & Survival Proliferation_Genes->Cell_Proliferation promotes DC_BPi_11 DC-BPi-11 DC_BPi_11->BPTF inhibits MAPK_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation

Figure 1: BPTF Signaling Pathway and Inhibition by DC-BPi-11.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of BPTF bromodomain inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

This assay is used to measure the inhibitory potency of compounds against the BPTF bromodomain.

  • Principle: The assay relies on the fluorescence resonance energy transfer between a donor (Europium cryptate-labeled anti-tag antibody) and an acceptor (XL665-labeled streptavidin) when brought into proximity by the binding of a tagged BPTF bromodomain to a biotinylated acetylated histone peptide. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.

  • General Protocol:

    • A recombinant, tagged (e.g., GST or His) BPTF bromodomain protein is incubated with a biotinylated histone H4 peptide (e.g., H4K12ac) in the presence of varying concentrations of the test compound (e.g., DC-BPi-03).[4]

    • After incubation, an anti-tag antibody conjugated to Europium cryptate and streptavidin conjugated to XL665 are added.[4]

    • The plate is incubated to allow for the binding reactions to reach equilibrium.

    • The HTRF signal is measured on a compatible plate reader, and the IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT/MTS)

This assay determines the effect of BPTF inhibitors on the proliferation of cancer cell lines.

  • Principle: The assay measures the metabolic activity of viable cells. A reduction in the conversion of a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product indicates a decrease in cell viability.

  • General Protocol (for MV-4-11 leukemia cells):

    • MV-4-11 cells are seeded in 96-well plates.[12]

    • The cells are treated with a serial dilution of the BPTF inhibitor (e.g., DC-BPi-11) for a specified duration (e.g., 72 hours).[12]

    • An MTT or MTS reagent is added to each well, and the plate is incubated to allow for the colorimetric reaction to occur.

    • The absorbance is measured using a microplate reader, and the half-maximal growth inhibitory concentration (GI50) is determined.[12]

Western Blotting for c-Myc Expression

This technique is used to assess the downstream effect of BPTF inhibition on the protein levels of its key target, c-Myc.

  • Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.

  • General Protocol:

    • Cancer cells (e.g., A549) are treated with the BPTF inhibitor (e.g., Cpd8, a potent BPTF inhibitor) for a designated time.[13]

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with a primary antibody specific for c-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.[13]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis HTRF HTRF Assay (IC50 Determination) ITC Isothermal Titration Calorimetry (Kd) AlphaScreen AlphaScreen Assay (IC50/Ki) Cell_Culture Cancer Cell Lines (e.g., MV-4-11) Inhibitor_Treatment Treatment with BPTF Inhibitor Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (GI50) Inhibitor_Treatment->Viability_Assay Western_Blot Western Blot (c-Myc, p-AKT, p-ERK) Inhibitor_Treatment->Western_Blot ChIP Chromatin Immunoprecipitation (c-Myc Binding) Inhibitor_Treatment->ChIP Compound BPTF Inhibitor (e.g., DC-BPi-11) Compound->HTRF Compound->ITC Compound->AlphaScreen

Figure 2: General Experimental Workflow for BPTF Inhibitor Characterization.

Conclusion

This compound is a high-affinity and selective BPTF bromodomain inhibitor that represents a significant advancement in the development of chemical probes for this epigenetic target.[2][3] Its comparison with other BPTF inhibitors such as BZ1, TP-238, and NVS-BPTF-1 highlights a growing arsenal (B13267) of tools for researchers to investigate the role of BPTF in health and disease. The data presented in this guide underscores the importance of targeting BPTF as a potential therapeutic strategy in cancers driven by c-Myc and those with dysregulated MAPK and PI3K/AKT signaling. The detailed experimental protocols provided herein should facilitate the design and execution of further studies aimed at elucidating the full therapeutic potential of BPTF inhibition. It is imperative for researchers to select the appropriate chemical tool based on the specific requirements of their experimental systems, considering factors such as potency, selectivity, and cellular activity. This guide serves as a valuable resource to inform such decisions in the pursuit of novel epigenetic therapies.

References

Validation of DC-BPi-11 Hydrochloride: A Comparative Guide to a Specific BPTF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DC-BPi-11 hydrochloride's performance as a specific inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF) against other known alternatives. The information presented herein is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for evaluating this compound for research and development purposes.

Introduction to BPTF and its Inhibition

The Bromodomain and PHD finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex. This complex plays a critical role in chromatin remodeling, a fundamental process for regulating gene expression. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the NURF complex to specific genomic regions. Dysregulation of BPTF has been implicated in the progression of various cancers, including melanoma, breast cancer, and non-small-cell lung cancer, making it an attractive therapeutic target. Inhibition of the BPTF bromodomain can disrupt its interaction with chromatin, leading to the downregulation of oncogenes such as c-MYC.

This compound is a high-affinity inhibitor of the BPTF bromodomain. It was developed through the structural optimization of the lead compound DC-BPi-03.[1][2] This guide will delve into the quantitative performance of DC-BPi-11, compare it with other BPTF inhibitors, and provide detailed experimental protocols for its validation.

Quantitative Performance Data

The following tables summarize the in vitro potency and cellular activity of DC-BPi-11 and other representative BPTF inhibitors. The data has been compiled from various studies, and direct comparisons should be made with consideration of the different assay conditions.

Table 1: In Vitro Binding Affinity and Potency of BPTF Inhibitors

CompoundTarget(s)IC50 (nM)Kd (nM)Assay Method(s)Key Properties
DC-BPi-11 BPTF Bromodomain-20.7Surface Plasmon Resonance (SPR)High-affinity and selective BPTF inhibitor.[3]
DC-BPi-03BPTF Bromodomain698.3 ± 21.02800HTRF, SPRLead compound for the development of DC-BPi-11.[1][3]
BZ1BPTF Bromodomain-6.3AlphaScreenPotent inhibitor with high selectivity over BET bromodomains.[4]
TP-238Dual CECR2/BPTF350 (BPTF)120 (BPTF)AlphaScreen, ITCDual inhibitor with higher affinity for CECR2.[5]
NVS-BPTF-1BPTF Bromodomain5671-Potent in vitro inhibitor.[5]

Table 2: Cellular Activity of DC-BPi-11

Cell LineAssay TypeParameterValue (nM)Notes
MV-4-11 (Human Leukemia)BPTF SuppressionEC50120Measures the concentration for 50% suppression of BPTF activity in cells.[6]
MV-4-11 (Human Leukemia)Cell ProliferationIC50890Measures the concentration for 50% inhibition of cell growth.[6]

Selectivity Profile

DC-BPi-11 has been demonstrated to be a highly selective inhibitor for the BPTF bromodomain. Studies have shown that DC-BPi-07 and DC-BPi-11 exhibit selectivities that are over 100-fold higher for BPTF compared to other bromodomain targets.[2][7] This high selectivity is crucial for minimizing off-target effects and for accurately probing the biological functions of BPTF.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental processes involved in the validation of BPTF inhibitors, the following diagrams are provided in the DOT language for Graphviz.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BPTF BPTF Histone->BPTF recognizes NURF NURF Complex BPTF->NURF recruits Chromatin Chromatin Remodeling NURF->Chromatin mediates cMYC_Gene c-MYC Gene Chromatin->cMYC_Gene activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation promotes DCBPi11 DC-BPi-11 DCBPi11->BPTF inhibits binding Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation HTRF HTRF Assay (IC50 Determination) Cell_Viability Cell Proliferation Assay (IC50 Determination) HTRF->Cell_Viability AlphaScreen AlphaScreen Assay (IC50/Ki Determination) AlphaScreen->Cell_Viability ITC Isothermal Titration Calorimetry (Kd Determination) ITC->Cell_Viability Western_Blot Western Blot (c-MYC Downregulation) Cell_Viability->Western_Blot ChIP_seq ChIP-seq (Target Occupancy) Western_Blot->ChIP_seq Lead_ID Lead Compound (e.g., DC-BPi-03) Optimization Chemical Optimization Lead_ID->Optimization DCBPi11 DC-BPi-11 Optimization->DCBPi11 DCBPi11->HTRF DCBPi11->AlphaScreen DCBPi11->ITC

References

DC-BPi-11 Hydrochloride: A Potent and Selective BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the DC-BPi-11 hydrochloride's selectivity profile against other bromodomains, supported by available experimental data.

This compound has emerged as a significant inhibitor of the Bromodomain PHD finger transcription factor (BPTF), a key component of the NURF (Nucleosome Remodeling Factor) complex. Dysregulation of BPTF is implicated in various cancers, making it a compelling therapeutic target. This guide delves into the selectivity of DC-BPi-11, presenting it as a valuable tool for epigenetic research and drug discovery.

High Selectivity for BPTF

DC-BPi-11 was developed through a structure-guided optimization of a lead compound, DC-BPi-03. This process led to the creation of DC-BPi-11 and a related compound, DC-BPi-07, both demonstrating significantly higher affinities for the BPTF bromodomain.[1][2][3] Notably, studies have highlighted that DC-BPi-07 and DC-BPi-11 exhibit a selectivity that is 100-fold higher for BPTF compared to other tested bromodomain targets.[1][2][3] This high selectivity is a crucial attribute, as it minimizes off-target effects and allows for a more precise investigation of BPTF's biological functions.

Comparative Selectivity Profile

While a comprehensive screening of DC-BPi-11 against a full panel of bromodomains is not publicly available, the following table summarizes the available inhibitory activity and selectivity data for DC-BPi-11 and other relevant BPTF inhibitors.

CompoundTarget(s)IC50 (nM)Selectivity HighlightsAssay Method
DC-BPi-11 BPTF 698 >100-fold selective over other tested bromodomains. Not Specified
DC-BPi-03BPTF698.3 ± 21.0Lead compound for DC-BPi-11.HTRF
BZ1BPTFNot Specified (Kd = 6.3 nM)>350-fold selective for BPTF over the BET bromodomain BRD4(1).AlphaScreen
TP-238CECR2/BPTFNot Specified (Kd = 120 nM for BPTF)Also binds to CECR2.ITC

Note: IC50 and Kd values are dependent on the specific assay conditions and should be compared with caution across different studies.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical and biophysical assays. Commonly employed methods include:

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is frequently used to determine the IC50 of inhibitors.

  • Principle: HTRF is a proximity-based assay that measures the interaction between a GST-tagged BPTF bromodomain and a biotinylated histone peptide (e.g., H4K12ac). A europium cryptate-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor) are used. When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • General Protocol:

    • Dispense the test compound at various concentrations into a 384-well plate.

    • Add the GST-tagged BPTF bromodomain protein.

    • Add the biotinylated histone H4 peptide to initiate the binding reaction.

    • Add the detection mixture containing the anti-GST-Europium and Streptavidin-XL665.

    • Incubate to allow the reaction to reach equilibrium.

    • Measure the HTRF signal at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another sensitive, bead-based assay for studying biomolecular interactions.

  • Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A tagged BPTF bromodomain (e.g., His-tagged) is captured by the acceptor beads, and a biotinylated acetylated histone peptide is captured by streptavidin-coated donor beads. Inhibition of the BPTF-histone interaction prevents the beads from coming together, resulting in a loss of signal.

  • General Protocol:

    • Prepare a reaction mixture containing the His-tagged BPTF bromodomain, biotinylated histone peptide, and the test inhibitor.

    • Add acceptor beads that bind to the tagged bromodomain.

    • Add streptavidin-coated donor beads.

    • Incubate in the dark to allow for bead association.

    • Read the AlphaScreen signal on a compatible plate reader.

Signaling Pathway and Mechanism of Action

BPTF, as the largest subunit of the NURF complex, plays a critical role in chromatin remodeling by recognizing acetylated histones. This function is essential for regulating the transcription of key genes, including the proto-oncogene c-MYC. The inhibition of the BPTF bromodomain by molecules like DC-BPi-11 is designed to prevent its recruitment to acetylated histones, thereby disrupting chromatin remodeling and the transcription of downstream target genes.[4] Furthermore, BPTF has been shown to influence critical cancer-related signaling pathways, such as the MAPK and PI3K pathways.[4] By inhibiting BPTF, DC-BPi-11 can modulate these pathways, leading to reduced cancer cell proliferation and survival.

BPTF_Inhibition_Workflow cluster_discovery Inhibitor Discovery & Optimization cluster_evaluation In-Vitro & Cellular Evaluation cluster_outcome Outcome Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Structure-Activity Relationship (SAR) Biochemical Assays Biochemical Assays Analog Synthesis->Biochemical Assays Screening Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Potency & Affinity Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Cellular Efficacy DC-BPi-11 DC-BPi-11 Selectivity Profiling->DC-BPi-11 Identified as Potent & Selective Inhibitor

Caption: Workflow for the discovery and characterization of BPTF inhibitors like DC-BPi-11.

BPTF_Signaling_Pathway Acetylated Histones Acetylated Histones BPTF (NURF Complex) BPTF (NURF Complex) Acetylated Histones->BPTF (NURF Complex) recruits Chromatin Remodeling Chromatin Remodeling BPTF (NURF Complex)->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription c-MYC Oncogene c-MYC Oncogene Gene Transcription->c-MYC Oncogene MAPK/PI3K Pathways MAPK/PI3K Pathways Gene Transcription->MAPK/PI3K Pathways Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival c-MYC Oncogene->Cancer Cell Proliferation & Survival MAPK/PI3K Pathways->Cancer Cell Proliferation & Survival DC-BPi-11 DC-BPi-11 DC-BPi-11->BPTF (NURF Complex) inhibits

Caption: Simplified signaling pathway illustrating the role of BPTF and the inhibitory action of DC-BPi-11.

References

Navigating the Uncharted Territory of DC-BPi-11 Hydrochloride's Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the potential of novel therapeutic agents, a comprehensive understanding of a compound's activity across various cell lines is paramount. This guide endeavors to provide a comparative analysis of DC-BPi-11 hydrochloride's performance; however, a thorough review of publicly available scientific literature and databases reveals a significant gap in experimental data regarding its specific anti-cancer effects and underlying mechanisms of action.

The core of a robust comparison guide lies in the availability of quantitative data from standardized assays. In the context of anti-cancer drug evaluation, this would typically include:

  • Cell Viability Assays: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Apoptosis Assays: To quantify the induction of programmed cell death.

  • Western Blotting: To analyze the expression levels of key proteins involved in signaling pathways affected by the compound.

Without access to such data for this compound, a direct, evidence-based comparison with other therapeutic agents is not feasible at this time.

The Path Forward: Generating Essential Data

To facilitate the cross-validation of this compound's activity, the following experimental workflow is proposed. This workflow outlines the necessary steps to generate the foundational data required for a comprehensive evaluation and subsequent comparison with other compounds.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis Cell_Line_Selection Select a panel of cancer cell lines (e.g., breast, lung, colon) Dose_Response Perform dose-response studies (e.g., MTT, MTS assays) Cell_Line_Selection->Dose_Response IC50_Determination Calculate IC50 values for each cell line Dose_Response->IC50_Determination Apoptosis_Assay Conduct apoptosis assays (e.g., Annexin V/PI staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Analyze cell cycle distribution (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Perform Western blotting for key signaling proteins Cell_Cycle_Analysis->Western_Blot Data_Comparison Compare IC50 values and mechanistic data with known anti-cancer drugs Western_Blot->Data_Comparison Pathway_Analysis Elucidate the primary signaling pathway affected by this compound Data_Comparison->Pathway_Analysis

Caption: Proposed experimental workflow for the characterization of this compound's anti-cancer activity.

Hypothetical Signaling Pathway and Experimental Design

Given that many compounds with a pyrrolo[2,3-d]pyrimidine core are known to target protein kinases, a hypothetical signaling pathway that this compound might inhibit is the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in cancer and is a common target for drug development.

To investigate this hypothesis, the following experimental design could be employed:

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DC_BPi_11 DC-BPi-11 Hydrochloride DC_BPi_11->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Standard Experimental Protocols

For researchers planning to undertake the investigation of this compound, here are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Expression Analysis
  • Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The current landscape of publicly available research does not provide the necessary experimental data to conduct a comprehensive cross-validation of this compound's activity in different cell lines. To address this knowledge gap, dedicated in vitro studies are required to elucidate its anti-cancer efficacy and mechanism of action. The proposed experimental workflow and protocols offer a foundational framework for researchers to generate this critical data. Such studies will be instrumental in determining the therapeutic potential of this compound and its standing relative to existing anti-cancer agents. Investigators are encouraged to explore the activity of this compound and contribute their findings to the scientific community to build a collective understanding of its potential in oncology.

Efficacy of DC-BPi-11 Hydrochloride in Primary Patient Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational BPTF inhibitor, DC-BPi-11 hydrochloride, and its performance relative to other BPTF inhibitors. Due to the limited availability of data on this compound in primary patient samples, this guide focuses on its activity in cancer cell lines and provides a framework for its evaluation.

Introduction to this compound

This compound is a potent and selective inhibitor of the Bromodomain PHD finger transcription factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in the progression of various cancers, including leukemia, by promoting the expression of key oncogenes such as c-Myc. By targeting the bromodomain of BPTF, this compound aims to disrupt these oncogenic signaling pathways.

Efficacy Data in Cancer Cell Lines

Quantitative data on the efficacy of this compound in primary patient samples is not yet publicly available. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other BPTF inhibitors in various cancer cell lines, providing a preliminary comparison of their in vitro potency.

CompoundTargetCancer TypeCell LineIC50 (nM)Reference
This compound BPTFLeukemiaMV-4-11698[1]
NVS-BPTF-1BPTF-HEK29316 (cellular IC50)[2]
AU1BPTFBreast Cancer4T1, E0771-LMB- (sensitizes to chemotherapy)[3]
BromosporinePan-BDBreast Cancer-- (induces anti-tumor effects)[4]

Note: The provided data is based on in vitro cell line studies and may not be directly translatable to clinical efficacy in primary patient samples. Further research using patient-derived models is necessary to validate these findings.

Mechanism of Action: The BPTF Signaling Pathway

BPTF, as a core component of the NURF complex, utilizes its bromodomain to recognize and bind to acetylated histone tails. This interaction is crucial for the recruitment of the NURF complex to specific genomic loci, leading to chromatin remodeling and the transcriptional activation of target genes. In several cancers, this process is hijacked to drive the expression of oncogenes.

The inhibition of the BPTF bromodomain by compounds like this compound disrupts this process, leading to the downregulation of oncogenic transcription factors and the suppression of tumor growth. Key signaling pathways influenced by BPTF include the MAPK and PI3K/AKT pathways.

BPTF_Signaling_Pathway BPTF Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BPTF BPTF (NURF Complex) Histones->BPTF binds to Transcription Gene Transcription BPTF->Transcription activates DCBPi11 This compound DCBPi11->BPTF inhibits Oncogenes Oncogenes (e.g., c-Myc) MAPK_pathway MAPK Pathway Oncogenes->MAPK_pathway activates PI3K_AKT_pathway PI3K/AKT Pathway Oncogenes->PI3K_AKT_pathway activates Transcription->Oncogenes leads to expression of Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival PI3K_AKT_pathway->Survival

Caption: BPTF's role in activating oncogenic transcription.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in leukemia cell lines upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Leukemia cell line (e.g., MV-4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental_Workflow Experimental Workflow for Efficacy Testing A 1. Cell Culture (e.g., Leukemia cell line) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (this compound) B->C D 4. Incubation C->D E 5. Cell Viability Assay (e.g., MTT Assay) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: Workflow for assessing compound efficacy in vitro.

Conclusion

This compound represents a promising therapeutic agent for cancers with BPTF dysregulation. While preliminary data in cancer cell lines is encouraging, further investigation into its efficacy and safety in primary patient samples and in vivo models is crucial to ascertain its clinical potential. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to conduct further studies and contribute to the understanding of this novel BPTF inhibitor.

References

Combination Studies of DC-BPi-11 Hydrochloride with Other Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the rationale and potential for combination therapies involving DC-BPi-11 hydrochloride, a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). While direct preclinical or clinical data on combination studies specifically involving this compound are not yet publicly available, this document synthesizes findings from studies on other BPTF inhibitors to build a strong case for its investigation in synergistic anti-cancer strategies. We present a framework for such studies, including detailed experimental protocols and data presentation templates.

Understanding DC-BPi-11 and its Target, BPTF

DC-BPi-11 is a high-affinity inhibitor of the BPTF bromodomain, demonstrating significant anti-proliferative effects, particularly in leukemia cells. BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. As a BPTF inhibitor, DC-BPi-11 has been shown to reduce the expression of the oncogene c-Myc, induce apoptosis, and cause cell cycle arrest at the G1 phase. The hydrochloride salt, this compound, is a formulation of this active compound.

The Rationale for Combination Therapy

The principle of combination therapy in oncology is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. This can lead to increased efficacy, reduced drug dosages, and the potential to overcome drug resistance.

Studies on other BPTF inhibitors provide a strong mechanistic rationale for exploring this compound in combination with other anti-cancer agents. A key mechanism of resistance to chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. Research on the BPTF inhibitor AU1 has demonstrated that it can sensitize triple-negative breast cancer cells to chemotherapeutic agents like taxanes and vinca (B1221190) alkaloids by inhibiting the function of these efflux pumps.[1][2][3][4] Furthermore, silencing BPTF in pancreatic ductal adenocarcinoma has been shown to downregulate the expression of several ABC transporters, leading to increased intracellular accumulation of gemcitabine, enhanced DNA damage, and a strong synergistic anti-tumor effect in vivo.[5][6]

This evidence strongly suggests that BPTF inhibitors, including this compound, could serve as powerful chemosensitizers across a range of cancer types.

Potential Combination Strategies and Supporting Data from Surrogate BPTF Inhibitors

Based on the established mechanism of sensitizing cancer cells to chemotherapy, the following table outlines potential combination strategies for this compound and presents illustrative data from studies on other BPTF inhibitors.

BPTF Inhibitor Combination Agent Cancer Model Key Findings Reference
AU1Vinorelbine4T1 Murine Triple-Negative Breast CancerCombination treatment resulted in complete suppression of proliferative capacity for 16-18 days, whereas single agents had minimal effect.[1]
AU1Vinblastine4T1 Murine Triple-Negative Breast CancerSimilar to vinorelbine, the combination led to sustained growth suppression.[1]
BPTF SilencingGemcitabinePancreatic Ductal Adenocarcinoma (in vivo)BPTF silencing dramatically augmented the tumor growth reduction caused by gemcitabine, demonstrating a strong synergistic effect.[5]
BZ1Doxorubicin (B1662922)4T1 Breast Cancer CellsThe BPTF inhibitor enhanced the cytotoxic effects of doxorubicin in wild-type cells but not in cells with BPTF knockdown, demonstrating on-target specificity.[7]

Proposed Experimental Protocols for Combination Studies

To investigate the synergistic potential of this compound, a series of well-defined in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

Cell Viability and Synergy Assessment
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to quantify their synergistic interaction.

  • Protocol (MTT Assay):

    • Seed cancer cells (e.g., leukemia, breast, or pancreatic cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound alone, the combination agent alone, and the two agents in combination at a constant ratio.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 values for each treatment condition using non-linear regression analysis.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Colony Formation Assay
  • Objective: To assess the long-term effect of the combination treatment on the proliferative capacity of cancer cells.

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

    • Treat the cells with this compound, the combination agent, or the combination at concentrations determined from the cell viability assay.

    • Allow the cells to grow for 10-14 days, with media changes as required.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies (typically defined as a cluster of >50 cells) and analyze the colony size.

Western Blot Analysis
  • Objective: To investigate the molecular mechanisms underlying the synergistic effects of the combination treatment.

  • Protocol:

    • Treat cells with the individual agents and their combination for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., BPTF, c-Myc, P-glycoprotein, γH2AX as a marker of DNA damage, and apoptosis markers like cleaved PARP and Caspase-3).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Protocol:

    • Implant human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and the combination).

    • Administer the treatments according to a predetermined schedule and dosage.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing Mechanisms and Workflows

To further clarify the concepts and experimental designs, the following diagrams are provided.

Synergy_Mechanism cluster_0 BPTF Inhibitor (DC-BPi-11 HCl) cluster_1 Chemotherapy Agent BPTFi DC-BPi-11 HCl BPTF BPTF Inhibition BPTFi->BPTF Chemo e.g., Paclitaxel Intracellular_chemo Increased Intracellular Chemotherapy Concentration Chemo->Intracellular_chemo ABC_transporter Downregulation of ABC Transporters (e.g., P-gp) BPTF->ABC_transporter Drug_efflux Decreased Drug Efflux ABC_transporter->Drug_efflux Drug_efflux->Intracellular_chemo allows DNA_damage Increased DNA Damage Intracellular_chemo->DNA_damage Apoptosis Enhanced Apoptosis DNA_damage->Apoptosis Synergy Synergistic Anti-Cancer Effect Apoptosis->Synergy

Caption: Proposed mechanism of synergy between a BPTF inhibitor and a chemotherapy agent.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Hypothesis: DC-BPi-11 HCl synergizes with Agent X in_vitro In Vitro Studies start->in_vitro viability Cell Viability Assay (IC50 & Synergy Calculation) in_vitro->viability in_vivo In Vivo Studies xenograft Xenograft Tumor Model (Tumor Growth Inhibition) in_vivo->xenograft analysis Data Analysis & Interpretation conclusion Conclusion on Synergistic Potential analysis->conclusion colony Colony Formation Assay viability->colony western Western Blot (Mechanism of Action) colony->western western->in_vivo xenograft->analysis

Caption: General experimental workflow for evaluating synergistic effects.

References

A Head-to-Head Comparison of DC-BPi-11 and Similar BPTF Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental data of emerging BPTF bromodomain inhibitors, including DC-BPi-11 and its analogs.

In the landscape of epigenetic drug discovery, the Bromodomain and PHD finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a compelling therapeutic target in oncology.[1][2] Inhibition of the BPTF bromodomain disrupts its ability to recognize acetylated histones, a key mechanism in chromatin remodeling and the transcriptional regulation of oncogenes such as c-MYC.[1] This guide provides a head-to-head comparison of DC-BPi-11, a high-affinity BPTF inhibitor, with its lead compound DC-BPi-03 and other notable BPTF bromodomain inhibitors.

Quantitative Performance Data

The following table summarizes the in vitro potency of DC-BPi-11 and its key comparators. The data, compiled from various studies, highlights the significant affinity of DC-BPi-11 for the BPTF bromodomain. Direct comparisons should be made with consideration of the different assay methods employed.

CompoundTarget(s)IC50 (nM)Kd (µM)Assay Method(s)Key Properties
DC-BPi-11 BPTF BromodomainNot explicitly stated, but described as having "much higher affinity" than DC-BPi-03Not explicitly statedHTRFHigh-affinity BPTF inhibitor.
DC-BPi-07 BPTF BromodomainNot explicitly stated, but described as having "much higher affinity" than DC-BPi-03Not explicitly statedHTRFHigh-affinity BPTF inhibitor.
DC-BPi-03 (AU1) BPTF Bromodomain698.3 ± 21.0[1]2.8[2]HTRF[1]Lead compound for the DC-BPi series; moderate potency.
BZ1 BPTF BromodomainNot Reported0.0063[3]AlphaScreen[4]High potency and >350-fold selectivity over BET bromodomains.[3]
TP-238 Dual CECR2/BPTF350 (BPTF)[5]0.120 (BPTF)[6]AlphaScreen, ITC[5][6]Dual inhibitor with higher affinity for CECR2.
NVS-BPTF-1 BPTF Bromodomain56[7]0.071[7]AlphaScreen, BLI[7]Potent and cell-active chemical probe.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for DC-BPi-11 and its counterparts is the competitive inhibition of the BPTF bromodomain, preventing its interaction with acetylated lysine (B10760008) residues on histone tails. This disruption of a critical protein-protein interaction impedes the recruitment of the NURF complex to chromatin, thereby modulating gene expression.

BPTF has been demonstrated to play a significant role in activating pro-survival signaling pathways, including the MAPK and PI3K-AKT pathways. By inhibiting BPTF, these compounds can lead to the downregulation of key downstream effectors involved in cell proliferation, survival, and growth. A primary consequence of BPTF inhibition is the suppression of the proto-oncogene c-MYC, a master regulator of cell proliferation that is frequently dysregulated in cancer.

BPTF_Signaling_Pathway BPTF Signaling and Inhibition Histone Acetylated Histones BPTF BPTF Bromodomain Histone->BPTF binds to NURF NURF Complex BPTF->NURF recruits MAPK MAPK Pathway BPTF->MAPK PI3K_AKT PI3K-AKT Pathway BPTF->PI3K_AKT Chromatin Chromatin Remodeling NURF->Chromatin cMYC c-MYC Transcription Chromatin->cMYC Proliferation Cell Proliferation & Survival cMYC->Proliferation MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor DC-BPi-11 & Similar Inhibitors Inhibitor->BPTF inhibits

Caption: BPTF bromodomain inhibitors block the interaction with acetylated histones, disrupting NURF-mediated chromatin remodeling and downstream oncogenic signaling.

Experimental Protocols

The characterization of DC-BPi-11 and similar compounds relies on a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Binding and Inhibition Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Principle: This assay measures the competitive displacement of a biotinylated histone peptide from a GST-tagged BPTF bromodomain. A Europium cryptate-labeled anti-GST antibody and a Streptavidin-XL665 conjugate are used. Proximity of the donor (Europium) and acceptor (XL665) due to binding results in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the HTRF signal.

  • Protocol:

    • A serial dilution of the test compound (e.g., DC-BPi-11) is prepared in an assay buffer.

    • GST-tagged BPTF bromodomain is incubated with the test compound.

    • A biotinylated acetylated histone H4 peptide is added to the mixture.

    • Anti-GST-Europium and Streptavidin-XL665 detection reagents are added.

    • After incubation, the HTRF signal is read on a compatible plate reader at 665 nm and 620 nm.

    • IC50 values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein. This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.

  • Protocol:

    • The purified BPTF bromodomain is placed in the sample cell of the calorimeter.

    • The test compound is loaded into the injection syringe.

    • A series of small injections of the compound are made into the protein solution.

    • The heat change upon each injection is measured.

    • The data is integrated and fit to a binding model to determine the Kd.

Experimental_Workflow Biochemical and Cellular Assay Workflow for BPTF Inhibitors cluster_0 Biochemical Assays cluster_1 Cellular Assays HTRF HTRF Assay Biochemical_Outcome IC50 & Kd Determination HTRF->Biochemical_Outcome ITC ITC ITC->Biochemical_Outcome AlphaScreen AlphaScreen AlphaScreen->Biochemical_Outcome CellProlif Cell Proliferation Assay (e.g., MTT) Cellular_Outcome Cellular Potency & Target Engagement CellProlif->Cellular_Outcome WesternBlot Western Blot (p-AKT, c-MYC) WesternBlot->Cellular_Outcome

Caption: A typical workflow for characterizing BPTF bromodomain inhibitors, from initial biochemical screening to cellular validation.

Cellular Assays

Cell Proliferation Assay (MTT/MTS)

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. A reduction in the conversion of the tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product indicates decreased cell proliferation or increased cytotoxicity.

  • Protocol:

    • Cancer cells (e.g., leukemia cell line MV-4-11) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the BPTF inhibitor for a specified duration (e.g., 72 hours).

    • MTT or MTS reagent is added to each well and incubated.

    • The absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to vehicle-treated control cells, and EC50 values are determined.

Western Blotting for Target Engagement

  • Principle: This technique is used to detect changes in the expression or phosphorylation status of proteins downstream of BPTF to confirm target engagement in a cellular context.

  • Protocol:

    • Cells are treated with the BPTF inhibitor at various concentrations.

    • Cell lysates are prepared, and protein concentrations are quantified.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against proteins of interest (e.g., phospho-AKT, c-MYC) and a loading control (e.g., GAPDH).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

Conclusion

DC-BPi-11 represents a significant advancement in the development of potent and selective BPTF bromodomain inhibitors. Its high affinity, as suggested by preliminary data, positions it as a valuable chemical probe for further elucidating the biological functions of BPTF and as a promising starting point for the development of novel cancer therapeutics. The comparative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to evaluate and build upon these findings in the pursuit of innovative epigenetic drugs.

References

The Synergistic Potential of DC-BPi-11 Hydrochloride in Chemotherapy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable lack of publicly available scientific literature, experimental data, and detailed clinical trial results specifically investigating the synergistic effects of DC-BPi-11 hydrochloride when used in combination with traditional chemotherapy agents. While the development of novel compounds to enhance the efficacy of existing cancer treatments is a vibrant area of research, specific information regarding the preclinical or clinical performance of this compound in this context remains largely undisclosed in accessible scientific databases and publications.

This guide aims to provide a framework for evaluating such a compound and to highlight the key experimental data and mechanistic insights that would be necessary to establish its role as a synergistic agent in oncology. The following sections outline the standard methodologies and data presentation formats that researchers and drug development professionals would expect to see in a comprehensive comparison guide.

I. Characterization of Synergistic Activity: In Vitro Studies

To establish a synergistic effect between this compound and a chemotherapeutic drug, initial in vitro studies are crucial. These typically involve assessing the viability of cancer cell lines upon exposure to each agent alone and in combination.

Table 1: Hypothetical In Vitro Synergism Data for this compound and Cisplatin in A549 Lung Cancer Cells

Treatment GroupIC50 (µM) - 48hCombination Index (CI) at ED50
This compoundData Not Available-
CisplatinData Not Available-
DC-BPi-11 + Cisplatin (1:1 ratio)Data Not Available< 1 indicates synergy

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Human A549 lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound, a standard chemotherapy agent (e.g., cisplatin), or a combination of both for 48 or 72 hours.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment is calculated. The synergistic effect of the combination therapy is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

II. Elucidating the Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms underlying the synergistic interaction is paramount. This often involves investigating the impact of the combination treatment on key signaling pathways involved in cell survival, proliferation, and apoptosis.

dot

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade_A Signaling_Cascade_A Receptor->Signaling_Cascade_A Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage DC_BPi_11 DC_BPi_11 DC_BPi_11->Signaling_Cascade_A Inhibits Signaling_Cascade_B Signaling_Cascade_B Signaling_Cascade_A->Signaling_Cascade_B Effector_Protein Effector_Protein Signaling_Cascade_B->Effector_Protein Apoptosis Apoptosis Effector_Protein->Apoptosis Promotes DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for synergistic action.

III. In Vivo Efficacy and Safety Assessment

Preclinical animal models are essential for evaluating the in vivo efficacy and safety of the combination therapy. Tumor growth inhibition and toxicity are the primary endpoints.

Table 2: Hypothetical In Vivo Tumor Growth Inhibition in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlData Not Available-
This compound (X mg/kg)Data Not AvailableData Not Available
Paclitaxel (Y mg/kg)Data Not AvailableData Not Available
DC-BPi-11 + PaclitaxelData Not AvailableData Not Available

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., MDA-MB-231 breast cancer cells).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into different treatment groups.

  • Drug Administration: The mice are treated with this compound, a chemotherapeutic agent (e.g., paclitaxel), or the combination, typically administered via intraperitoneal or intravenous injection according to a predetermined schedule. A control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a specific size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.

dot

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Cell Line Selection B Dose-Response Assays (Single Agents) A->B C Combination Studies (Synergy Analysis) B->C D Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) C->D E Xenograft Model Establishment C->E Promising Synergy F Treatment Administration E->F G Tumor Growth Monitoring F->G H Toxicity Assessment F->H I Endpoint Analysis G->I

Caption: Standard preclinical workflow for evaluating synergy.

Conclusion

While the specific synergistic effects of this compound with chemotherapy are not yet detailed in the public domain, the established methodologies and frameworks for such investigations are rigorous and well-defined. For researchers, scientists, and drug development professionals, the evaluation of any new combination therapy would necessitate comprehensive in vitro and in vivo data, including clear evidence of synergy, a well-understood mechanism of action, and a favorable safety profile in preclinical models. The future publication of such data will be critical to understanding the potential clinical utility of this compound as a synergistic agent in cancer treatment.

Navigating Resistance to DC-BPi-11 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in oncology and epigenetic therapies, understanding and overcoming resistance to novel inhibitors is paramount. This guide provides a comprehensive comparison of the Bromodomain PHD finger transcription factor (BPTF) inhibitor, DC-BPi-11 hydrochloride, with alternative BPTF inhibitors, focusing on potential resistance mechanisms and the experimental data underpinning these findings.

This compound is a potent and selective inhibitor of the BPTF bromodomain, a key component of the nucleosome remodeling factor (NURF) complex.[1] BPTF plays a crucial role in chromatin remodeling and gene transcription, and its dysregulation has been implicated in the progression of various cancers through pathways involving c-MYC and the MAPK and PI3K/AKT signaling cascades. Inhibition of the BPTF bromodomain presents a promising therapeutic strategy. However, the emergence of drug resistance remains a critical challenge.

Unraveling Resistance: The Role of P-glycoprotein Efflux Pump

A primary mechanism of resistance to BPTF inhibitors may involve the overexpression of the P-glycoprotein (P-gp) efflux pump, a well-known contributor to multidrug resistance in cancer.[2][3][4] Studies involving AU1 (also known as DC-BPi-03), a structurally related BPTF inhibitor, have shown that this compound can also inhibit the P-gp efflux pump.[2][3] This dual activity suggests that cancer cells could develop resistance to BPTF inhibitors by upregulating P-gp, thereby increasing the efflux of the drug and reducing its intracellular concentration to sub-therapeutic levels.[2]

Comparative Analysis of BPTF Inhibitors

Several alternative BPTF inhibitors have been developed, each with distinct biochemical profiles. A direct comparison of their performance is essential for selecting the most appropriate tool compound for research and for anticipating potential cross-resistance. The following table summarizes the in vitro potency of this compound and its key alternatives.

CompoundTarget(s)IC50 (nM)Kd (nM)Assay Method(s)Key Properties
This compound BPTF Bromodomain---High affinity and selectivity for BPTF.[1]
AU1 (DC-BPi-03) BPTF Bromodomain698.32800HTRFModerate potency; also inhibits P-glycoprotein.[2][3]
BZ1 BPTF Bromodomain-6.3AlphaScreenHigh potency and >350-fold selectivity over BET bromodomains.
TP-238 Dual CECR2/BPTF350 (BPTF)120 (BPTF)AlphaScreen, ITCDual inhibitor with higher affinity for CECR2.
NVS-BPTF-1 BPTF Bromodomain5671-Potent BPTF inhibitor.
BI-7190 BPTF Bromodomain-3.5DiscoveRxHigh-affinity probe for in vitro and in vivo studies.
Sanguinarine chloride BPTF Bromodomain344.2-HTRFNovel scaffold with anti-proliferative effects.

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and resistance, as well as the experimental approaches used to study them, the following diagrams are provided.

BPTF_Signaling_Pathway BPTF Signaling and Inhibition cluster_nucleus Nucleus BPTF BPTF NURF NURF Complex BPTF->NURF forms cMYC c-MYC BPTF->cMYC activates Chromatin Chromatin NURF->Chromatin remodels Proliferation Cell Proliferation & Survival Genes cMYC->Proliferation upregulates Pgp P-glycoprotein (P-gp) DC_BPi_11_out DC-BPi-11 Pgp->DC_BPi_11_out efflux DC_BPi_11 DC-BPi-11 DC_BPi_11->BPTF inhibits

Caption: BPTF signaling pathway and the inhibitory action of DC-BPi-11.

Experimental_Workflow Workflow for Assessing BPTF Inhibitor Resistance start Start: Cancer Cell Line culture Culture with increasing concentrations of DC-BPi-11 start->culture resistant_line Generate Resistant Cell Line culture->resistant_line characterize Characterize Resistance Mechanisms resistant_line->characterize western Western Blot (P-gp expression) characterize->western efflux_assay Drug Efflux Assay (Rhodamine 123) characterize->efflux_assay compare Compare with Parental Cell Line western->compare efflux_assay->compare

Caption: Experimental workflow to investigate P-gp-mediated resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of BPTF inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the binding affinity of inhibitors to BPTF.

  • Principle: HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement. A donor fluorophore (e.g., Europium cryptate) on an anti-tag antibody and an acceptor fluorophore on a biotinylated histone peptide are brought into proximity by binding to a tagged BPTF protein. Inhibition of this interaction by a compound like DC-BPi-11 leads to a decrease in the FRET signal.[5][6]

  • Protocol Summary:

    • Reagents (tagged BPTF, biotinylated histone peptide, anti-tag-Eu3+ antibody, and streptavidin-acceptor) are prepared in an assay buffer.

    • Serial dilutions of the test compound (e.g., DC-BPi-11) are added to a microplate.

    • The BPTF protein and biotinylated peptide are added and incubated.

    • The detection reagents (antibodies) are added and incubated to allow for binding.

    • The plate is read on an HTRF-compatible reader, measuring fluorescence at two wavelengths (donor and acceptor emission).

    • The ratio of the two fluorescence intensities is calculated and used to determine the IC50 value of the inhibitor.[7][8]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another proximity-based assay to quantify biomolecular interactions.

  • Principle: Donor and Acceptor beads are brought into close proximity through the interaction of a tagged BPTF protein and a biotinylated histone peptide. Laser excitation of the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a loss of signal.[9]

  • Protocol Summary:

    • His-tagged BPTF and biotinylated histone H4 peptide are prepared in an assay buffer.

    • Test compounds are serially diluted in a microplate.

    • The BPTF protein and histone peptide are added to the wells and incubated.

    • Nickel chelate (Ni-NTA) Acceptor beads and Streptavidin Donor beads are added.

    • The plate is incubated in the dark to allow for bead-protein binding.

    • The plate is read on an AlphaScreen-capable plate reader.

    • IC50 values are determined from the dose-response curve.[10][11]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions.

  • Principle: A ligand (e.g., BPTF protein) is immobilized on a sensor chip. An analyte (e.g., DC-BPi-11) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).[12][13]

  • Protocol Summary:

    • The BPTF protein is immobilized on a suitable sensor chip.

    • A running buffer is continuously flowed over the chip to establish a stable baseline.

    • Different concentrations of the inhibitor are injected over the sensor surface, and the association is monitored in real-time.

    • The inhibitor solution is replaced with running buffer, and the dissociation is monitored.

    • The sensor surface is regenerated to remove any bound inhibitor.

    • The resulting sensorgrams are analyzed using appropriate binding models to calculate kinetic parameters.[14]

NanoBRET™ Target Engagement Assay

This assay measures compound binding to a target protein within intact cells.

  • Principle: The target protein (BPTF) is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to BPTF is added to the cells. Binding of the tracer to the BPTF-NanoLuc® fusion protein brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to BPTF will compete with the tracer, leading to a decrease in the BRET signal.[15][16][17][18]

  • Protocol Summary:

    • Cells are transfected with a vector expressing the BPTF-NanoLuc® fusion protein.

    • Transfected cells are plated in a microplate.

    • Serial dilutions of the test compound are added to the cells.

    • The NanoBRET® tracer is added, followed by the NanoLuc® substrate.

    • The plate is read on a luminometer capable of measuring the donor and acceptor emission wavelengths.

    • The BRET ratio is calculated, and the data is used to determine the cellular IC50 of the compound.[16][19]

Conclusion

This compound is a valuable tool for studying the biological functions of BPTF and as a potential therapeutic agent. The primary anticipated mechanism of acquired resistance is the upregulation of the P-gp efflux pump, a common challenge in cancer therapy. By understanding this and other potential resistance mechanisms, researchers can devise strategies to mitigate resistance, such as combination therapies with P-gp inhibitors or the development of next-generation BPTF inhibitors that are not substrates for efflux pumps. The comparative data and detailed experimental protocols provided in this guide aim to equip researchers with the necessary information to advance their research and contribute to the development of more effective cancer therapies.

References

In Vivo Efficacy of DC-BPi-11 Hydrochloride Compared to Standard of Care in Triple-Negative Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo efficacy of DC-BPi-11 hydrochloride, a novel BPTF bromodomain inhibitor, against standard-of-care chemotherapies in triple-negative breast cancer (TNBC). Due to the limited availability of direct in vivo data for this compound, this guide utilizes data from a closely related BPTF inhibitor, bromosporine (B612248), as a surrogate to provide a preliminary assessment of the potential efficacy of this class of compounds. The data presented is based on studies conducted in the MDA-MB-231 human TNBC xenograft mouse model, a widely used and well-characterized model for this aggressive breast cancer subtype.

Executive Summary

Bromodomain and PHD finger transcription factor (BPTF) is a critical component of the NURF chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers, including TNBC.[1][2] Inhibition of the BPTF bromodomain has been shown to suppress tumor growth and induce apoptosis.[1][2] This guide compares the in vivo anti-tumor activity of the BPTF inhibitor bromosporine with the standard-of-care chemotherapeutic agents doxorubicin (B1662922) and paclitaxel (B517696) in the MDA-MB-231 TNBC xenograft model. The available data suggests that BPTF inhibition offers a potential new therapeutic avenue for TNBC, with efficacy that warrants further investigation and direct comparison with established treatments.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the quantitative in vivo efficacy data from preclinical studies in the MDA-MB-231 TNBC xenograft model.

Treatment GroupDosage and AdministrationTumor Growth Inhibition (TGI)Survival BenefitReference
BPTF Inhibitor
Bromosporine25 mg/kg, intraperitoneal, dailySignificant reduction in tumor volume compared to controlNot Reported[1][2]
Standard of Care
Doxorubicin1.5 mg/kg, intravenous, weeklySignificant reduction in tumor volume compared to controlMedian survival of 42 days (vs. 25 days in control)[3][4]
Paclitaxel15 mg/kg, intravenous, daily for 5 daysStrong anti-tumor activity (T/C = 6.5%)Not Reported[5]

T/C: Treatment vs. Control ratio, where a lower value indicates higher efficacy.

Experimental Protocols

A generalized experimental protocol for assessing the in vivo efficacy of therapeutic agents in a TNBC xenograft model is outlined below. Specific details may vary between individual studies.

Cell Line and Animal Model
  • Cell Line: MDA-MB-231 human triple-negative breast cancer cell line.

  • Animal Model: Female immunodeficient mice (e.g., NOD-SCID or nude mice), typically 4-6 weeks old.[6]

Tumor Implantation
  • MDA-MB-231 cells are cultured under standard conditions.

  • A suspension of 5 x 10^6 cells in a suitable medium (e.g., PBS or media mixed with Matrigel) is prepared.[6]

  • The cell suspension is subcutaneously injected into the flank of each mouse.[6]

  • Tumor growth is monitored regularly using calipers.

Treatment Administration
  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • BPTF Inhibitor (Bromosporine): Administered intraperitoneally at the specified dosage and schedule.[1][2]

  • Doxorubicin: Administered intravenously at the specified dosage and schedule.[3][4]

  • Paclitaxel: Administered intravenously at the specified dosage and schedule.[5]

  • The control group receives a vehicle control solution corresponding to the drug vehicle.

Efficacy Evaluation
  • Tumor Volume: Tumor size is measured two to three times weekly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study by comparing the average tumor volume of the treated groups to the control group.

  • Survival: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.[3]

  • Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the BPTF signaling pathway in cancer and a typical experimental workflow for in vivo efficacy studies.

BPTF_Signaling_Pathway BPTF BPTF (Bromodomain PHD Finger Transcription Factor) NURF NURF Complex BPTF->NURF Core Subunit Chromatin Chromatin Remodeling NURF->Chromatin MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Chromatin->MAPK_pathway Transcriptional Regulation PI3K_AKT_pathway PI3K/AKT Pathway Chromatin->PI3K_AKT_pathway Transcriptional Regulation Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_AKT_pathway->Proliferation Apoptosis Apoptosis Inhibition PI3K_AKT_pathway->Apoptosis

BPTF Signaling Pathway in Cancer.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Cell_Culture MDA-MB-231 Cell Culture Tumor_Implantation Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with - BPTF Inhibitor - Doxorubicin - Paclitaxel Randomization->Treatment Data_Collection Tumor Volume & Survival Monitoring Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Experimental Workflow for In Vivo Efficacy Study.

Discussion

The inhibition of BPTF represents a novel therapeutic strategy for TNBC. As a core subunit of the NURF chromatin remodeling complex, BPTF plays a crucial role in regulating gene expression, including genes involved in key oncogenic pathways such as the MAPK and PI3K/AKT pathways.[7][8] The preclinical data for the BPTF inhibitor bromosporine demonstrates its potential to significantly inhibit tumor growth in a TNBC xenograft model.[1][2]

When compared to the standard-of-care agents doxorubicin and paclitaxel, the available data for the BPTF inhibitor is still preliminary. Doxorubicin and paclitaxel are well-established chemotherapies with proven efficacy in TNBC, and the provided data from the MDA-MB-231 model confirms their potent anti-tumor activity.[3][5]

It is important to note that the comparison presented here is indirect, as the studies were not conducted head-to-head. Factors such as slight variations in experimental protocols, animal strains, and specific endpoints can influence outcomes. Therefore, direct comparative in vivo studies of this compound against standard-of-care agents are warranted to definitively establish its relative efficacy.

Furthermore, the potential for combination therapies should be explored. Given that BPTF inhibition targets a fundamental mechanism of gene regulation, it may act synergistically with cytotoxic agents like doxorubicin and paclitaxel, potentially allowing for lower, less toxic doses of chemotherapy or overcoming mechanisms of drug resistance.

Conclusion

This compound, as a BPTF bromodomain inhibitor, holds promise as a novel therapeutic agent for triple-negative breast cancer. Preclinical evidence from a related compound suggests significant in vivo anti-tumor activity. While standard-of-care chemotherapies remain the benchmark, the unique mechanism of action of BPTF inhibitors presents a compelling case for further investigation, both as a monotherapy and in combination with existing treatments. Future head-to-head preclinical studies are essential to fully elucidate the therapeutic potential of this compound in the context of current TNBC treatment paradigms.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of DC-BPi-11 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent, bioactive compounds like DC-BPi-11 hydrochloride is paramount. Adherence to proper disposal protocols is critical not only for personnel safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.

  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and treat it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary for Disposal

The following table summarizes key quantitative parameters and guidelines for the disposal of this compound. These are based on general laboratory safety protocols and may need to be adjusted based on institutional and local regulations.

ParameterGuidelineNotes
Waste Container Material High-Density Polyethylene (HDPE) or GlassEnsure compatibility with solvents used.
Satellite Accumulation Area (SAA) Storage Limit ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acutely hazardous wasteCheck with your institution's EHS for specific limits.
Maximum SAA Storage Time 90 days from the accumulation start dateContainers must be moved to a central storage facility after this period.
Labeling Requirement "Hazardous Waste," full chemical name, and solvent compositionAll constituents must be clearly listed.

Detailed Disposal Protocol for this compound

The disposal of this compound must be approached systematically to ensure safety and compliance. The following protocol outlines the necessary steps.

1. Waste Segregation:

Proper segregation at the point of generation is the most critical step in a successful waste management program.

  • Solid Waste:

    • Description: Includes unused or expired this compound powder, contaminated gloves, weighing papers, pipette tips, and other disposables.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled hazardous solid waste container with a secure, tight-fitting lid.[1][2]

  • Liquid Waste:

    • Description: Includes all solutions containing this compound and any solvents used for rinsing contaminated glassware.

    • Procedure: Collect all liquid waste in a dedicated, clearly labeled hazardous liquid waste container.[1][2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Sharps Waste:

    • Description: Needles or other contaminated sharps.

    • Procedure: Dispose of all sharps in a designated sharps container.

2. Waste Container Labeling:

Accurate labeling is mandatory for all hazardous waste containers.

  • Affix a "Hazardous Waste" label to each container.

  • Clearly write the full chemical name: "this compound."

  • List all solvents present in liquid waste containers with their approximate concentrations.

  • Indicate the date when waste was first added to the container.

3. Storage of Hazardous Waste:

Store all hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[2] The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

4. Final Disposal:

  • Once a waste container is full or has reached its storage time limit, ensure the lid is securely fastened.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

  • Crucially, do not pour any this compound waste down the drain or dispose of it in the regular trash. [1][2]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the safe disposal of this compound.

logical_relationship cluster_ppe Personal Protective Equipment (PPE) cluster_waste Waste Identification and Segregation cluster_disposal Disposal Actions lab_coat Lab Coat solid Solid Waste lab_coat->solid gloves Nitrile Gloves liquid Liquid Waste gloves->liquid goggles Safety Goggles sharps Sharps Waste goggles->sharps solid_container Solid Waste Container solid->solid_container liquid_container Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container ehs_pickup Arrange EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Relationship between PPE, waste types, and disposal actions.

experimental_workflow start Start: Generation of This compound Waste identify 1. Identify Waste Type (Solid, Liquid, Sharps) start->identify segregate 2. Segregate into Appropriate Labeled Waste Container identify->segregate store 3. Store in Satellite Accumulation Area segregate->store check_full 4. Is Container Full or Storage Time Expired? store->check_full check_full->store No contact_ehs 5. Contact EHS for Hazardous Waste Pickup check_full->contact_ehs Yes end End: Waste Disposed contact_ehs->end

Caption: Step-by-step workflow for this compound disposal.

References

Navigating the Safe Handling of DC-BPi-11 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the use of DC-BPi-11 hydrochloride, a compound for research use. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols based on general best practices and information for structurally related compounds to ensure a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potent nature of research chemicals, a comprehensive personal protective equipment (PPE) strategy is the first and most critical line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (double-gloving is recommended)Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and splashes.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorPrevents inhalation of the powdered compound, especially during weighing and reconstitution.
Body Protection A fully buttoned lab coat. A disposable gown is recommended for procedures with a higher risk of contamination.Protects skin and clothing from contamination.
Face Protection A face shield should be used in conjunction with goggles when there is a significant risk of splashes.Provides an additional layer of protection for the face.

Operational Plan: Step-by-Step Handling and Reconstitution

Adherence to a strict operational protocol is crucial to minimize risk. The following procedure outlines the safe handling and reconstitution of powdered this compound. All procedures should be performed within a certified chemical fume hood.

Materials:

  • This compound (powder form)

  • Appropriate solvent (e.g., DMSO)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Chemical fume hood

  • Appropriate waste disposal containers

Procedure:

  • Preparation: Before beginning, ensure the chemical fume hood is functioning correctly and don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder in a tared vial. Perform this step within the fume hood to contain any airborne particles. Avoid creating dust.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of the appropriate solvent to the vial containing the this compound powder.

  • Dissolution: Securely cap the vial and vortex gently until the powder is completely dissolved.

  • Storage: Store the reconstituted solution at the recommended temperature, typically -20°C, in a clearly labeled and sealed container.

  • Decontamination: Upon completion, thoroughly wipe down all surfaces and equipment used with an appropriate cleaning agent, such as 70% ethanol.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure personnel safety. All waste generated should be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, weighing papers, and empty vials, in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste: Collect all unused solutions of this compound in a designated hazardous liquid waste container. Do not pour chemical waste down the drain. Ensure the container is compatible with the solvent used (e.g., glass or a compatible plastic for DMSO).

Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound," including any solvents and their approximate concentrations.

  • Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through general trash or commercial waste services.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound start Start: Receive DC-BPi-11 Hydrochloride assess Assess Risks & Review Protocol start->assess ppe Don Appropriate PPE: - Double Gloves - Goggles/Face Shield - Lab Coat/Gown - Respirator assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Powdered Compound fume_hood->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute use Use in Experiment reconstitute->use storage Store Stock Solution at -20°C use->storage decontaminate Decontaminate Work Area & Equipment use->decontaminate storage->use segregate_waste Segregate Waste: Solid & Liquid decontaminate->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store Waste in Satellite Accumulation Area label_waste->store_waste dispose Arrange for EHS Waste Pickup store_waste->dispose end End dispose->end

Caption: Workflow for handling and disposing of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.